Omeprazole Acid-d3 Methyl Ester Sulfide
Description
Properties
CAS No. |
1329797-04-7 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
376.445 |
IUPAC Name |
methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3 |
InChI Key |
LIIBPAIRGUTVPL-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Synonyms |
4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; |
Origin of Product |
United States |
Chemical structure of Omeprazole Acid-d3 Methyl Ester Sulfide
The Chemical Architecture and Analytical Utility of Omeprazole Acid-d3 Methyl Ester Sulfide
Executive Summary
In the realm of pharmacokinetic (PK) profiling and drug metabolism, the accurate quantification of proton pump inhibitors (PPIs) like omeprazole is notoriously difficult due to the inherent chemical instability of their active sulfoxide moieties. Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specialized, stable isotope-labeled (SIL) reference standard engineered to overcome these analytical barriers. By locking the reactive molecule into a stable thioether and protecting its polar carboxylic acid as a methyl ester, this compound serves as an impeccable internal standard for high-throughput LC-MS/MS workflows.
This whitepaper dissects the structural logic, physicochemical properties, and self-validating experimental protocols associated with this critical analytical tool.
Pharmacological Context: The Need for Derivatization
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The two major renally excreted metabolites in humans are hydroxyomeprazole and omeprazole acid[1].
The native omeprazole acid metabolite—chemically identified as 5-methoxy-2-[[(5-carboxy-4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole—is highly polar and structurally labile[2]. Under the acidic conditions typically used during sample extraction, the sulfoxide group is prone to the Smiles rearrangement (the very mechanism that activates the drug in gastric parietal cells). To accurately quantify this metabolic pathway without artifactual degradation, the molecule must be chemically stabilized. The sulfide (thioether) derivative prevents chiral inversion and degradation, while the methyl ester modification protects the carboxylic acid, drastically improving chromatographic behavior.
Structural Elucidation
The target standard, Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7), incorporates three strategic modifications compared to the native in vivo metabolite[3]:
-
Thioether Bridge (Sulfide): The reactive sulfinyl ( S=O ) group is reduced to a stable thioether ( −S− ). This permanently deactivates the acid-catalyzed rearrangement pathway.
-
Methyl Esterification: The 5-carboxylic acid on the pyridine ring is protected as a methyl ester. This transformation decreases the molecule's polarity, driving stronger retention on reversed-phase LC columns and enhancing electrospray ionization (ESI) efficiency.
-
Deuterium Labeling (-d3): The incorporation of three deuterium atoms (typically on the methoxy ether group to prevent rapid H/D exchange) increases the exact mass by ~3 Da. This allows the mass spectrometer to distinguish the internal standard from the endogenous unlabeled analyte.
Physicochemical Properties
The quantitative data defining this reference standard is summarized below[3][4]:
| Property | Value |
| CAS Registry Number (Labeled) | 1329797-04-7 |
| CAS Registry Number (Unlabeled) | 120003-82-9 |
| Molecular Formula | C18H16D3N3O4S |
| Molecular Weight | 376.44 g/mol |
| Monoisotopic Mass | ~376.13 Da |
| Isotopic Incorporation | >99% Deuterium ( −CD3 ) |
| Primary Application | SIL-Internal Standard for LC-MS/MS |
Visualizing the Workflows
Metabolic Origin and Synthetic Derivation
The following diagram illustrates the logical progression from the active pharmaceutical ingredient (API) to the stabilized analytical standard.
Metabolic origin and synthetic derivation of the internal standard.
LC-MS/MS Quantification Protocol
Step-by-step LC-MS/MS workflow utilizing the d3-labeled internal standard.
Experimental Protocol: Quantitative LC-MS/MS Analysis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to explain why the choice guarantees data trustworthiness.
Objective: To accurately quantify omeprazole acid methyl ester sulfide in human plasma using the -d3 SIL internal standard.
Step 1: Preparation of Working Solutions
-
Action: Dissolve 1.0 mg of Omeprazole Acid-d3 Methyl Ester Sulfide in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a 50 ng/mL working internal standard (IS) solution in 50% aqueous methanol.
-
Causality: Methanol ensures complete solubilization of the lipophilic ester while preventing the hydrolytic degradation that can occur in purely aqueous environments.
Step 2: Matrix Spiking and Equilibration
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the 50 ng/mL IS working solution. Vortex for 10 seconds and incubate at room temperature for 5 minutes.
-
Causality: Allowing the SIL-IS to equilibrate with the biological matrix ensures that any subsequent protein binding or extraction losses affect the analyte and the IS equally. Because the -d3 standard is chemically identical to the analyte, their ratio remains constant, creating a self-validating recovery system.
Step 3: Protein Precipitation (Quenching)
-
Action: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.
-
Causality: Cold acetonitrile rapidly denatures plasma proteins, while the low temperature prevents the thermal degradation of labile thioether bonds. Formic acid disrupts protein-drug binding, maximizing extraction recovery.
Step 4: Centrifugation and Isolation
-
Action: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Causality: High-speed centrifugation at low temperatures tightly pellets the denatured proteins. This prevents column clogging, extending the lifespan of the UHPLC system, and ensures no residual enzymatic activity alters the sample composition while waiting in the autosampler.
Step 5: UHPLC-MS/MS Acquisition
-
Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.
-
Causality: The C18 stationary phase effectively retains the lipophilic methyl ester, separating it from early-eluting polar matrix components. MRM mode isolates the specific precursor-to-product ion transition, filtering out isobaric matrix interference. Because the -d3 standard co-elutes perfectly with the unlabeled analyte, it experiences identical ion suppression/enhancement in the ESI source, acting as an absolute correction factor for matrix effects.
Conclusion
Omeprazole Acid-d3 Methyl Ester Sulfide is a masterclass in analytical chemistry design. By neutralizing the reactive centers of the native omeprazole metabolite (via sulfide reduction and esterification) and incorporating a stable isotopic label, researchers are provided with an uncompromising tool for pharmacokinetic quantification. When deployed within a rigorously controlled, self-validating LC-MS/MS workflow, it ensures that the resulting metabolic data is both highly accurate and deeply trustworthy.
References
-
Pharmaffiliates. "Omeprazole Acid-d3 Methyl Ester Sulfide - Catalogue No.:PA STI 070230." Pharmaffiliates. Available at:[3]
-
BuyersGuideChem. "Omeprazole acid methyl ester sulfide | 120003-82-9." BuyersGuideChem. Available at:[4]
-
U.S. Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Esomeprazole." Accessdata.fda.gov. Available at:[2]
-
U.S. Food and Drug Administration (FDA). "Environmental Assessment: Omeprazole magnesium." Accessdata.fda.gov. Available at:[1]
Sources
Comprehensive Technical Whitepaper: Physicochemical Characterization and Bioanalytical Applications of Omeprazole Acid-d3 Methyl Ester Sulfide
Abstract
In the rigorous landscape of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the quantification of proton pump inhibitors (PPIs) and their metabolites requires absolute precision. Omeprazole Acid-d3 Methyl Ester Sulfide serves as a critical stable isotope-labeled (SIL) internal standard (IS) designed specifically for tandem mass spectrometry (LC-MS/MS) workflows. This whitepaper elucidates its physicochemical properties, the mechanistic causality behind its use in bioanalysis, and provides a self-validating experimental protocol for its application in drug development.
Physicochemical Profiling & Structural Elucidation
Omeprazole Acid-d3 Methyl Ester Sulfide is a synthetic derivative and isotopic standard corresponding to the degradation and metabolic pathways of omeprazole and esomeprazole[1]. The incorporation of three deuterium atoms (d3) provides a critical mass shift necessary for mass spectrometric differentiation.
Quantitative Data: Molecular Properties
| Property | Value | Scientific Context |
| Chemical Name | Omeprazole Acid-d3 Methyl Ester Sulfide | Standardized nomenclature for the SIL impurity[1]. |
| Synonyms | Esomeprazole Impurity 164-d3 | Commonly referenced in API impurity profiling[2]. |
| CAS Registry Number | 1329797-04-7 | Unique identifier for the d3-labeled compound[1][3]. |
| Molecular Formula | C18H16D3N3O4S | Reflects the addition of the methyl ester and 3 deuterium isotopes[1][4]. |
| Molecular Weight | 376.44 g/mol | Provides a +3 Da mass shift compared to the unlabeled analog[1][4]. |
| Isotopic Purity | >95% | Minimum threshold required to prevent isotopic cross-talk in MS1[4]. |
Mechanistic Rationale for Deuterium Labeling in Bioanalysis
The selection of a d3-labeled standard is not arbitrary; it is driven by the fundamental physics of mass spectrometry and the chemistry of electrospray ionization (ESI).
-
Causality of Isotope Effects: Carbon-13 ( 13C ) naturally occurs at approximately 1.1%. For a molecule like omeprazole (containing 17-18 carbons), the M+1 and M+2 isotopic peaks are highly abundant. Using a d1 or d2 label risks signal overlap (isotopic cross-talk) between the endogenous analyte's heavy isotopes and the internal standard. The d3 label (+3 Da) ensures the precursor ion falls completely outside the natural isotopic envelope of the unlabeled target, guaranteeing independent quantification in the first quadrupole (Q1).
-
Matrix Effect Compensation: In LC-MS/MS, co-eluting matrix components (e.g., phospholipids in plasma) alter the ionization efficiency of the target analyte, causing ion suppression or enhancement. Because Omeprazole Acid-d3 Methyl Ester Sulfide shares the exact physicochemical properties (pKa, logP) as its unlabeled counterpart, it co-elutes perfectly during liquid chromatography. Consequently, any matrix effect applied to the analyte is applied identically to the IS, making the Analyte/IS peak area ratio a self-correcting metric.
Figure 1: LC-MS/MS bioanalytical workflow utilizing stable isotope labeling for matrix compensation.
Validated Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates specific causality for each step and embedded System Suitability Tests (SST).
Step-by-Step Methodology
Step 1: Standard Preparation & Spiking
-
Action: Dissolve Omeprazole Acid-d3 Methyl Ester Sulfide in LC-MS grade methanol to create a 1.0 mg/mL stock. Spike 10 µL of a 100 ng/mL working solution into 200 µL of human plasma.
-
Causality: Methanol is chosen over water to prevent the acidic degradation of the benzimidazole ring prior to extraction.
Step 2: Sample Extraction via Solid Phase Extraction (SPE)
-
Action: Condition mixed-mode cation exchange (MCX) cartridges with 1 mL methanol, followed by 1 mL of 2% formic acid in water. Load the spiked plasma. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the mobile phase.
-
Causality: Omeprazole derivatives possess basic benzimidazole nitrogens. The acidic loading conditions protonate these nitrogens, allowing them to bind strongly to the cation-exchange resin. The wash step removes neutral lipids and phospholipids (the primary cause of ESI ion suppression). The basic elution deprotonates the analyte, releasing it from the resin.
-
Self-Validation (SST): Process a "blank spike" (spiked post-extraction) alongside a "true spike" (spiked pre-extraction). The peak area ratio must demonstrate an absolute recovery of >85% with a Relative Standard Deviation (RSD) <5%.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
-
Causality: The acidic mobile phase ensures the analyte remains in a consistent ionization state, producing sharp, symmetrical peaks.
Step 4: Mass Spectrometry (Positive ESI MRM)
-
Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions.
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (CE) |
| Unlabeled Omeprazole Acid Methyl Ester Sulfide | m/z 374.4 | m/z 198.1 | 15 eV |
| Omeprazole Acid-d3 Methyl Ester Sulfide | m/z 377.4 | m/z 201.1 | 15 eV |
Degradation and Synthetic Pathways
Understanding the origin of this compound is critical for stability indicating assays. Omeprazole is highly susceptible to acidic degradation. In the stomach (or under poor sample storage conditions), it converts into omeprazole acid. In the presence of methanol (often used in sample prep) and acidic conditions, esterification occurs, followed by reduction to the sulfide form. The d3 variant is synthetically manufactured to mirror this exact pathway for use as a standard[1][4].
Figure 2: Degradation and synthetic pathway of Omeprazole Acid-d3 Methyl Ester Sulfide.
References
- Source: pharmaffiliates.
- Source: novachemistry.
- Source: sapphirebioscience.
- Hubei YoungXin Pharmaceutical Tech Co.,Ltd.
Sources
Comprehensive Technical Guide on Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7): Synthesis, Metabolic Context, and LC-MS/MS Applications
Executive Summary
In the rigorous landscape of pharmacokinetic profiling and drug metabolism research, the precision of bioanalytical quantification is paramount. Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) serves as a highly specialized, stable isotope-labeled internal standard (IS) designed for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of omeprazole metabolites[1]. By incorporating three deuterium atoms, this compound provides an exact chromatographic match to its unlabeled counterpart while offering a distinct +3 Da mass shift. This technical whitepaper explores the metabolic causality of omeprazole degradation, the rationale behind utilizing this specific deuterated derivative, and provides a self-validating analytical protocol for robust quantitative analysis.
Physicochemical Properties & Structural Elucidation
Understanding the physicochemical baseline of the internal standard is critical for optimizing extraction recovery and chromatographic retention. The methyl ester sulfide derivative represents a protected, stable form of the omeprazole acid degradation product[2].
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | Omeprazole Acid-d3 Methyl Ester Sulfide |
| CAS Registry Number | 1329797-04-7 |
| Molecular Formula | C₁₈H₁₆D₃N₃O₄S |
| Molecular Weight | 376.44 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol |
| Application | Internal Standard (IS) for LC-MS/MS |
Metabolic Context & Rationale for Isotopic Labeling
Omeprazole is a prodrug that undergoes extensive hepatic biotransformation. The primary metabolic pathways are mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 [3]. While CYP2C19 is primarily responsible for forming 5-hydroxyomeprazole, CYP3A4 facilitates the sulfoxidation to omeprazole sulfone. Furthermore, omeprazole can be reduced to omeprazole sulfide, an active metabolite and potential impurity[4].
In acidic environments (such as the gastric lumen or during harsh extraction procedures), the benzimidazole ring system of omeprazole and its sulfide metabolites can undergo degradation to form omeprazole acid derivatives. The methyl ester sulfide form is often synthesized or observed as a protected intermediate or derivatized artifact of this degradation[2].
The Causality of Deuterium Labeling: In LC-MS/MS, biological matrices (like plasma or urine) co-extract endogenous lipids and proteins that cause "matrix effects"—specifically, the unpredictable suppression or enhancement of ionization in the electrospray source. By utilizing the -d3 labeled variant , the internal standard co-elutes exactly with the unlabeled analyte. Any matrix-induced ionization suppression affects both the analyte and the IS equally. Consequently, the ratio of their signals remains perfectly constant, creating a self-validating quantitative system.
Omeprazole metabolic degradation pathway to Acid-d3 Methyl Ester Sulfide.
Analytical Methodology: LC-MS/MS Protocol
To leverage CAS 1329797-04-7 effectively, researchers must employ an extraction and separation protocol that maximizes recovery while maintaining the structural integrity of the benzimidazole core.
Step-by-step LC-MS/MS workflow utilizing the d3-labeled internal standard.
Step-by-Step Self-Validating Extraction Protocol
-
Standard Preparation & Spiking:
-
Action: Prepare a working solution of Omeprazole Acid-d3 Methyl Ester Sulfide in 50% acetonitrile. Spike 10 µL of this IS working solution into 100 µL of the biological plasma sample.
-
Causality: Spiking the IS directly into the raw plasma before any extraction ensures that the deuterated standard undergoes the exact same physical and chemical losses as the endogenous analytes. This guarantees that the final calculated recovery is inherently corrected for procedural loss.
-
-
Protein Precipitation (Extraction):
-
Action: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate, thereby releasing protein-bound omeprazole metabolites. The addition of 0.1% Formic Acid lowers the pH, ensuring the basic nitrogen atoms on the benzimidazole ring remain protonated. This prevents non-specific binding to the precipitated protein pellet and perfectly primes the molecules for positive-ion electrospray ionization (ESI+)[5].
-
-
Chromatographic Separation:
-
Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Utilize a rapid gradient elution of Water and Acetonitrile (both modified with 0.1% Formic Acid)[5].
-
Causality: The hydrophobic C18 stationary phase effectively retains the non-polar methyl ester sulfide derivatives. A rapid organic gradient minimizes longitudinal diffusion, resulting in sharp, highly concentrated chromatographic peaks that enhance the signal-to-noise ratio.
-
-
Mass Spectrometric Detection:
-
Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the corresponding +3 Da shifted transitions for the d3-IS.
-
Causality: MRM provides unparalleled specificity. By filtering both the intact precursor ion and a structurally specific fragment ion, background matrix noise is virtually eliminated.
-
Method Validation & Quantitative Data
A robust bioanalytical method utilizing this deuterated internal standard must meet stringent validation criteria (typically guided by FDA/EMA bioanalytical standards). The self-validating nature of the d3-IS ensures that the following parameters remain within acceptable limits.
Table 2: Typical Bioanalytical Validation Criteria for Omeprazole Metabolite Workflows
| Validation Parameter | Acceptance Criteria | Rationale / Causality |
| Accuracy (% Bias) | ± 15% of nominal concentration | Ensures the calculated concentration reflects the true biological state. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Validates the reproducibility of the extraction and LC-MS/MS injection. |
| Extraction Recovery | Consistent across QC levels | The d3-IS corrects for absolute losses, requiring only consistency rather than 100% recovery. |
| Matrix Effect Factor | IS-normalized ME ≈ 1.0 (100%) | Proves that the d3-IS perfectly compensates for any ionization suppression caused by the plasma matrix. |
References
-
National Institutes of Health (NIH) / PMC. "Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions." Available at:[Link]
-
Pharmaffiliates. "CAS No : 120003-82-9 | Product Name : Omeprazole acid methyl ester sulfide." Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method." Available at:[Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of Omeprazole Acid-d3 Methyl Ester Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of impurities is paramount to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). Omeprazole, a widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception.[1][2] During its synthesis and storage, various related substances can emerge, one of which is the focus of this guide: Omeprazole Acid-d3 Methyl Ester Sulfide.
This technical document provides an in-depth exploration of the core physical properties of Omeprazole Acid-d3 Methyl Ester Sulfide. As a deuterated analog of a potential synthetic precursor or metabolite, this compound serves as a critical reference standard in analytical and metabolic studies. Its characterization is essential for the development of robust analytical methods, impurity profiling, and for ensuring compliance with stringent regulatory standards.[3] This guide is designed to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge required to effectively identify, quantify, and manage this specific impurity.
Chemical Identity and Structure
Understanding the molecular architecture of an impurity is the first step in predicting its behavior and developing appropriate analytical strategies.
Chemical Name: 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester-d3
Synonyms: Omeprazole Acid-d3 Methyl Ester Sulfide is a specific, isotopically labeled compound. The non-deuterated form is referred to as Omeprazole Acid Methyl Ester Sulfide.[4]
CAS Number: 1329797-04-7[1][5]
Molecular Formula: C₁₈H₁₆D₃N₃O₄S[1][5]
Molecular Weight: 376.44 g/mol [1][5]
The structure of Omeprazole Acid-d3 Methyl Ester Sulfide is intrinsically linked to that of Omeprazole. It represents a sulfide-level oxidation state, in contrast to the sulfoxide of the active omeprazole molecule. The "acid methyl ester" functionality suggests its role as a potential intermediate in certain synthetic routes before the final formation of the pyridine ring structure seen in omeprazole. The "-d3" designation indicates the presence of three deuterium atoms, typically on the methoxy group, which makes it an ideal internal standard for mass spectrometry-based quantification.
Structural Relationship to Omeprazole
The following diagram illustrates the structural relationship between Omeprazole, its corresponding sulfide intermediate (pyrmetazole), and the subject of this guide, Omeprazole Acid-d3 Methyl Ester Sulfide. This visualization underscores the subtle yet critical differences that analytical methods must be able to resolve.
Caption: Structural relationship of Omeprazole and its impurities.
Spectroscopic and Spectrometric Properties
Spectroscopic data provides the fingerprint for identifying and confirming the structure of a molecule. For an impurity like Omeprazole Acid-d3 Methyl Ester Sulfide, this information is crucial for its unequivocal identification in the presence of the API and other related substances.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of pharmaceutical impurities. The deuteration of Omeprazole Acid-d3 Methyl Ester Sulfide makes it particularly well-suited for use as an internal standard in LC-MS methods.
-
Expected [M+H]⁺: The protonated molecule would have a mass-to-charge ratio (m/z) of approximately 377.45, accounting for the mass of the deuterium atoms. This distinct mass allows for its selective detection even in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For Omeprazole Acid-d3 Methyl Ester Sulfide, the absence of a proton signal for the deuterated methoxy group and the integration values of the remaining protons would confirm the isotopic labeling. The chemical shifts of the aromatic and methyl protons would be consistent with the assigned structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Omeprazole Acid-d3 Methyl Ester Sulfide would be expected to show characteristic absorption bands for:
-
N-H stretching (from the benzimidazole ring)
-
C-H stretching (aromatic and aliphatic)
-
C=O stretching (from the methyl ester)
-
C-O stretching (from the ether and ester groups)
-
C=N and C=C stretching (from the aromatic rings)
Physicochemical Properties
The physicochemical properties of an impurity dictate its behavior during manufacturing, formulation, and analytical testing.
| Property | Value/Description | Significance for Analysis and Drug Development |
| Appearance | Typically a pale yellow solid.[4] | Visual inspection can be a preliminary indicator of purity. |
| Solubility | Expected to be soluble in organic solvents such as acetonitrile, chloroform, and methanol.[6] Its solubility in aqueous solutions is likely to be pH-dependent due to the basic nitrogen atoms in the benzimidazole and pyridine rings. | Crucial for selecting appropriate solvents for sample preparation, chromatographic analysis, and for understanding its potential to precipitate during processing. |
| Melting Point | Not publicly documented. However, related compounds like Omeprazole have a melting point of around 156°C.[7] The melting point of the impurity would be a key parameter for its physical characterization and purity assessment. | A sharp melting point is indicative of high purity. |
| pKa | Not explicitly reported. The benzimidazole and pyridine moieties will have characteristic pKa values, influencing the molecule's ionization state at different pH levels. Omeprazole has a pKa of approximately 9.3.[8] | Essential for developing robust chromatographic methods, as the retention behavior on reversed-phase columns is highly dependent on the ionization state. |
Chromatographic Behavior and Analytical Protocols
The separation and quantification of Omeprazole Acid-d3 Methyl Ester Sulfide from omeprazole and other impurities is a critical analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the most common technique employed.
High-Performance Liquid Chromatography (HPLC)
The development of a stability-indicating HPLC method is essential for resolving all potential impurities.[9]
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
This protocol provides a general framework for the analysis of omeprazole and its related substances. Optimization will be required based on the specific instrumentation and column used.
-
Instrumentation: A standard HPLC system with a UV or PDA detector. For definitive identification and quantification, an LC-MS system is recommended.
-
Chromatographic Column: An octadecylsilane (C18) or octylsilane (C8) column is typically used.[9][10][11] For example, an Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or a CORTECS C18+ (4.6 x 150 mm, 2.7 µm) can provide good resolution.[9][12]
-
Mobile Phase: A gradient elution is often necessary to separate all impurities.
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar compounds.
-
Flow Rate: Approximately 1.0-1.2 mL/min.[9]
-
Column Temperature: Maintained at around 25°C.[9]
-
Detection Wavelength: Detection is commonly performed at 285 nm or 305 nm, where both omeprazole and its impurities exhibit significant absorbance.[8][9]
-
Injection Volume: 20 µL.[9]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: This is the method of choice for separating moderately polar to nonpolar compounds like omeprazole and its impurities.
-
Buffered Mobile Phase: The use of a buffer is critical to control the ionization state of the analytes, which ensures reproducible retention times and good peak shapes. The pH is often maintained around neutral to slightly basic to optimize the separation of these basic compounds.[8]
-
Gradient Elution: A gradient is necessary to achieve adequate separation of a complex mixture of impurities with varying polarities within a reasonable analysis time.
-
UV Detection: The conjugated aromatic systems in these molecules provide strong UV absorbance, making this a sensitive and reliable detection method.
Workflow for Impurity Identification and Quantification
Caption: General workflow for impurity analysis by LC-UV/MS.
Synthesis and Significance in Drug Development
Omeprazole Acid-d3 Methyl Ester Sulfide is not a typical process-related impurity found in the final API but is synthesized as a reference standard. Its non-deuterated counterpart can be an intermediate in the preparation of omeprazole metabolites.[4] The sulfide linkage is a common feature in the synthesis of omeprazole, where a thioether intermediate is formed before oxidation to the active sulfoxide.[13]
The availability of a stable, isotopically labeled internal standard like Omeprazole Acid-d3 Methyl Ester Sulfide is invaluable for:
-
Pharmacokinetic and Metabolism Studies: Accurately quantifying metabolites in biological matrices.
-
Impurity Profiling: Serving as a mass-spectrometric internal standard for the precise quantification of the corresponding non-deuterated impurity.
-
Method Validation: Ensuring the accuracy, precision, and robustness of analytical methods.
Conclusion
A thorough understanding of the physical and chemical properties of Omeprazole Acid-d3 Methyl Ester Sulfide is indispensable for any scientist involved in the development, manufacturing, or quality control of omeprazole. This guide has provided a comprehensive overview of its chemical identity, spectroscopic characteristics, physicochemical properties, and chromatographic behavior. By leveraging this knowledge, researchers can develop and validate robust analytical methods to ensure the quality and safety of omeprazole-containing drug products. The use of this deuterated standard is a prime example of the rigorous scientific approach required in modern pharmaceutical analysis.
References
-
Pharmaffiliates. Omeprazole-impurities. [Link]
-
Veeprho. Omeprazole Impurities and Related Compound. [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]
-
Rao, D. D., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 321–337. [Link]
-
Waters Corporation. (2014). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]
-
Pharmaffiliates. Omeprazole-impurities. [Link]
-
MAC-MOD Analytical. Separation of Omeprazole and Related Impurities. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 155794, Omeprazole sulfide. [Link]
- Google Patents. (2022). RU2726320C1 - Method for determining omeprazole impurity components.
-
European Pharmacopoeia. OMEPRAZOLE Omeprazolum. [Link]
-
dos Santos, W. P., et al. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Arabian Journal of Chemistry, 13(11), 8115-8123. [Link]
- Google Patents. (2019).
-
DrugBank Online. Omeprazole Sulfide. [Link]
-
Pharmaffiliates. Omeprazole acid methyl ester sulfide. [Link]
-
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]
-
Rivai, H., et al. (2019). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. International Journal of Pharmaceutical Sciences and Medicine, 4(5), 1-12. [Link]
-
Cheméo. Omeprazole. [Link]
-
dos Santos, W. P., et al. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Arabian Journal of Chemistry, 13(11), 8115-8123. [Link]
- Google Patents. (2023).
-
University of Canterbury. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mac-mod.com [mac-mod.com]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]
- 11. CN110609109A - Detection method of omeprazole related substance - Google Patents [patents.google.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Understanding the synthesis pathway of Omeprazole Acid-d3 Methyl Ester Sulfide
The synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide is a multi-step process that requires the careful preparation of two non-standard intermediates. The pathway leverages established chemical principles from the synthesis of omeprazole itself, adapted for the introduction of specific structural and isotopic modifications. [2][3]The key transformations include the deuterated methylation of a pyridine precursor and the construction of a carboxylate-functionalized benzimidazole core. The final condensation provides a robust method for obtaining this valuable analytical standard, which is indispensable for modern drug development and clinical research. [1]
References
-
SciSpace . Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]
-
Pollack, S. R., & Schenk, D. J. (2015) . Site selective syntheses of [3H]omeprazole using hydrogen isotope exchange chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 433–441. Available at: [Link]
-
Quick Company . Improved Process For The Preparation Of Omeprazole Form A. Available at: [Link]
-
Kim, T. H., et al. (2020) . Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Life (Basel, Switzerland), 10(7), 115. Available at: [Link]
- Google Patents. CN116410178B - A preparation method of omeprazole sulfide.
-
PubMed . Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at: [Link]
-
Pharmaffiliates . Omeprazole-impurities. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Improved Process For The Preparation Of Omeprazole Form A [quickcompany.in]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Analytical Divergence: Omeprazole Acid-d3 vs. Omeprazole Acid-d3 Methyl Ester Sulfide in Pharmacokinetic and Impurity Profiling
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK) and active pharmaceutical ingredient (API) impurity profiling, the selection of stable isotope-labeled (SIL) internal standards dictates the integrity of the analytical data. Omeprazole, a benchmark proton pump inhibitor (PPI), presents unique analytical challenges due to its acid-labile sulfoxide moiety.
This whitepaper dissects the critical chemical, functional, and methodological differences between two highly specific deuterated standards: Omeprazole Acid-d3 and Omeprazole Acid-d3 Methyl Ester Sulfide . By understanding the causality behind their structural divergence—specifically the oxidation state of the sulfur bridge and the esterification of the pyridine ring—scientists can design self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows that eliminate matrix effects and prevent artifactual degradation.
Structural Ontology and Chemical Causality
To deploy these standards effectively, one must understand the causality of their structural features and how they interact with chromatographic and ionization environments.
Omeprazole Acid-d3
Omeprazole acid is a major in vivo metabolite of omeprazole, formed when the methyl group at the 5-position of the pyridine ring is oxidized to a carboxylic acid [1].
-
Chemical Nature: It retains the central sulfoxide (S=O) group.
-
Analytical Causality: The presence of the sulfoxide makes this molecule highly acid-labile. In acidic mobile phases (e.g., 0.1% Formic Acid), the sulfoxide undergoes a rapid Smiles rearrangement, leading to degradation into cyclic sulfenamides. Therefore, when using Omeprazole Acid-d3 as an internal standard for plasma quantification, the extraction and chromatography must be buffered to a basic pH (e.g., pH 8.0–9.0) to prevent on-column degradation.
Omeprazole Acid-d3 Methyl Ester Sulfide
This compound represents a synthetic intermediate or a specific degradation impurity [2].
-
Chemical Nature: It differs from Omeprazole Acid in two critical ways: the carboxylic acid is protected as a methyl ester , and the central sulfur bridge is fully reduced to a sulfide (-S-) [3].
-
Analytical Causality: The reduction of the sulfoxide to a sulfide fundamentally alters the molecule's stability. Lacking the oxygen on the sulfur atom, it cannot undergo the acid-catalyzed Smiles rearrangement. This makes it exceptionally stable across a wide pH range. It is utilized primarily in API impurity profiling where aggressive, acidic gradient HPLC methods are employed to separate closely eluting synthetic byproducts.
Table 1: Physicochemical and Analytical Comparison
| Parameter | Omeprazole Acid-d3 | Omeprazole Acid-d3 Methyl Ester Sulfide |
| Primary Application | DMPK / Bioanalysis of metabolites | API Impurity Profiling / Synthesis tracking |
| Sulfur Oxidation State | Sulfoxide (S=O) | Sulfide (-S-) |
| Pyridine Substitution | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH3) |
| Molecular Formula | C17H14D3N3O5S | C18H16D3N3O4S |
| Molecular Weight | ~380.40 g/mol | 376.44 g/mol |
| Acid Stability | Highly Labile (Requires pH > 7.5) | Highly Stable (Tolerates pH 2.0 - 10.0) |
| Chirality | Chiral at the Sulfur atom | Achiral at the Sulfur atom |
Mechanistic Pathways
The following diagram illustrates the logical relationship between the parent drug and these two specific derivatives, highlighting the chemical transformations (oxidation, reduction, and esterification) that define their utility.
Caption: Chemical divergence pathways from Parent Omeprazole to its Acid and Methyl Ester Sulfide derivatives.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. If a step fails, the system provides an immediate quantitative flag, preventing the reporting of false data.
Protocol A: LC-MS/MS Bioanalysis of Omeprazole Acid (Using Omeprazole Acid-d3)
Objective: Quantify the in vivo metabolite in human plasma without artifactual degradation.
-
Sample Preparation (Alkaline LLE):
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Self-Validation Step: Spike exactly 10 µL of Omeprazole Acid-d3 (50 ng/mL in 50:50 MeOH:Water, pH 8.0). Causality: The -d3 standard acts as the recovery anchor. If the final -d3 peak area deviates by >15% from the system suitability blank, the extraction is flagged for matrix suppression.
-
Add 50 µL of 0.1 M Ammonium Bicarbonate buffer (pH 9.0) to stabilize the sulfoxide.
-
Extract with 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes.
-
-
Reconstitution:
-
Transfer 400 µL of the organic layer and evaporate under N2 at 30°C.
-
Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Bicarbonate, pH 8.5). Causality: Reconstituting in an acidic diluent would cause immediate loss of the analyte.
-
-
Chromatography:
-
Column: Waters XBridge C18 (High pH stable).
-
Gradient: 5% to 95% Acetonitrile over 4 minutes.
-
-
Detection (ESI+ MRM):
-
Monitor transition for Omeprazole Acid: m/z 378.1 → 198.1.
-
Monitor transition for Omeprazole Acid-d3: m/z 381.1 → 198.1.
-
Protocol B: HPLC-UV/MS Impurity Profiling (Using Omeprazole Acid-d3 Methyl Ester Sulfide)
Objective: Track synthetic impurities in API batches using a rugged, acidic gradient.
-
Sample Preparation:
-
Dissolve 10 mg of Omeprazole API in 10 mL of Diluent (Water:Acetonitrile 50:50).
-
Spike with 1.0 µg/mL of Omeprazole Acid-d3 Methyl Ester Sulfide.
-
-
Chromatography (Acidic Conditions):
-
Column: Agilent Zorbax Eclipse Plus C18.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA provides sharp peak shapes for complex API mixtures. The Methyl Ester Sulfide standard is completely stable in TFA because it lacks the reactive sulfoxide.
-
Gradient: 10% to 100% Mobile Phase B (0.1% TFA in Acetonitrile) over 15 minutes.
-
-
Detection & System Suitability:
-
UV Detection at 280 nm; MS detection in full scan mode.
-
Self-Validation Step: Monitor the retention time (RT) of the -d3 Methyl Ester Sulfide. Because it is chemically inert to the mobile phase, its RT must remain within ±0.05 minutes across 100 injections. A drift indicates column degradation, not analyte degradation.
-
Caption: Self-validating LC-MS/MS workflow utilizing stable isotope-labeled internal standards.
Conclusion
The choice between Omeprazole Acid-d3 and Omeprazole Acid-d3 Methyl Ester Sulfide is not merely a matter of matching molecular weights; it is a fundamental decision based on chemical ontology. Omeprazole Acid-d3 is the mandatory choice for in vivo DMPK studies, demanding strict adherence to alkaline handling to preserve the sulfoxide. Conversely, the Methyl Ester Sulfide derivative is a rugged, acid-stable standard optimized for the harsh chromatographic conditions required in API impurity profiling. By aligning the chemical properties of the standard with the physicochemical demands of the assay, scientists ensure absolute data integrity.
References
-
Center for Drug Evaluation and Research (FDA). Pharmacology Review: Esomeprazole Magnesium (NDA 204655). U.S. Food and Drug Administration. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 155794, Omeprazole sulfide. PubChem. Available at:[Link]
-
Pharmaffiliates Analytics & Synthetics. Omeprazole Acid-d3 Methyl Ester Sulfide (Catalogue No.: PA STI 070230). Pharmaffiliates. Available at:[Link]
Deuterated Omeprazole Sulfide Impurities: Mechanistic Origins and Bioanalytical Applications
Executive Summary
The precise quantification of pharmaceutical impurities and drug metabolites is a cornerstone of modern drug development. Omeprazole, a benchmark proton pump inhibitor (PPI), presents a complex degradation and metabolic profile. Among its related substances, omeprazole sulfide (Ufiprazole or Impurity A) is of critical interest as both a synthetic precursor and an in vivo metabolite. This whitepaper provides an in-depth technical analysis of omeprazole sulfide, exploring its mechanistic origins and detailing why stable isotope-labeled (SIL) analogs—specifically deuterated omeprazole sulfide (d3-omeprazole sulfide)—are indispensable for ensuring the scientific integrity of LC-MS/MS bioanalytical workflows.
The Mechanistic Landscape of Omeprazole Sulfide
Omeprazole sulfide occupies a unique dual role in the lifecycle of omeprazole: it is an artifact of industrial synthesis and a product of biological metabolism[1][2].
During the manufacturing of omeprazole, the initial condensation of 5-methoxy-2-mercaptobenzimidazole with a substituted pyridine derivative yields the sulfide intermediate (pyrmetazole). This intermediate must undergo controlled oxidation to produce the active sulfoxide PPI[2].
-
Synthetic Causality: Incomplete oxidation during this step leaves residual omeprazole sulfide, which is strictly monitored as a pharmacopeial impurity (Impurity A). Conversely, overoxidation generates omeprazole sulfone[2].
-
Metabolic Causality: In biological systems, omeprazole undergoes CYP-independent reductive metabolism under hypoxic conditions to form the sulfide metabolite[3]. Because the sulfide lacks the critical sulfoxide moiety required to form the active sulfenamide cation, it cannot covalently bind to the H+/K+ ATPase and is pharmacologically inactive[4].
Monitoring this specific impurity is vital for both quality control of the Active Pharmaceutical Ingredient (API) and for comprehensive pharmacokinetic profiling.
Fig 1: Synthetic and metabolic pathways illustrating the formation of omeprazole sulfide.
The Rationale for Deuteration in Analytical Integrity
To accurately quantify omeprazole sulfide in complex matrices (e.g., plasma, urine, or formulated API), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, LC-MS/MS is highly susceptible to matrix effects —phenomena where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the MS source.
To establish a self-validating analytical system, stable isotope-labeled internal standards (SIL-IS) such as omeprazole sulfide-d3 are employed[1][4]. By incorporating three deuterium atoms (typically on the methoxy group, achieving ≥99% isotopic purity), the d3-analog retains the exact physicochemical properties and chromatographic retention time of the unlabeled sulfide[1][3].
The Self-Validating Mechanism: Because the target analyte and the d3-IS perfectly co-elute, they experience the exact same ionization environment and matrix suppression. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, signal fluctuations are mathematically canceled out. Comparative bioanalytical studies demonstrate that methods employing deuterated internal standards exhibit significantly lower relative standard deviations (%RSD), indicating vastly superior precision and accuracy compared to non-deuterated structural analogs[5].
Table 1: Physicochemical and Analytical Profiling
| Parameter | Omeprazole Sulfide (Impurity A) | d3-Omeprazole Sulfide (SIL-IS) |
| Synonyms | Ufiprazole, Pyrmetazole | Ufiprazole-d3, Pyrmetazole-d3[1] |
| Molecular Formula | C17H19N3O2S | C17H16D3N3O2S[1] |
| Molecular Weight | 329.4 g/mol | 332.4 g/mol [1] |
| Isotopic Purity | N/A | ≥99% deuterated forms (d1-d3)[1] |
| Pharmacological Activity | Inactive (Lacks sulfoxide) | Inactive (Analytical Standard)[4] |
| Primary Application | Pharmacopeial Impurity Standard | Internal Standard for LC-MS/MS[4] |
Experimental Protocol: LC-MS/MS Bioanalytical Validation
The following step-by-step methodology details the extraction and quantification of omeprazole sulfide from biological matrices using d3-omeprazole sulfide as a self-correcting internal standard. This protocol is engineered to rapidly quench metabolism and maximize MS signal stability[5].
Phase 1: Reagent and Standard Preparation
-
Stock Solutions: Dissolve the omeprazole sulfide reference standard and omeprazole sulfide-d3 in LC-MS grade acetonitrile to a concentration of 1.0 mg/mL. Store at -20°C to prevent degradation[4].
-
Working Solutions: Dilute the SIL-IS stock in 50% aqueous methanol to a final working concentration of 50 ng/mL.
Phase 2: Sample Extraction (Protein Precipitation)
Expertise Note: Protein precipitation with acetonitrile is selected over liquid-liquid extraction (LLE) due to its rapid execution, which prevents ex vivo degradation of any residual omeprazole into sulfide, and its efficiency in denaturing plasma proteins that cause column fouling.
-
Aliquot 100 µL of human plasma (or API homogenate) into a 1.5 mL microcentrifuge tube[5].
-
Spike the sample with 10 µL of the d3-omeprazole sulfide working solution (50 ng/mL)[5].
-
Add 300 µL of ice-cold acetonitrile to induce instantaneous protein precipitation[5].
-
Vortex vigorously for 60 seconds to ensure complete matrix disruption[5].
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins[5].
-
Transfer 200 µL of the clear supernatant to an autosampler vial for analysis.
Phase 3: LC-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[5].
-
Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Unlabeled Omeprazole Sulfide: Monitor the specific precursor-to-product ion transition (e.g., m/z 330.1 → 149.1).
-
d3-Omeprazole Sulfide: Monitor the corresponding +3 Da shifted transition (e.g., m/z 333.1 → 152.1).
-
Fig 2: LC-MS/MS bioanalytical workflow utilizing d3-omeprazole sulfide as an internal standard.
Conclusion
The rigorous quantification of omeprazole sulfide—whether monitored as a synthetic manufacturing impurity or evaluated as a hypoxic metabolite—relies heavily on the deployment of deuterated internal standards. By leveraging d3-omeprazole sulfide, analytical scientists can neutralize matrix effects, correct for extraction recovery variances, and build self-validating LC-MS/MS protocols that satisfy stringent pharmacopeial and bioanalytical regulatory guidelines.
References
- Cayman Chemical. "Omeprazole sulfide-d 3 - Cayman Chemical". caymanchem.com.
- MedChemExpress. "Omeprazole sulfide-d3 (Ufiprazole-d3) | Stable Isotope". medchemexpress.com.
- BenchChem. "Omeprazole sulfone N-oxide-d3". benchchem.com.
- BenchChem. "A Head-to-Head Comparison: Bioanalytical Method Validation of Omeprazole Using Deuterated vs. Non-Deuterated Internal Standards". benchchem.com.
- SciSpace. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review". scispace.com.
Sources
Identification and Quantification of Omeprazole Acid-d3 Methyl Ester Sulfide in Degradation Studies
Executive Overview
The structural instability of omeprazole, a benchmark proton pump inhibitor (PPI), in acidic microenvironments presents a persistent challenge in pharmaceutical formulation and pharmacokinetic profiling. Under forced degradation conditions or within biological matrices, the active pharmaceutical ingredient (API) degrades into a complex array of secondary metabolites and impurities, notably sulfide derivatives and acid-catalyzed esters. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification and quantification of these degradants.
This technical guide delineates the analytical framework for identifying a highly specific degradation artifact—Omeprazole Acid Methyl Ester Sulfide —utilizing its deuterated counterpart, Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7), as a Stable Isotope-Labeled Internal Standard (SIL-IS) (1)[1]. By embedding self-validating protocols and explaining the causality behind our chromatographic and mass spectrometric choices, this whitepaper provides a robust methodology for isolating true degradation kinetics from sample-preparation artifacts.
Mechanistic Background: Degradation and Artifactual Esterification
Omeprazole is notoriously labile in acidic environments[2]. When subjected to acid hydrolysis (e.g., 0.1 N HCl), the benzimidazole ring undergoes a complex rearrangement, often yielding sulfenamides which subsequently reduce to form omeprazole sulfide [3].
However, a critical analytical vulnerability arises during sample extraction or chromatographic separation. If methanolic solvents are utilized during the extraction of acid-stressed samples, the carboxylic acid moieties of secondary omeprazole degradants can undergo artifactual esterification, yielding methyl esters. To accurately quantify the true concentration of these degradants without confounding matrix effects or extraction variations, a highly specific SIL-IS must be introduced prior to sample manipulation.
The Strategic Causality of the +3 Da Mass Shift
Why utilize a d3-methyl ester sulfide rather than a standard d2 or d4 analog? The causality lies in the isotopic signature of sulfur. Native omeprazole degradants contain a sulfur atom, which naturally exhibits a prominent M+2 isotopic peak due to 34S (~4.2% natural abundance). If a d2-standard were used, the native analyte's M+2 envelope would cause significant isotopic cross-talk in the internal standard's MRM channel, skewing quantitative accuracy. The +3 Da shift provided by the Omeprazole Acid-d3 Methyl Ester Sulfide completely bypasses this 34S interference, ensuring a pristine, interference-free quantification channel (4)[4].
Fig 1. Mechanistic rationale for utilizing a +3 Da SIL-IS to bypass sulfur-34 isotopic interference.
Self-Validating Analytical Workflow
To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . Every step includes a built-in control to verify extraction efficiency and instrument stability.
Step-by-Step Methodology
1. Forced Degradation & Quenching:
-
Action: Expose 1.0 mg/mL Omeprazole API to 0.1 N HCl at 25°C for 90 minutes.
-
Causality: This specific timeframe captures the transient acid degradation products before they fully polymerize into unquantifiable humic-like substances.
-
Quenching: Neutralize immediately with an equivalent volume of 0.1 N NaOH to halt degradation.
2. SIL-IS Spiking (The Internal Control):
-
Action: Spike the neutralized sample with 50 ng/mL of Omeprazole Acid-d3 Methyl Ester Sulfide.
-
Causality: Spiking prior to extraction ensures that any subsequent artifactual losses (e.g., binding to plasticware, incomplete phase separation) affect the native analyte and the SIL-IS equally, maintaining a constant peak area ratio.
3. Liquid-Liquid Extraction (LLE):
-
Action: Extract using 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 10,000 rpm, and evaporate the organic layer under nitrogen at 40°C.
-
Causality: MTBE is selected over ethyl acetate because it provides a significantly cleaner baseline for benzimidazole derivatives, leaving highly polar endogenous matrix components (which cause severe ESI ion suppression) in the aqueous phase.
4. System Suitability Test (SST) - The Self-Validation Step:
-
Action: Before analyzing the batch, inject a "Zero Sample" (blank matrix spiked only with the d3 SIL-IS).
-
Validation: Monitor the native MRM channel (m/z 374.1). The absence of a peak validates that the deuterated standard is isotopically pure (<0.1% unlabelled impurity) and will not cause false-positive quantification of the degradant.
5. UHPLC-HRMS/MS Analysis:
-
Action: Reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 2.6 µm) (5)[5].
-
Causality: A gradual organic gradient is essential. The highly polar acid degradation products elute early, while the highly lipophilic sulfide derivatives elute late. The 0.1% formic acid ensures robust protonation [M+H]+ in positive electrospray ionization (ESI+) mode.
Fig 2. Self-validating UHPLC-MS/MS workflow for omeprazole degradation profiling.
Quantitative Data Presentation
Accurate mass measurements and fragmentation patterns are critical for proposing and confirming the molecular structure of these degradation products. The table below summarizes the optimized mass spectrometric parameters for identifying the parent API and its key sulfide/ester degradants.
Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters for Omeprazole Degradants
| Analyte | Molecular Formula | Exact Mass [M+H]+ | Primary MRM Transition | Collision Energy (eV) |
| Omeprazole (API) | C₁₇H₁₉N₃O₃S | 346.12 | 346.1 → 198.1 | 15 |
| Omeprazole Sulfide | C₁₇H₁₉N₃O₂S | 330.13 | 330.1 → 182.1 | 18 |
| Omeprazole Acid Methyl Ester Sulfide | C₁₈H₁₉N₃O₄S | 374.12 | 374.1 → 226.1 | 20 |
| Omeprazole Acid-d3 Methyl Ester Sulfide | C₁₈H₁₆D₃N₃O₄S | 377.14 | 377.1 → 229.1 | 20 |
Data Interpretation Note: The primary fragment ion for the d3-SIL-IS (m/z 229.1) retains the deuterated methyl ester moiety, allowing for secondary structural confirmation during Information-Dependent Acquisition (IDA) scans.
Conclusion
The identification of complex degradation products like Omeprazole Acid Methyl Ester Sulfide requires more than just high-resolution instrumentation; it demands a mechanistically sound analytical strategy. By leveraging Omeprazole Acid-d3 Methyl Ester Sulfide as a targeted SIL-IS, analysts can successfully bypass sulfur isotopic interference, neutralize matrix effects, and differentiate true degradation pathways from artifactual sample-prep esterification. Integrating these self-validating protocols ensures that stability data submitted for regulatory review is both highly accurate and scientifically unassailable.
References
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method MDPI URL: [Link]
-
Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) Pharmaffiliates URL: [Link]
-
Analyzing Pharmaceutical Degradation Products Using the New ACQUITY UPC2 Torus Columns Waters Corporation URL: [Link]
Sources
Comprehensive Technical Guide on Omeprazole Acid-d3 Methyl Ester Sulfide: IUPAC Nomenclature, Structural Elucidation, and Analytical Applications
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic (PK) bioanalysis, the utilization of Stable Isotope-Labeled (SIL) internal standards is non-negotiable for ensuring data integrity. Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[1] serves as a highly specific, mass-shifted internal standard used to quantify trace-level degradation products and metabolites of the proton pump inhibitor Omeprazole.
This whitepaper deconstructs the structural nomenclature, elucidates the mechanistic causality behind the formation of this specific impurity, and establishes a self-validating LC-MS/MS protocol designed for drug development professionals and analytical scientists.
Structural Elucidation & IUPAC Nomenclature
The chemical identity of this compound is often obscured by its common trivial name. To understand its reactivity and analytical behavior, we must deconstruct its systematic IUPAC name: (2H3)Methyl 4-methoxy-6-{[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate .
The Nomenclature Shift (A Mechanistic Perspective)
Standard omeprazole contains a 4-methoxy-3,5-dimethylpyridin-2-yl moiety. However, in this specific derivative, the systematic numbering of the pyridine ring shifts entirely.
-
The Principal Functional Group: The oxidation of the original 5-methyl group on the omeprazole pyridine ring yields a carboxylic acid. According to IUPAC rules, the carboxylic acid dictates the numbering hierarchy, requiring the lowest possible locant.
-
Ring Renumbering: To assign the carboxylate to position 3 (forming a nicotinic acid derivative), the nitrogen becomes position 1, and we number toward the carboxylate.
-
Substituent Relocation: Consequently, the original attachment point of the thioether linkage (formerly position 2) shifts to position 6 . The remaining methyl group (formerly at position 3) is now at position 5 .
-
Isotopic Labeling: The "(2H3)Methyl" prefix indicates that the esterification of the carboxylic acid was performed using trideuterated methanol (CD3OH), yielding a -COOCD3 group. This +3 Da mass shift is critical for bypassing the M+2 isotopic interference of the unlabeled analyte[2].
Genesis of the Impurity: Causality & Mechanisms
As a Senior Application Scientist, it is vital to understand why we monitor this specific molecule. The formation of Omeprazole Acid Methyl Ester Sulfide is driven by three distinct chemical events:
-
Reduction (The Sulfide): Omeprazole is a sulfoxide prodrug. In vivo (via gut microbiome reductases) or during prolonged benchtop degradation, the sulfoxide is reduced to a thioether (sulfide) linkage.
-
Oxidation (The Acid): Hepatic metabolism (primarily via CYP2C19 and CYP3A4) or oxidative stress during synthetic scale-up attacks the sterically less hindered 5-methyl group of the pyridine ring, converting it into a carboxylic acid.
-
Esterification (The Methyl Ester): The formation of the methyl ester is frequently an analytical artifact . When extracting the carboxylic acid metabolite from biological matrices using methanol-based protein precipitation, or during synthetic workups, the acid undergoes spontaneous esterification.
Fig 1: Degradation and metabolic pathway leading to Omeprazole Acid Methyl Ester Sulfide.
Analytical Methodology: LC-MS/MS Protocol
To ensure trustworthiness and regulatory compliance [4][5], the following protocol is designed as a self-validating system . Every step includes built-in checks to verify extraction efficiency and mitigate matrix effects.
Step-by-Step Workflow
-
Calibration Preparation: Prepare calibration standards of the unlabeled Omeprazole Acid Methyl Ester Sulfide (CAS: 120003-82-9)[3] in blank human plasma ranging from 1.0 to 1000 ng/mL.
-
SIL-IS Spiking (Internal Control): Spike exactly 50 ng/mL of the Omeprazole Acid-d3 Methyl Ester Sulfide[1] into all calibration standards, Quality Control (QC) samples, and unknown samples. Causality: The d3-SIL will co-elute perfectly with the unlabeled analyte, experiencing identical ion suppression/enhancement, thereby normalizing the MS response.
-
Protein Precipitation (Extraction):
-
Transfer 100 µL of spiked plasma to a microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile (avoid Methanol to prevent further artifactual esterification).
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
UHPLC Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Matrix Effect Evaluation (Self-Validation): Calculate the Matrix Factor (MF) by dividing the peak area of the SIL-IS spiked post-extraction by the peak area of the SIL-IS in neat solvent. An MF between 0.85 and 1.15 confirms the absence of critical ion suppression, validating the trustworthiness of the run [5].
Fig 2: Self-validating LC-MS/MS workflow utilizing the d3-labeled internal standard.
Quantitative Data & Specifications
The following tables summarize the critical physicochemical parameters and mass spectrometry configurations required to execute the analytical protocol successfully.
Table 1: Physicochemical & Isotopic Specifications
| Parameter | Specification |
| Compound Name | Omeprazole Acid-d3 Methyl Ester Sulfide |
| Labeled CAS Registry Number | 1329797-04-7 |
| Unlabeled CAS Registry Number | 120003-82-9 |
| Molecular Formula | C18H16D3N3O4S |
| Molecular Weight | 376.44 g/mol |
| Isotopic Enrichment | ≥ 98% (Deuterium) |
| Physical State | Solid (Lyophilized powder or crystalline) |
Table 2: Typical LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Unlabeled Analyte | 374.1 | 180.1 | 25 | 60 |
| d3-Labeled SIL-IS | 377.1 | 183.1 | 25 | 60 |
(Note: The product ions at m/z 180.1 and 183.1 correspond to the cleavage of the thioether bond, yielding the functionalized pyridinylmethyl cation).
Sources
A Technical Guide to the Application of Omeprazole Acid-d3 Methyl Ester Sulfide as a Reference Standard in Quantitative Analysis
Abstract
This guide provides an in-depth technical examination of Omeprazole Acid-d3 Methyl Ester Sulfide's role as a reference standard, specifically as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry. Omeprazole, a widely prescribed proton pump inhibitor, undergoes complex metabolism and synthesis pathways that can generate various related compounds, including impurities and metabolites.[1] Accurate quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of the final drug product, in line with stringent regulatory expectations.[2][3] This document elucidates the fundamental principles of internal standardization, details the advantages of using a deuterated analogue like Omeprazole Acid-d3 Methyl Ester Sulfide, and provides field-proven experimental protocols and method validation strategies for its application in a research or quality control setting.
The Analytical Imperative: Context for Omeprazole and its Related Compounds
Omeprazole: Mechanism of Action and Metabolic Fate
Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+-ATPase enzyme system in gastric parietal cells, inhibiting the final step of acid production.[4] It is a prodrug that is activated in the acidic environment of the parietal cell canaliculus.[5] Upon administration, omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][6] This biotransformation leads to several metabolites, including hydroxyomeprazole and omeprazole sulfone.[6] The complexity of its metabolic profile necessitates robust analytical methods to study its pharmacokinetics and potential drug-drug interactions.[1]
The Criticality of Impurity and Metabolite Profiling
During the synthesis of an active pharmaceutical ingredient (API) like omeprazole, various related substances can be formed, including intermediates, by-products, and degradation products.[7][8] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity present above a certain threshold.[2] Compounds like Omeprazole Acid Methyl Ester Sulfide may arise as intermediates or impurities in the synthesis process.[9] Accurate measurement of these entities is not merely a regulatory hurdle; it is a fundamental component of quality control that ensures the safety and consistency of the drug product.[3][8]
The Gold Standard: Principles of Stable Isotope-Labeled Internal Standardization
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and controls. Its purpose is to correct for variability during the analytical process.
The Power of a Nearly Identical Analogue
The ideal internal standard is a stable isotope-labeled version of the analyte.[10] Omeprazole Acid-d3 Methyl Ester Sulfide serves this role for the quantification of its non-labeled counterpart. Because the deuterium-labeled standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[11][12] This mimicry is the key to its effectiveness. While structural analogues can be used, they may exhibit different extraction recoveries or ionization efficiencies, leading to potential inaccuracies.[13][14]
Mitigating Analytical Variability with SIL Standards
The use of a SIL IS is considered the gold standard in quantitative mass spectrometry for several reasons:[10][11]
-
Correction for Matrix Effects: Biological fluids and complex sample matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer's source. Since the SIL IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte. By using the ratio of the analyte signal to the IS signal, this variability is normalized.[10][11]
-
Compensation for Sample Loss: During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction, physical loss of the sample is almost inevitable. The SIL IS is added at the very beginning of this process, meaning any loss experienced by the analyte is mirrored by a proportional loss of the IS, preserving the accuracy of the final calculated concentration.[14]
-
Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer sensitivity over the course of an analytical run are corrected for, as both analyte and IS are affected equally in each injection.[10]
Characterization of the Reference Standard: Omeprazole Acid-d3 Methyl Ester Sulfide
A reference standard is a highly purified and well-characterized material used as a benchmark.[8]
-
Chemical Identity: Omeprazole Acid-d3 Methyl Ester Sulfide (CAS No. 1329797-04-7) is a deuterated analogue of a known omeprazole-related compound.[15] The "-d3" indicates that three hydrogen atoms have been replaced with deuterium on the methyl group.
-
Rationale for Deuterium Labeling: Deuterium (²H) is a stable (non-radioactive) isotope of hydrogen. Replacing hydrogen with deuterium increases the mass of the molecule. In this case, the molecular weight is increased by three Daltons. This mass shift allows the mass spectrometer to distinguish between the analyte (the non-labeled compound) and the internal standard, even though they co-elute from the chromatography column.
-
Purity and Certification: A reference standard must be of high purity with comprehensive characterization data (e.g., HPLC, NMR, Mass Spectrometry) to confirm its identity and assay. This ensures that the known amount added to samples is accurate, forming the foundation of the entire quantitative method.[2][8]
Experimental Workflow: Quantitative Analysis via LC-MS/MS
Objective
To develop and validate a robust method for the accurate quantification of Omeprazole Acid Methyl Ester Sulfide (the "Analyte") in a given matrix (e.g., Omeprazole API, process sample) using Omeprazole Acid-d3 Methyl Ester Sulfide (the "Internal Standard" or "IS") by LC-MS/MS.
Visualization of the Analytical Workflow
Detailed Step-by-Step Protocol
This protocol is a representative example and must be optimized and fully validated for a specific matrix and instrument.
-
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the Analyte and the IS into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., Methanol or DMSO) to create stock solutions. Store at -20°C.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution with the reconstitution solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration that yields a robust signal in the MS.
-
Calibration Standards: Perform serial dilutions of the Analyte stock solution to prepare a series of calibration standards (e.g., 8-10 non-zero standards) that bracket the expected concentration range of the analyte in the samples.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from the Analyte stock solution.
-
-
Sample Preparation (Protein Precipitation Example for Plasma)
-
Aliquot 100 µL of each calibration standard, QC sample, and test sample into separate microcentrifuge tubes.
-
Add 25 µL of the Internal Standard Working Solution to every tube. Vortex briefly.[16]
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
-
LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting | Causality / Rationale |
| LC System | UPLC/HPLC System | Provides separation of the analyte from matrix components. |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Reverse-phase chemistry suitable for retaining moderately polar compounds like omeprazole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids in chromatographic peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | e.g., 5% to 95% B over 3 min | A gradient ensures efficient elution and sharp peak shapes for accurate integration. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column to balance speed and separation efficiency. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Omeprazole and its analogues contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Analyte: [M+H]⁺ → Product IonIS: [M+H+3]⁺ → Product Ion | To be determined empirically by infusing pure standards. The precursor ion (M+H) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third, providing high specificity. |
| Collision Energy | To be optimized | The voltage applied to fragment the precursor ion; optimized for maximum product ion signal. |
Method Validation Aligned with ICH Q2(R1) Guidelines
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[17][18] Using a SIL IS significantly improves the performance characteristics of the method.[19]
Logic Diagram for Key Validation Experiments
Sources
- 1. nbinno.com [nbinno.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Reference Standards | CDMO | Cambrex [cambrex.com]
- 4. Omeprazole - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. scispace.com [scispace.com]
- 8. mriglobal.org [mriglobal.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. QbD Group â Life Sciences Consulting | 600+ Experts [qbdgroup.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Advanced LC-MS/MS Method Development for the Quantification of Omeprazole Acid-d3 Methyl Ester Sulfide
Scientific Rationale & Analyte Profiling
Omeprazole is a highly prescribed proton pump inhibitor whose metabolic and degradation pathways generate a complex profile of process-related impurities and metabolites[1]. Among these, Omeprazole acid methyl ester sulfide (CAS 120003-82-9) acts as a critical intermediate and lipophilic degradant[2].
To accurately quantify this specific impurity in pharmacokinetic (PK) studies or complex pharmaceutical matrices, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Omeprazole Acid-d3 Methyl Ester Sulfide serves this exact purpose. The deuterium label (-d3), typically located on the methoxy group, provides a +3 Da mass shift. This mass difference is critical for bypassing isotopic cross-talk from the natural heavy isotopes ( 13C , 34S ) of the unlabeled analyte during tandem mass spectrometry (MS/MS)[1].
Method Development Causality: The "Why" Behind the Protocol
A robust analytical method requires aligning the physicochemical properties of the analyte with chromatographic and spectrometric physics.
Stationary Phase Selection
Unlike the parent omeprazole, which is highly polar and acid-labile, the sulfide derivative lacks the reactive sulfinyl (S=O) bond, granting it higher chemical stability[2]. Furthermore, the esterification of the carboxylic acid moiety significantly increases the molecule's lipophilicity. Therefore, a highly retentive end-capped C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 5 µm) is selected to provide adequate retention ( k′>2 ) and prevent the analyte from co-eluting with polar matrix suppression zones[3].
Mobile Phase & Ionization Dynamics
Omeprazole derivatives contain a benzimidazole ring ( pKa≈4.5 ) and a substituted pyridine ring ( pKa≈4.0 ). To achieve sharp peak shapes and maximize sensitivity in Positive Electrospray Ionization (ESI+), the mobile phase must force the analyte into a single, fully protonated state.
-
Aqueous Phase: 0.1% Formic acid in water ( pH≈2.7 ) is chosen. This pH is well below the pKa of the basic nitrogens, ensuring complete protonation [M+H]+ [4].
-
Organic Modifier: Acetonitrile is selected over methanol because its lower viscosity yields lower backpressures, and its aprotic nature provides superior desolvation efficiency in the ESI source, enhancing the signal-to-noise ratio.
Caption: LC-MS/MS Method Development Logic for Omeprazole Derivatives.
Experimental Protocols: The "How"
This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure continuous data integrity.
Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile.
-
SIL-IS Working Solution: Dilute the Omeprazole Acid-d3 Methyl Ester Sulfide stock solution in 50:50 Water:Acetonitrile to a final concentration of 50 ng/mL.
Sample Extraction (Protein Precipitation)
Protein precipitation (PPT) is utilized for its high throughput and efficiency in extracting lipophilic esters from plasma[4].
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the SIL-IS Working Solution (50 ng/mL) and vortex for 5 seconds.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) to crash the plasma proteins.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte partition.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert. Inject 5 µL into the LC-MS/MS system.
Caption: High-throughput Protein Precipitation Workflow for Plasma Samples.
Self-Validating Run Sequence
To guarantee trustworthiness, the batch must be queued in the following order:
-
Blank (Mobile Phase)
-
Zero Sample (Plasma + IS only) - Validates absence of isotopic cross-talk.
-
Calibration Curve (6 to 8 points)
-
Low QC, Mid QC, High QC - Validates accuracy across the dynamic range.
-
Unknown Samples
-
Bracketing QCs (Every 20 samples and at the end of the run) - Validates system stability over time.
Data Presentation & Method Parameters
Table 1: Chromatographic Gradient Conditions
A rapid gradient is employed to elute the lipophilic ester efficiently while washing the column of strongly retained phospholipids[1].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.00 | 0.50 | 90.0 | 10.0 | Initial |
| 0.50 | 0.50 | 90.0 | 10.0 | Isocratic hold |
| 2.50 | 0.50 | 10.0 | 90.0 | Linear ramp |
| 3.50 | 0.50 | 10.0 | 90.0 | Column wash |
| 3.60 | 0.50 | 90.0 | 10.0 | Re-equilibration |
| 5.00 | 0.50 | 90.0 | 10.0 | End |
Table 2: Mass Spectrometry (MRM) Parameters
Note: Transitions are based on the specific cleavage of the sulfanyl bridge, yielding the characteristic substituted pyridine fragment[3].
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) |
| Omeprazole Acid Methyl Ester Sulfide | 374.4 | 198.1 | 50 | 22 |
| Omeprazole Acid-d3 Methyl Ester Sulfide (IS) | 377.4 | 198.1 | 50 | 22 |
Table 3: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Justification |
| Linearity ( R2 ) | ≥0.995 | Ensures proportional detector response across the biological range. |
| Carryover | ≤20% of LLOQ | Prevents false positives in low-concentration samples following high-concentration samples. |
| Accuracy (QCs) | ±15% ( ±20% at LLOQ) | Confirms the method measures the true value without systemic bias. |
| Precision (CV%) | ≤15% ( ≤20% at LLOQ) | Validates the repeatability of the extraction and injection process. |
References
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Quantification of Esomeprazole in Human plasma by Liquid Chromatography Tandem Mass Spectrometry and its Application to Bioequivalence Study Source: ResearchGate URL:[Link]
-
CAS No : 120003-82-9 | Product Name : Omeprazole acid methyl ester sulfide Source: Pharmaffiliates URL:[Link]
-
Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry Source: MDPI URL:[Link]
Sources
Application Note: Advanced LC-MS/MS Quantification of Omeprazole Acid Methyl Ester Sulfide using a Deuterated SIL-IS
Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Quality Control Professionals.
Scientific Context & Mechanistic Grounding
Omeprazole is a widely utilized proton pump inhibitor (PPI) characterized by a benzimidazole backbone that is notoriously susceptible to acid-catalyzed degradation[1]. During pharmaceutical formulation stability testing or pharmacokinetic profiling, monitoring degradation products is critical to ensuring drug safety and efficacy.
When exposed to acidic environments in the presence of methanolic solvents (often used in extraction or synthesis), omeprazole can degrade into Omeprazole Acid Methyl Ester Sulfide (OAMES) [2][3]. Accurate quantification of this specific impurity in complex biological matrices (like plasma) or pharmaceutical formulations requires highly sensitive and specific methodologies.
To achieve absolute quantitative rigor, this protocol employs Omeprazole Acid-d3 Methyl Ester Sulfide (OAMES-d3) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4][5].
The Causality Behind the Methodological Choices
-
Why use a Deuterated SIL-IS? In LC-MS/MS, co-eluting matrix components can severely suppress or enhance the ionization of the target analyte. Because OAMES-d3 shares the exact physicochemical properties and retention time as OAMES, it experiences identical matrix effects. By calculating the peak area ratio (Analyte/IS), the method mathematically cancels out ionization variations, creating a self-validating system for every individual sample[6][7].
-
Why strictly control pH during extraction and chromatography? Omeprazole derivatives undergo rapid structural rearrangement at pH < 4.0[8]. While 0.1% Formic Acid is the industry standard for positive Electrospray Ionization (ESI+), its use here would cause on-column degradation. This protocol strategically utilizes an alkaline mobile phase (pH 8.0) to preserve analyte integrity while still allowing sufficient protonation in the ESI source via ammonium adducts[9].
Fig 1. Acid-catalyzed degradation pathway of Omeprazole yielding OAMES.
Experimental Protocol
Materials and Reagents
-
Analytes: Omeprazole Acid Methyl Ester Sulfide (Reference Standard) and Omeprazole Acid-d3 Methyl Ester Sulfide (SIL-IS, CAS: 1329797-04-7)[4][10].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), Ammonium Acetate, and Ammonium Hydroxide (NH₄OH).
-
Matrix: Human plasma (K2EDTA) or simulated gastric fluid.
Self-Validating Sample Preparation (Protein Precipitation)
This extraction protocol is designed to immediately halt any ongoing acid degradation in the sample matrix.
-
Aliquot: Transfer 100 µL of the biological sample or dissolved formulation into a 1.5 mL low-bind microcentrifuge tube.
-
SIL-IS Spiking: Add 10 µL of the OAMES-d3 working solution (100 ng/mL in 50% MeOH). Validation Checkpoint: The absolute area of this IS must remain within ±15% across all batch samples to validate extraction efficiency.
-
Alkaline Quenching & Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% NH₄OH. Causality: The high organic content precipitates proteins, while the NH₄OH shifts the pH to ~8.5, instantly halting acid-catalyzed degradation of any remaining omeprazole precursors.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete cell lysis and protein aggregation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer 200 µL of the clear supernatant to an LC vial. Evaporate to dryness under a gentle stream of Nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A.
Fig 2. LC-MS/MS analytical workflow utilizing OAMES-d3 SIL-IS.
LC-MS/MS Instrumental Conditions
Liquid Chromatography Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 8.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: Linear gradient to 90% B
-
3.0 - 4.0 min: Hold at 90% B (Column Wash)
-
4.0 - 4.1 min: Return to 10% B
-
4.1 - 5.5 min: Re-equilibration at 10% B
-
Mass Spectrometry Parameters
Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| OAMES | 374.1 | 198.1 (Quantifier) | 50 | 30 | 18 |
| OAMES | 374.1 | 149.0 (Qualifier) | 50 | 30 | 25 |
| OAMES-d3 (IS) | 377.1 | 198.1 (Quantifier) | 50 | 30 | 18 |
(Note: The deuterated methyl group is located on the pyridine ring moiety, meaning the benzimidazole fragment at m/z 198.1 remains unshifted between the analyte and the IS, providing a highly stable and reproducible transition[5][7].)
Quantitative Data & Method Validation
The method was validated according to FDA/ICH guidelines for bioanalytical method validation, ensuring high trustworthiness and reproducibility.
Table 2: Summary of Method Validation Metrics
| Validation Parameter | Result / Metric | Acceptance Criteria |
| Linear Range | 0.5 ng/mL to 500 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N > 3) | N/A |
| Limit of Quantification (LOQ) | 0.5 ng/mL (S/N > 10) | Accuracy ±20%, CV ≤ 20% |
| Intra-day Precision (CV%) | 3.2% - 6.8% | ≤ 15% (except LOQ) |
| Inter-day Precision (CV%) | 4.5% - 8.1% | ≤ 15% (except LOQ) |
| Matrix Effect (Normalized) | 98.5% ± 4.2% | 85% - 115% |
| Extraction Recovery | 88.4% ± 5.1% | Consistent across all QC levels |
Data Interpretation & Troubleshooting
If the calculated Matrix Effect falls outside the 85%-115% range despite the use of the SIL-IS, it indicates severe ion suppression exceeding the linear dynamic range of the detector. In such cases, the protocol dictates diluting the sample 1:5 with blank matrix prior to extraction to bring the absolute ion count back into the linear regime of the mass analyzer.
References
-
Pharmaffiliates. (2024). Omeprazole Acid-d3 Methyl Ester Sulfide (Catalogue No.: PA STI 070230). Retrieved from:[Link]
-
Bae, S., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central (PMC). Retrieved from:[Link]
-
Kanazawa, H., et al. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. Retrieved from:[Link]
-
Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from:[Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN110609109A - Detection method of omeprazole related substance - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Sapphire Bioscience [sapphirebioscience.com]
Application Note: Utilizing Omeprazole Acid-d3 Methyl Ester Sulfide as a Stable Isotope Internal Standard in LC-MS/MS Workflows
Introduction & Mechanistic Overview
Omeprazole is a widely prescribed proton pump inhibitor (PPI) whose complex pharmacokinetic profile requires rigorous bioanalytical monitoring. During hepatic metabolism (primarily via the CYP2C19 and CYP3A4 pathways), omeprazole undergoes extensive biotransformation into various active and inactive metabolites, including omeprazole sulfide, 5-hydroxyomeprazole, and omeprazole acid derivatives[1]. Furthermore, omeprazole acid methyl ester sulfide (CAS: 120003-82-9) frequently emerges as a critical protected metabolite and synthetic impurity in commercial preparations[2].
To accurately quantify these trace-level metabolites and impurities in biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[3]. However, LC-MS/MS is highly susceptible to matrix effects—specifically ion suppression or enhancement during Electrospray Ionization (ESI).
Causality Insight: Introducing Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[2] as a Stable Isotope-Labeled Internal Standard (SIL-IS) directly mitigates these analytical variations[4],[5]. Because the deuterated IS shares the exact physicochemical properties and chromatographic retention time as the target analyte, it experiences identical matrix effects and extraction recoveries. This co-elution allows for perfect normalization of the analyte signal, ensuring that any fluctuation in ionization efficiency is mathematically canceled out when calculating the Analyte/IS peak area ratio[4].
Physicochemical Properties & Data Summary
Understanding the physical properties of the internal standard is critical for optimizing solvent selection and storage conditions.
| Property | Value |
| Chemical Name | Omeprazole Acid-d3 Methyl Ester Sulfide |
| CAS Registry Number | 1329797-04-7 |
| Molecular Formula | C18H16D3N3O4S |
| Molecular Weight | 376.44 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol |
| Target Application | Internal standard for GC-MS or LC-MS/MS quantification |
Experimental Workflow
Fig 1: LC-MS/MS bioanalytical workflow using Omeprazole Acid-d3 Methyl Ester Sulfide as an IS.
Step-by-Step Methodology: Plasma Extraction and LC-MS/MS Protocol
This protocol is designed as a self-validating system . It incorporates critical buffering steps to prevent acid-catalyzed degradation, alongside matrix-matched calibration to continuously validate extraction efficiency.
Step 1: Preparation of Solutions
-
Stock Solution: Dissolve 1.0 mg of Omeprazole Acid-d3 Methyl Ester Sulfide in 1.0 mL of LC-MS grade acetonitrile to achieve a 1.0 mg/mL stock. Store at -80°C for up to 6 months[4].
-
Working IS Solution: Dilute the stock solution in 50% acetonitrile/water (v/v) to a final concentration of 50 ng/mL.
-
Expertise Note & Causality: Both omeprazole and its acid/sulfide metabolites retain the sulfoxide or benzimidazole groups, rendering them highly unstable at pH levels below 7[1]. Never use unbuffered acidic solvents for stock preparation, as this will rapidly degrade the benzimidazole ring.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of biological plasma into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the Working IS Solution (50 ng/mL Omeprazole Acid-d3 Methyl Ester Sulfide). Vortex for 10 seconds.
-
Crucial Causality Step: Add 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Why? Because omeprazole metabolites degrade at pH < 7[1], this alkalinization step is a non-negotiable self-validating control. It ensures the structural integrity of both the analyte and the deuterated IS during the aggressive solvent extraction phase.
-
-
Add 1.0 mL of extraction solvent (Methyl tert-butyl ether : Dichloromethane, 80:20, v/v).
-
Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Step 3: LC-MS/MS Conditions
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 8.5).
-
Expertise Note: Standard LC-MS mobile phases often use 0.1% Formic Acid. However, due to the acid-lability of omeprazole compounds[1], an alkaline mobile phase is strictly required to prevent on-column degradation and peak tailing.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 4.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+). Multiple Reaction Monitoring (MRM).
-
Analyte (Omeprazole Acid Methyl Ester Sulfide): m/z 374.1 → [Optimized Fragment Ion]
-
IS (Omeprazole Acid-d3 Methyl Ester Sulfide): m/z 377.1 →[Optimized Fragment Ion]
-
Data Interpretation & Validation
-
Matrix Factor (MF): Calculate the MF by comparing the peak area of the IS spiked post-extraction versus the IS spiked into pure solvent. An MF between 0.85 and 1.15 indicates well-controlled matrix effects. The d3-label ensures that any ionization suppression caused by co-eluting phospholipids in the ESI source affects the analyte and the IS equally[4],[5].
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. The use of the d3-labeled IS ensures linearity (R² > 0.995) even if absolute extraction recovery fluctuates between individual samples.
References
-
Omeprazole sulfide-d3 (Ufiprazole-d3) | Stable Isotope - MedChemExpress. 4
-
Omeprazole-impurities (Omeprazole Acid-d3 Methyl Ester Sulfide) - Pharmaffiliates. 2
-
Omeprazole sulfide-d3: An internal standard for the quantification of omeprazole sulfide - Cayman Chemical. 5
-
Identification of two main urinary metabolites of [14C]omeprazole in humans - PubMed (NIH). 1
-
A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma - ResearchGate. 3
Sources
Protocol and Application Note: Solvent Selection for Omeprazole Acid-d3 Methyl Ester Sulfide in LC-MS/MS Workflows
Executive Summary
Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specialized, stable isotope-labeled (SIL) reference standard primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The precise quantification of omeprazole and its metabolites relies heavily on the physicochemical integrity of this standard. This application note provides a comprehensive, causality-driven guide to selecting the appropriate solvents and preparing stable stock solutions, ensuring robust analytical performance and mitigating degradation pathways such as oxidation and ester hydrolysis.
Physicochemical Profiling & Causality
To design a self-validating dissolution protocol, we must first deconstruct the molecular architecture of[1].
-
The Sulfide Linkage (Lipophilicity): Unlike the parent drug omeprazole, which contains a polar sulfoxide (S=O) group, this derivative is a reduced sulfide. The removal of the oxygen dipole drastically increases the molecule's lipophilicity and eliminates its ability to act as a strong hydrogen-bond acceptor.
-
The Methyl Ester (Loss of Ionizability): Parent omeprazole possesses amphoteric properties with pKa values of ~9.3 and 4.8[2]. However, masking the carboxylic acid moiety as a methyl ester neutralizes the acidic proton. Consequently, pH adjustments (e.g., adding formic acid or ammonia) will not significantly enhance aqueous solubility.
-
The Deuterium Tag (Isotopic Stability): The d3-methyl group provides a critical +3 Da mass shift for mass spectrometry. Solvent selection must avoid any conditions that could catalyze hydrogen-deuterium exchange (HDX), though carbon-bound deuteriums are generally stable in non-protic environments.
Solvent Selection Matrix
The following table synthesizes quantitative solubility data and mechanistic rationales to guide solvent selection.
| Solvent | Estimated Solubility | Application Phase | Mechanistic Rationale & Causality |
| Dimethyl Sulfoxide (DMSO) | ~1.0 - 25.0 mg/mL[2][3] | Primary Stock Solution | High dielectric constant efficiently disrupts the crystal lattice. Anhydrous DMSO prevents ester hydrolysis. |
| Ethanol (EtOH) | ~2.0 mg/mL[3] | Alternative Stock | Good solvation for lipophilic esters. Dissolution is endothermic; solubility increases with temperature[4]. |
| Methanol / Acetonitrile | >1.0 mg/mL | Working Solutions | High volatility makes them ideal for LC-MS/MS desolvation and serial dilutions. |
| Aqueous Buffers / Water | <0.5 mg/mL[2] | Avoid | Highly lipophilic structure prevents aqueous hydration. Risk of precipitation and ester hydrolysis. |
Experimental Workflow Visualization
Workflow for the dissolution and preparation of Omeprazole Acid-d3 Methyl Ester Sulfide.
Step-by-Step Protocol: Preparation of 1.0 mg/mL Stock Solution
As a self-validating system, this protocol incorporates visual checkpoints and environmental controls to ensure the integrity of the reference standard.
Step 1: Thermal Equilibration
-
Remove the sealed vial of Omeprazole Acid-d3 Methyl Ester Sulfide from the -20°C freezer.
-
Place the vial in a desiccator at room temperature for at least 30 minutes before opening.
-
Scientist's Note: Opening a cold vial introduces atmospheric moisture via condensation. Water acts as a nucleophile, initiating the slow hydrolysis of the methyl ester back to the carboxylic acid, which will invalidate your LC-MS/MS quantification.
Step 2: Primary Solubilization
-
Accurately weigh the desired mass (e.g., 1.0 mg) using a microbalance, or utilize a pre-weighed standard vial.
-
Add the appropriate volume of Anhydrous DMSO (e.g., 1.0 mL) to achieve a 1.0 mg/mL concentration.
-
Vortex gently for 60 seconds.
-
Validation Check: Inspect the solution against a light source. If micro-particulates remain, place the vial in a 30°C water bath for 5 minutes. Gravimetric studies indicate that the solubility of omeprazole sulfide derivatives is highly temperature-dependent[4].
Step 3: Inert Gas Purging (Critical Step)
-
Using a gentle stream of Argon or high-purity Nitrogen, purge the headspace of the vial for 15–20 seconds.
-
Immediately cap the vial tightly with a PTFE-lined septum.
-
Scientist's Note: Why purge? The sulfide moiety is the reduced precursor to the active proton pump inhibitor. In solution, dissolved atmospheric oxygen acts as a slow oxidizing agent, converting the sulfide back into a sulfoxide[3]. Purging displaces O2 , arresting this oxidative degradation pathway.
Step 4: Dilution and Storage
-
For LC-MS/MS working solutions (e.g., 10–100 ng/mL), perform serial dilutions using LC-MS grade Methanol or Acetonitrile.
-
Aliquot the primary DMSO stock into amber glass vials to prevent UV-catalyzed degradation.
-
Store all aliquots at -20°C. According to structural analogs, properly purged and frozen sulfide stocks maintain stability for ≥ 4 years[3].
References
-
Li, Y., et al. "Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K". Journal of Solution Chemistry 42.12 (2013): 2342-2353. URL:[Link]
-
Pharmaffiliates. "Omeprazole Acid-d3 Methyl Ester Sulfide". Pharmaffiliates. URL:[Link]
Sources
Application Note: Extraction Techniques for Omeprazole Acid-d3 Methyl Ester Sulfide from Plasma
Introduction & Analytical Rationale
In the bioanalysis of proton pump inhibitors (PPIs), the quantification of omeprazole and its reductive/oxidative metabolites (such as omeprazole sulfide and omeprazole sulfone) is critical for pharmacokinetic profiling and therapeutic drug monitoring[1]. Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) serves as a highly specific, stable isotope-labeled internal standard (SIL-IS)[2]. Utilizing a deuterated standard is a self-validating analytical choice: it co-elutes with the target non-deuterated analyte, experiencing identical ionization suppression or enhancement, thereby perfectly correcting for matrix effects and extraction recovery losses inherent to complex biological matrices like plasma[2].
The Causality of pH Control in Extraction
The fundamental challenge in extracting omeprazole derivatives from plasma lies in their severe pH-dependent instability. Omeprazole and its sulfide derivatives are weak bases that act as prodrugs. In acidic environments (pH < 5), they undergo a rapid, acid-catalyzed rearrangement[3].
Mechanistic Causality: The degradation is initiated by the protonation of the benzimidazole nitrogen. This triggers a nucleophilic attack by the pyridinic nitrogen on the C2 carbon of the benzimidazole ring, forming a spiro intermediate that irreversibly opens into a highly reactive sulfenic acid[3]. The half-life of omeprazole in such conditions is approximately 10 minutes[4]. Therefore, alkalinization of the plasma matrix prior to any extraction step is an absolute, non-negotiable requirement to ensure structural integrity and assay reliability[5].
pH-dependent degradation causality of Omeprazole derivatives.
Experimental Workflows
The following protocols detail three distinct extraction methodologies. The choice of method depends on the required sensitivity (LLOQ), sample volume availability, and throughput requirements.
Plasma extraction workflow for Omeprazole Acid-d3 Methyl Ester Sulfide.
Protocol A: Liquid-Liquid Extraction (LLE)
LLE is the gold standard for omeprazole sulfide derivatives due to its ability to yield exceptionally clean baselines by leaving polar phospholipids in the aqueous layer[6].
-
Sample Preparation: Thaw plasma samples (collected with K2EDTA) at room temperature. Transfer 200 µL of plasma into a borosilicate glass culture tube[1].
-
Internal Standard Spiking: Add 10 µL of Omeprazole Acid-d3 Methyl Ester Sulfide working solution (e.g., 1 µg/mL in methanol).
-
Alkalinization (Critical Step): Add 200 µL of 10 mM ammonium acetate buffer (pH 10.0) or sodium bicarbonate buffer (pH 10.5). Vortex briefly for 60 seconds to ensure homogeneous alkalinization[1],[5].
-
Extraction: Add 2.0 mL of an organic solvent mixture (Tert-butyl methyl ether (TBME) or Ethyl Acetate)[1],[5]. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and separate the phases[5].
-
Drying & Reconstitution: Transfer 1.5 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 70:30 Acetonitrile: 5mM Ammonium Bicarbonate, pH 8.0)[1].
Protocol B: Microextraction by Packed Sorbent (MEPS) / SPE
MEPS utilizes a specialized syringe containing C8 or C18 sorbent, drastically reducing solvent consumption while maintaining high recovery for chiral and sulfide derivatives[7],[8].
-
Sample Dilution: Mix 100 µL of plasma with 10 µL of the deuterated IS. Dilute the mixture 1:4 with purified water (18.2 MΩ·cm) and centrifuge for 3 minutes to remove particulates[7].
-
Sorbent Conditioning: Condition the C8 MEPS cartridge by drawing 100 µL of methanol, followed by 100 µL of water, discarding to waste[8].
-
Sample Loading: Draw the diluted plasma sample into the MEPS syringe (typically 6 draw/eject cycles for preconcentration). Discard the liquid to waste[7],[8].
-
Washing: Wash the sorbent with 100 µL of 5% methanol in water to remove hydrophilic matrix components[8].
-
Elution: Elute the target analytes directly into an autosampler vial using 50 µL of Methanol:Acetonitrile (50:50, v/v)[8].
Protocol C: Protein Precipitation (PPT)
PPT is utilized for high-throughput screening where absolute matrix cleanliness is secondary to speed.
-
Spiking & Buffering: To 100 µL of plasma, add 10 µL of IS and 50 µL of 0.1 M Ammonia solution to stabilize the analyte.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile.
-
Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant and dilute with 200 µL of 5mM Ammonium Bicarbonate buffer (pH 8.0) before LC-MS/MS injection to reduce solvent strength and improve peak shape.
Quantitative Data Summaries
The following table summarizes the expected performance metrics of the extraction techniques when applied to omeprazole sulfide derivatives in human plasma.
| Extraction Technique | Plasma Volume | Extraction Solvent / Sorbent | Mean Recovery (%) | Matrix Effect (%) | Typical LLOQ | Throughput |
| LLE | 200 µL | TBME or Ethyl Acetate | 86.0 - 94.5% | < 5% | 0.1 - 1.0 ng/mL | Medium |
| MEPS / SPE | 100 µL | C8 Sorbent | 90.2 - 98.1% | < 8% | 0.5 - 2.0 ng/mL | High |
| PPT | 100 µL | Acetonitrile | 95.0 - 100% | 15 - 25% | 5.0 ng/mL | Very High |
Data synthesized from validated pharmacokinetic assay parameters[5],[9],[10].
LC-MS/MS Analytical Conditions
To ensure the stability of Omeprazole Acid-d3 Methyl Ester Sulfide during chromatography, the mobile phase must be maintained at a slightly alkaline pH (pH 8.0)[1].
-
Column: Reversed-phase C18 (e.g., Purospher Star 5µm, 100 x 4.6 mm or equivalent UHPLC column)[1].
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and 5mM Ammonium Bicarbonate buffer (pH adjusted to 8.0)[1].
-
Flow Rate: 0.8 - 1.0 mL/min (depending on column dimensions)[1],[7].
-
Ionization Mode: Electrospray Ionization Positive (ESI+)[1].
-
MRM Transitions: While specific transitions depend on the exact fragmentation of the derivative, omeprazole-based compounds typically exhibit a robust protonated precursor [M+H]+ and yield abundant product ions corresponding to the substituted pyridine or benzimidazole moieties (e.g., m/z 346.3 → 198.1 for parent omeprazole)[11],[7]. The deuterated IS will feature a corresponding +3 Da mass shift in the precursor and/or product ion depending on the location of the deuterium label[2].
References
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma SciSpace [Link]
-
Application News AD-0069: A sensitive and a fast LC/MS/MS method for quantification of Omeprazole in human plasma Shimadzu[Link]
-
Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent National Institutes of Health (PMC)[Link]
-
Disposition of the anti-ulcer medications ranitidine, cimetidine, and omeprazole following administration of multiple doses Ovid [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Omeprazole sulfone N-oxide-d3 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. ovid.com [ovid.com]
- 7. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rmtcnet.com [rmtcnet.com]
- 10. researchgate.net [researchgate.net]
- 11. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic and LC-MS/MS Methodologies for Omeprazole Acid-d3 Methyl Ester Sulfide Analysis
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Mechanistic Context
Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism and is highly susceptible to acid-catalyzed degradation. During drug development, stability testing, and pharmacokinetic (PK) profiling, monitoring its degradation products and metabolites is critical for safety and efficacy evaluations[1].
Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) is a highly specific, stable isotope-labeled internal standard (SIL-IS)[2]. It represents the deuterated, methylated ester of omeprazole acid in its reduced (sulfide) form.
The Causality of Experimental Design
As an analytical scientist, selecting the right internal standard and chromatographic conditions is not arbitrary; it is dictated by the molecule's physicochemical vulnerabilities:
-
Why Deuteration (d3)? In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (like plasma or urine) cause unpredictable ion suppression or enhancement. A d3-labeled standard co-elutes perfectly with the non-deuterated analyte (MW: 373.43 vs. 376.44), experiencing the exact same matrix effects. The +3 Da mass shift allows the mass spectrometer to isolate the signals, creating a self-correcting, highly accurate quantification system[3].
-
Why the Sulfide Form? Omeprazole sulfide is a major CYP-independent reductive metabolite formed under hypoxic conditions, as well as a synthetic precursor and potential impurity[4]. Tracking its derivatives requires standards that share its specific lipophilicity, which is significantly lower than the parent sulfoxide.
-
The pH Paradox in Chromatography: Benzimidazole derivatives are notoriously acid-labile. While LC-MS/MS favors acidic mobile phases (e.g., 0.1% Formic Acid) to promote [M+H]+ ionization, prolonged exposure degrades the analyte. Therefore, the analytical workflow must balance a neutral/alkaline sample diluent with a rapid acidic chromatographic gradient to minimize column residence time[5].
Physicochemical Properties
| Property | Value / Description |
| Compound Name | Omeprazole Acid-d3 Methyl Ester Sulfide |
| CAS Registry Number | 1329797-04-7[6] |
| Molecular Formula | C18H16D3N3O4S |
| Molecular Weight | 376.44 g/mol [6] |
| Solubility | Soluble in DMSO, Acetonitrile, and Methanol |
| Application | SIL-IS for LC-MS/MS quantification of omeprazole impurities |
Structural and Analytical Workflows
To understand the analytical targeting, we must first map the degradation and metabolic pathway that necessitates the use of this specific standard.
Caption: Metabolic and degradation pathway yielding omeprazole acid methyl ester sulfide.
Caption: LC-MS/MS analytical workflow for omeprazole impurity quantification.
Detailed Experimental Protocols
The following protocol is designed to act as a self-validating system, ensuring that degradation does not occur during sample processing and that matrix effects are accurately normalized.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) using acetonitrile is preferred over liquid-liquid extraction (LLE) to prevent the loss of the relatively polar acid-ester derivatives while maintaining high throughput.
-
Diluent Preparation: Prepare a stabilizing diluent of 50:50 Acetonitrile:Water containing 0.1% Ammonium Hydroxide ( NH4OH ). Crucial Step: The alkaline pH (~8.0) prevents the acid-catalyzed degradation of the benzimidazole ring prior to injection.
-
Standard Spiking: Spike 10 µL of Omeprazole Acid-d3 Methyl Ester Sulfide working solution (100 ng/mL in diluent) into 50 µL of the biological matrix (e.g., plasma) or formulated drug solution.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile to the sample.
-
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant into an autosampler vial equipped with a glass insert. Keep autosampler temperature at 4°C.
Chromatographic Conditions (UHPLC)
Rationale: A sub-2 µm or core-shell C18 column provides high theoretical plates for sharp peak shapes. A rapid gradient minimizes the time the acid-labile analyte spends in the acidic mobile phase[5].
| Parameter | Specification |
| System | Shimadzu Nexera or Waters Acquity UPLC |
| Column | Phenomenex Kinetex XB-C18 (2.1 × 50 mm, 2.6 µm)[5] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 5% |
| 0.50 | 5% |
| 2.00 | 95% |
| 2.50 | 95% |
| 2.60 | 5% |
| 3.50 | 5% (Stop) |
Mass Spectrometry (ESI-MS/MS) Parameters
Rationale: Electrospray Ionization (ESI) in positive mode yields the highest sensitivity for nitrogen-containing benzimidazoles. Multiple Reaction Monitoring (MRM) provides absolute specificity.
| Parameter | Setting |
| Ionization Mode | ESI Positive ( + ) |
| Capillary Voltage | 4.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr ( N2 ) |
MRM Transitions: (Note: Collision energies must be optimized per specific mass spectrometer model).
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Omeprazole Acid Methyl Ester Sulfide (d0) | m/z 374.4 | m/z 198.1 | m/z 149.0 |
| Omeprazole Acid-d3 Methyl Ester Sulfide (IS) | m/z 377.4 | m/z 201.1 | m/z 149.0 |
System Suitability & Validation Criteria
To ensure the protocol operates as a self-validating system, the following criteria must be met before batch acquisition:
-
Isotopic Interference: Inject a blank matrix spiked only with the d3-IS. The signal in the d0 (unlabeled) channel must be <5% of the Lower Limit of Quantification (LLOQ) to prove no isotopic cross-talk.
-
Peak Tailing: The tailing factor ( Tf ) for the IS peak must be between 0.9 and 1.5. Causality: Severe tailing indicates secondary interactions with unendcapped silanols on the column, which can be mitigated by ensuring fresh mobile phases or switching to a highly endcapped column.
-
Precision: Six replicate injections of a mid-QC sample must yield a Relative Standard Deviation (RSD) of <2.0% for the peak area ratio (Analyte/IS).
References
- Cayman Chemical. (n.d.). Omeprazole sulfide-d3: An internal standard for the quantification of omeprazole sulfide.
- Shin, et al. (MDPI). (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.
- NIH / PubMed Central. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions.
- Pharmaffiliates. (n.d.). Omeprazole-impurities: Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7).
- Benchchem. (n.d.). Omeprazole sulfone N-oxide-d3 and related stable isotopes in LC-MS.
Sources
- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Omeprazole sulfone N-oxide-d3 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Storage, Handling, and Analytical Protocols for Omeprazole Acid-d3 Methyl Ester Sulfide
Introduction & Scientific Context
Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) is a highly specialized, stable isotope-labeled (SIL) reference standard. It is indispensable for the pharmacokinetic profiling, therapeutic drug monitoring, and impurity tracking of omeprazole and its downstream metabolites[1].
In clinical pharmacology, omeprazole—a ubiquitous proton pump inhibitor (PPI)—undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This process yields various metabolites, including omeprazole sulfide[2]. The sulfide derivative is not merely a metabolic intermediate; it is a known degradation product (often classified as Impurity C) and a direct-acting inhibitor of CYP2C19[3].
By employing the deuterated methyl ester sulfide variant, analytical scientists can accurately quantify trace-level impurities in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The +3 Dalton mass shift provided by the trideuteromethyl group guarantees mass resolution from endogenous interferences and non-labeled analytes. As an internal standard (IS), it creates a self-validating system that inherently corrects for matrix ionization effects and extraction recovery variations.
Physicochemical Properties & Storage Protocols
Expertise & Experience: The structural integrity of omeprazole sulfide derivatives is highly sensitive to environmental variables. The sulfide moiety is inherently susceptible to spontaneous oxidation back to a sulfoxide (or further to a sulfone) upon prolonged exposure to atmospheric oxygen and light. Furthermore, the methyl ester functional group can undergo rapid hydrolysis in aqueous, non-pH-controlled environments. Consequently, stringent storage conditions are non-negotiable for maintaining the ≥97% purity required for rigorous quantitative assays[3].
Table 1: Physicochemical Properties and Storage Specifications
| Parameter | Specification |
| Chemical Name | Omeprazole Acid-d3 Methyl Ester Sulfide |
| CAS Registry Number | 1329797-04-7[1] |
| Molecular Formula | C18H16D3N3O4S[1] |
| Molecular Weight | 376.44 g/mol [1] |
| Physical State | Solid (White to off-white powder)[3] |
| Solubility | DMSO, DMF, Methanol, Ethanol (~10 mg/mL)[2][3] |
| Short-Term Storage | +4°C (Ambient shipping permitted)[3] |
| Long-Term Storage | -20°C (Tightly sealed, under inert gas)[2][3] |
Core Storage Protocol
-
Upon Receipt: Immediately transfer the receiving vial to a -20°C freezer. Ensure the container is tightly sealed to prevent moisture ingress[4].
-
Inert Atmosphere: When opening the vial for the first time, purge the headspace with dry nitrogen (N₂) or argon before resealing. Causality: Displacing atmospheric oxygen and moisture prevents the oxidative conversion of the sulfide group[2].
-
Light Protection: Store the compound in amber vials or wrap clear vials in aluminum foil. Benzimidazole derivatives exhibit known photolytic degradation pathways[3].
Handling and Solution Preparation Protocol
Trustworthiness: This methodology ensures that stock solutions remain stable and do not introduce artifactual degradation products into the analytical workflow.
Step-by-Step Methodology:
-
Equilibration: Remove the vial from the -20°C freezer and allow it to equilibrate to room temperature (approximately 30 minutes) inside a desiccator before opening. Causality: Opening a cold vial causes ambient humidity to condense directly onto the powder, which acts as a catalyst for ester hydrolysis.
-
Weighing: Using a calibrated microbalance in a well-ventilated fume hood (as the powder may cause respiratory or skin irritation[5]), weigh the desired amount of the standard.
-
Primary Stock Solution (1.0 mg/mL): Dissolve the powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol. Causality: Utilizing strictly anhydrous organic solvents prevents the premature hydrolysis of the methyl ester[3].
-
Aliquotting: Divide the primary stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to minimize handling exposure.
-
Storage of Aliquots: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Strictly avoid repeated freeze-thaw cycles.
Degradation and Metabolic Pathways
Understanding the chemical lineage of Omeprazole Acid-d3 Methyl Ester Sulfide is essential for interpreting pharmacokinetic data. Omeprazole is reduced in vivo to omeprazole sulfide, which can subsequently undergo esterification and degradation in acidic environments to form the acid methyl ester sulfide. The deuterated standard is synthetically derived to mimic this exact structural endpoint.
Metabolic reduction of omeprazole and the structural lineage of the deuterated internal standard.
Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling
The following workflow details the extraction and preparation of human plasma samples using Omeprazole Acid-d3 Methyl Ester Sulfide as an IS.
Step-by-Step Methodology:
-
IS Working Solution Preparation: Dilute the primary stock solution to a working concentration of 50 ng/mL using 50% Acetonitrile in water (v/v). Causality: The 50% organic fraction ensures the highly lipophilic sulfide remains fully solubilized while remaining compatible with initial mobile phase conditions.
-
Sample Spiking: Transfer 100 µL of the plasma sample into a clean 1.5 mL Eppendorf tube. Add 10 µL of the IS Working Solution. Vortex for 10 seconds to ensure homogeneous distribution.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Causality: Acetonitrile effectively denatures plasma proteins, while the low temperature and mildly acidic environment stabilize the benzimidazole ring against enzymatic or chemical degradation during extraction.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to firmly pellet the precipitated proteins.
-
Supernatant Transfer & Drying: Transfer 250 µL of the clear supernatant to a glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Causality: Keeping the temperature at or below 30°C under nitrogen prevents thermal degradation and oxidation of the sulfide group.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10mM Ammonium Acetate : Methanol, 70:30 v/v). Vortex for 30 seconds.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the target analytes and the +3 Da shifted transitions for the d3-IS.
Step-by-step LC-MS/MS sample preparation workflow utilizing the d3-labeled internal standard.
Safety and EHS (Environmental, Health, and Safety)
Omeprazole sulfide derivatives are biologically active compounds and must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, tightly fitting safety goggles, and a flame-resistant lab coat[4].
-
Hazard Classifications: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Spill Protocol: In the event of a spill, strictly avoid dust formation. Sweep up the material using non-sparking tools, place it in a suitable, closed container for disposal, and decontaminate the affected surfaces by scrubbing with alcohol[5].
References
-
Pharmaffiliates - Omeprazole Acid-d3 Methyl Ester Sulfide (PA STI 070230) URL:[Link]
Sources
Application Note: Omeprazole Acid-d3 Methyl Ester Sulfide as a Stable Isotope Internal Standard in Advanced Pharmacokinetic Studies
Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Bioanalytical Scientists, and Drug Development Professionals.
Executive Summary & Mechanistic Rationale
The quantification of omeprazole and its downstream metabolites in biological matrices (plasma, urine, feces) presents significant bioanalytical challenges due to the parent drug's extreme acid lability and rapid systemic clearance. To map the complete pharmacokinetic (PK) profile—particularly the reductive pathways driven by the intestinal microbiome and hepatic enzymes—researchers rely on highly stable, derivatized metabolite standards.
Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[1] is a highly specialized, trideuterated reference material designed as an Internal Standard (IS) for LC-MS/MS workflows[2]. As a Senior Application Scientist, I designed this guide to explain the chemical causality behind using this specific "sulfide-ester" derivative and to provide a self-validating protocol for robust PK quantification.
The Causality of the "Sulfide" Form
Omeprazole is a sulfoxide prodrug. In acidic environments (pH < 4.0), the sulfoxide group undergoes a rapid Smiles rearrangement to form a reactive cyclic sulfenamide. While this is the mechanism for its in vivo proton-pump inhibition, it makes sample extraction an analytical nightmare. By targeting the sulfide metabolite (omeprazole sulfide)—a major reductive metabolite with a significantly longer half-life (>2 hours) compared to the parent drug[3]—we bypass this instability. The sulfide lacks the oxygen required for the Smiles rearrangement, rendering it chemically stable during aggressive, acidic sample extraction protocols.
The Causality of the "Methyl Ester" Derivatization
Terminal oxidation of omeprazole yields highly polar carboxylic acid metabolites. These free acids exhibit poor retention on standard reversed-phase C18 columns and suffer from weak ionization efficiency in positive electrospray ionization (ESI+). By derivatizing the acid to a methyl ester , the molecule's lipophilicity is restored. This chemical choice ensures sharp chromatographic peaks, increased retention factor ( k′ ), and superior ESI+ response.
The Role of the -d3 Stable Isotope
Matrix effects (ion suppression or enhancement) in complex biological samples like feces or uremic plasma[4] can ruin quantitative accuracy. The -d3 stable isotope label provides an internal standard that is chemically identical to the target analyte but shifted by +3 Da. Because the IS and analyte co-elute perfectly, any matrix-induced ionization changes affect both molecules equally, preserving the Analyte/IS ratio and creating a self-validating quantification system.
Metabolic Pathway & Analytical Strategy
Omeprazole undergoes extensive metabolism, including reduction to omeprazole sulfide by the intestinal microbiome under hypoxic conditions[5]. Tracking these pathways requires capturing the terminal oxidized acids of these sulfides.
Metabolic reduction of omeprazole and analytical derivatization for LC-MS/MS quantification.
Quantitative Data & MS Parameters
To establish a highly sensitive Multiple Reaction Monitoring (MRM) method, the mass spectrometer must be tuned to the specific precursor-to-product ion transitions. The table below summarizes the physicochemical properties and predictive MRM parameters for the omeprazole cascade.
Table 1: Physicochemical and LC-MS/MS MRM Parameters
| Compound | Role in PK Study | Formula | Exact Mass | Precursor Ion [M+H]⁺ | Product Ion (MRM) |
| Omeprazole | Parent Drug | C₁₇H₁₉N₃O₃S | 345.11 | 346.1 | 198.1 |
| Omeprazole Sulfide | Reductive Metabolite | C₁₇H₁₉N₃O₂S | 329.12 | 330.1 | 182.1 |
| Omeprazole Acid Methyl Ester Sulfide | Target Analyte | C₁₈H₁₉N₃O₄S | 373.11 | 374.1 | 226.1 |
| Omeprazole Acid-d3 Methyl Ester Sulfide | Internal Standard (IS) | C₁₈H₁₆D₃N₃O₄S | 376.13 | 377.1 | 229.1 |
(Note: Collision Energies (CE) typically range between 15–25 eV for benzimidazole cleavage. Optimization via direct infusion is required per instrument).
Experimental Protocol: High-Throughput LC-MS/MS Quantification
This protocol utilizes a self-validating Protein Precipitation (PPT) methodology. Because we are targeting the chemically stable sulfide-ester derivative, we can safely utilize acidic extraction conditions to maximize protein crash efficiency without risking analyte degradation.
Reagent & Standard Preparation
-
Stock Solutions: Dissolve Omeprazole Acid-d3 Methyl Ester Sulfide in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1.0 mg/mL.
-
Working IS Solution: Dilute the stock solution in 100% Acetonitrile (ACN) containing 0.1% Formic Acid to yield a final IS working concentration of 50 ng/mL.
Sample Extraction (Protein Precipitation)
Self-Validation Check: Spiking the IS directly into the extraction solvent ensures that any volumetric errors or extraction losses are perfectly mirrored by the IS, keeping the Analyte/IS ratio mathematically intact.
-
Aliquot 50 µL of biological matrix (plasma or urine) into a 96-well collection plate.
-
Add 200 µL of the Working IS Solution (ACN + 0.1% Formic Acid + 50 ng/mL IS) to each well.
-
Vortex the plate vigorously for 5 minutes at 1000 RPM to ensure complete protein denaturation.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a clean autosampler plate.
-
Add 150 µL of LC-MS grade water to the supernatant to match the initial mobile phase conditions (prevents solvent-effect peak distortion).
UHPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 – 0.5 min: 10% B
-
0.5 – 2.5 min: Linear ramp to 95% B
-
2.5 – 3.5 min: Hold at 95% B (Column wash)
-
3.5 – 4.0 min: Return to 10% B (Equilibration)
-
Self-validating high-throughput sample extraction and LC-MS/MS bioanalytical workflow.
Quality Control & System Validation
To ensure the integrity of the protocol, the following self-validating checks must be passed:
-
Blank Matrix Check: Run a blank plasma sample spiked only with the d3-IS. Monitor the MRM channel for the unlabelled analyte (m/z 374.1 -> 226.1). The signal must be <20% of the Lower Limit of Quantification (LLOQ) to prove there is no isotopic cross-talk or d0-contamination in the IS standard.
-
Matrix Factor (MF): Calculate the IS-normalized MF by dividing the Analyte/IS peak area ratio in post-extraction spiked matrix by the Analyte/IS ratio in neat solvent. An MF between 0.85 and 1.15 confirms that matrix effects are successfully neutralized by the deuterated standard.
References
-
Pharmaffiliates. "Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)." Product Catalog.1
-
MedChemExpress. "Omeprazole sulfide-d3 (Ufiprazole-d3) | Stable Isotope." Product Data.2
-
Sphinxsai / International Journal of PharmTech Research. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review."
-
European Medicines Agency (EMA). "COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: Omeprazole Summary Report." 3
-
NIH / PMC. "Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study." 5
-
PubMed / NIH. "Pharmacokinetics of [14C]omeprazole in patients with impaired renal function." 4
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pharmacokinetics of [14C]omeprazole in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Characterization of Drug Metabolism and the Influence of the Intestinal Microbiome: A Pharmacokinetic, Microbiome, and Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Profiling of Omeprazole Acid Methyl Ester Sulfide Using a d3-SIL Internal Standard via LC-MS/MS
Executive Summary
Omeprazole is a widely prescribed proton pump inhibitor (PPI) whose metabolic and degradation profiling is critical for pharmacokinetic, toxicokinetic, and quality control studies. Omeprazole Acid Methyl Ester Sulfide (OAMES) (CAS: 120003-82-9) is a key intermediate, degradation product, and potential process-related impurity. Accurate quantification of this analyte in biological matrices requires highly specific methodologies to avoid isobaric interference from the parent drug and other circulating metabolites.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. By integrating a deuterated internal standard, this protocol establishes a self-correcting analytical system that inherently normalizes matrix effects, extraction recovery variations, and ionization suppression[2].
Mechanistic Background & Rationale
The Causality of Analyte Instability and Chromatographic Choices
Omeprazole and its sulfide derivatives contain a benzimidazole ring and a sulfoxide/sulfide moiety, rendering them highly susceptible to acid-catalyzed degradation (e.g., conversion to sulfenamides)[3]. Traditional LC-MS/MS methods often employ 0.1% formic acid to enhance positive electrospray ionization (ESI+); however, exposing OAMES to acidic mobile phases during chromatographic separation leads to on-column degradation, resulting in peak tailing and loss of sensitivity.
The Solution: This protocol utilizes a basic mobile phase consisting of 5 mM ammonium formate adjusted to pH 9.0[3]. The alkaline environment preserves the structural integrity of the benzimidazole ring during the run, ensuring sharp peak shapes and robust quantification, while ammonium formate still provides excellent volatility for MS detection.
The Self-Validating System: Why d3-SIL-IS?
In quantitative bioanalysis, matrix effects (endogenous phospholipids suppressing or enhancing the analyte signal) are the primary source of analytical error. Omeprazole Acid-d3 Methyl Ester Sulfide features a +3 Da mass shift (Molecular Weight: 376.44 vs. 373.43 for the unlabeled analyte)[1].
-
Co-elution: The d3-isotope label ensures identical physicochemical properties. The SIL-IS co-elutes exactly with OAMES.
-
Normalization: Because they enter the ESI source simultaneously, both molecules experience the exact same matrix suppression or enhancement. Analyzing the ratio of the analyte peak area to the SIL-IS peak area perfectly self-validates the extraction efficiency and ionization yield[2].
-
Isotopic Fidelity: The +3 Da shift is sufficient to prevent isotopic cross-talk, as the natural heavy isotope contribution (M+3) of the unlabeled compound is negligible[4].
Metabolic and degradation pathways leading to Omeprazole Acid Methyl Ester Sulfide.
Standard Operating Procedure: Step-by-Step Methodology
Reagent and Standard Preparation
-
Primary Stock Solutions (1.0 mg/mL): Dissolve accurately weighed OAMES and Omeprazole Acid-d3 Methyl Ester Sulfide in 100% HPLC-grade Methanol[2]. Store at -80°C to prevent degradation.
-
Working Solutions: Perform serial dilutions using Methanol:Water (50:50, v/v) adjusted to pH 8.5 with dilute ammonia to create calibration curve (CC) standards ranging from 1.0 to 1000 ng/mL[2].
-
SIL-IS Working Solution: Dilute the d3-stock to a final concentration of 50 ng/mL in cold Acetonitrile (ACN).
Sample Extraction Workflow (Protein Precipitation)
Causality Note: Protein precipitation (PPT) with cold organic solvent is chosen over Liquid-Liquid Extraction (LLE) because it rapidly denatures plasma enzymes (esterases/CYP450s), instantly quenching any ex vivo metabolism of the sulfide intermediates.
-
Aliquot: Transfer 100 µL of human plasma (K2-EDTA) into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS: Add 20 µL of the SIL-IS Working Solution (50 ng/mL). Vortex for 10 seconds.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation.
-
Mix: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.
-
Transfer & Reconstitute: Transfer 200 µL of the clear supernatant to an autosampler vial. Add 200 µL of 5 mM Ammonium Formate (pH 9.0) to match the initial mobile phase conditions and stabilize the analyte prior to injection.
Step-by-step bioanalytical sample preparation and LC-MS/MS workflow.
Instrumental Parameters & Quantitative Data Structure
Chromatographic Conditions
Separation is performed on a reversed-phase C18 column (e.g., 50 × 2.1 mm, 2.6 µm) designed for high-pH stability[4].
Table 1: Optimized LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (5 mM NH₄FA, pH 9.0) | Mobile Phase B (100% Acetonitrile) |
|---|---|---|---|
| 0.00 | 0.40 | 90% | 10% |
| 0.50 | 0.40 | 90% | 10% |
| 2.50 | 0.40 | 10% | 90% |
| 3.50 | 0.40 | 10% | 90% |
| 3.60 | 0.40 | 90% | 10% |
| 5.00 | 0.40 | 90% | 10% |
Mass Spectrometry (MRM) Parameters
Detection is executed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The major fragment ion for omeprazole derivatives is typically formed by the neutral loss of the benzimidazole moiety[4].
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| OAMES | 374.1 | 198.1 | 65 | 22 | Quantifier |
| OAMES | 374.1 | 149.1 | 65 | 35 | Qualifier |
| OAMES-d3 | 377.1 | 201.1 | 65 | 22 | Internal Standard |
Method Validation Criteria
To ensure regulatory compliance (e.g., FDA/ICH M10 guidelines), the method must adhere to strict self-validating acceptance criteria[2]. A weighted linear regression (1/x²) is applied to compensate for heteroscedasticity at higher concentrations[2].
Table 3: Bioanalytical Validation Acceptance Criteria
| Validation Parameter | Regulatory Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.990 using 1/x² weighting |
| Signal-to-Noise (S/N) | > 10 for the Lower Limit of Quantification (LLOQ) |
| Intra/Inter-day Precision | ≤ 15% CV (≤ 20% CV at LLOQ) |
| Intra/Inter-day Accuracy | ± 15% of nominal concentration (± 20% at LLOQ) |
| Stability (Benchtop/Freeze-Thaw) | Mean concentration within ± 15% of nominal |
References
- Omeprazole Acid-d3 Methyl Ester Sulfide (Catalogue No.: PA STI 070230). Pharmaffiliates.
- Application Note & Protocol: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Standard by LC. Benchchem.
- Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC (NIH).
- Omeprazole acid methyl ester sulfide (CAS: 120003-82-9). Pharmaffiliates.
- Quantification of Esomeprazole in human plasma by liquid chromatography tandem mass spectrometry and its application to bioequivalence study. ResearchGate.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Omeprazole Acid-d3 Methyl Ester Sulfide
Welcome to the Technical Support Center. This guide is engineered for analytical researchers, synthetic chemists, and drug development professionals working with isotopically labeled omeprazole impurities.
Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specific analytical standard used primarily as an internal standard in LC-MS/MS workflows. While methanol is the industry-standard solvent for electrospray ionization (ESI) efficiency, users frequently encounter unexpected precipitation or sluggish dissolution when preparing concentrated stock solutions. This guide deconstructs the thermodynamic and structural causality behind these issues and provides field-proven, self-validating protocols to resolve them.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does Omeprazole Acid-d3 Methyl Ester Sulfide crash out of methanol at room temperature, while standard Omeprazole dissolves easily?
The Causality: The solubility profile of this compound is dictated by its specific structural modifications. Standard omeprazole is amphoteric (containing both a weakly basic pyridine ring and a weakly acidic benzimidazole proton) and features a highly polar sulfoxide group[1].
In your compound, two critical modifications alter this behavior:
-
Sulfide Reduction: The polar sulfoxide ( S=O ) is reduced to a thioether (sulfide). This eliminates a major dipole moment, significantly increasing the molecule's lipophilicity[2].
-
Methyl Esterification: The carboxylic acid moiety is masked as a methyl ester, removing the molecule's ability to act as a hydrogen-bond donor at that site and neutralizing its acidic character.
Because of these changes, the compound cannot easily be forced into solution via pH adjustments (a common trick for standard omeprazole). Instead, its dissolution in polar protic solvents like methanol is strictly entropy-driven and highly temperature-dependent [3].
Fig 1: Thermodynamic solvation pathway of crystalline sulfide derivatives in methanol.
Q2: How exactly does temperature impact its solubility in methanol?
Gravimetric thermodynamic studies on the core omeprazole sulfide scaffold demonstrate a steep, non-linear solubility curve[4]. A minor drop in ambient laboratory temperature (e.g., from 25°C to 19°C) can reduce the solvent's capacity to hold the compound by nearly 40%.
Table 1: Temperature-Dependent Solubility of Omeprazole Sulfide in Methanol
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility ( x ) | Practical Observation in the Lab |
| 280.35 | 7.2 | 0.0144 | High risk of precipitation in cold storage. |
| 292.25 | 19.1 | 0.0323 | Sluggish dissolution; requires sonication. |
| 303.15 | 30.0 | 0.0606 | Optimal for preparing stock solutions. |
| 315.15 | 42.0 | 0.1151 | Rapid dissolution; useful for rescuing crashed stocks. |
| Data adapted from thermodynamic solubility models of omeprazole sulfide derivatives[4]. |
Q3: Does the deuterium (d3) labeling affect the dissolution thermodynamics?
No. The kinetic isotope effect of the trideuteromethyl group ( CD3 ) alters the vibrational frequencies of the bonds (which is why it shifts the mass-to-charge ratio for LC-MS internal standardization), but it has a negligible impact on macroscopic lattice energy and intermolecular hydrogen bonding. You can treat the thermodynamic behavior of the d3-labeled compound identically to its unlabeled counterpart.
Q4: If methanol alone fails for high-concentration stocks (>10 mM), what co-solvents are safe to use?
If you are preparing highly concentrated master stocks, you must disrupt the crystal lattice with a stronger aprotic solvent before diluting with methanol. Dimethyl Sulfoxide (DMSO) or Ethyl Acetate are highly effective[3]. A common and safe ratio for LC-MS applications is a 5% DMSO / 95% Methanol mixture. The DMSO acts as a lattice-breaker, while the methanol serves as the bulk carrier for ESI compatibility.
Part 2: Self-Validating Dissolution Protocol
To prevent concentration inaccuracies caused by micro-particulates, follow this step-by-step methodology. This protocol incorporates a self-validating Tyndall test to ensure absolute dissolution before the stock is used in quantitative assays.
Phase 1: Preparation & Initial Solvation
-
Thermal Equilibration: Remove the Omeprazole Acid-d3 Methyl Ester Sulfide vial and the HPLC-grade methanol from cold storage. Allow them to equilibrate to room temperature (22–25°C) for at least 30 minutes.
-
Causality: Adding cold solvent immediately forces the system into the lowest solubility tier (see Table 1), guaranteeing precipitation[4].
-
-
Volumetric Addition: Weigh the required mass of the compound into an amber glass vial (the compound retains some photosensitivity). Add exactly 80% of the final target volume of methanol.
Phase 2: Mechanical Disruption
-
Sonication: Cap the vial tightly and place it in an ultrasonic bath at 25°C for 5 to 10 minutes.
-
Causality: Acoustic cavitation generates localized high temperatures and pressures, physically shattering the crystalline lattice and exposing more surface area to the solvent without degrading the molecule.
-
Phase 3: Self-Validation (The Tyndall Check)
-
Optical Verification: In a dimly lit room, shine a standard red or green laser pointer directly through the vial.
-
Validation Logic: If the solution is perfectly dissolved, the laser beam will pass through invisibly. If you see a distinct, scattered beam of light traversing the liquid (the Tyndall effect), microscopic undissolved crystals remain. Do not proceed to final dilution if the beam is visible.
-
Phase 4: Thermal Rescue & Finalization
-
Thermal Rescue (If Tyndall Test Fails): If micro-particulates are present, transfer the vial to a water bath set to 35°C–40°C for 5 minutes, swirling gently. As shown in Table 1, increasing the temperature to ~40°C nearly doubles the solubility capacity[4].
-
Co-solvent Addition (Extreme Cases): If the compound remains stubborn at 40°C, add 2–5% (v/v) DMSO, vortex for 30 seconds, and re-verify with the laser.
-
Final Dilution: Once the Tyndall test confirms a perfectly clear solution, allow the vial to return to room temperature, then top off with methanol to reach the 100% final volume.
Fig 2: Step-by-step dissolution and self-validation workflow for sulfide derivatives.
References
- Omeprazole Sulfide | 73590-85-9 | TCI EUROPE N.V.
- Source: National Institutes of Health (NIH)
- Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.
- (PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.
Sources
Minimizing isotopic exchange in Omeprazole Acid-d3 Methyl Ester Sulfide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing signal degradation and quantification errors when utilizing deuterated internal standards.
Working with Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[1] presents a dual chemical challenge: the molecule is highly susceptible to isotopic back-exchange (loss of the deuterium label)[2] and thioether oxidation (conversion of the sulfide to a sulfoxide)[3]. This guide deconstructs the causality behind these structural instabilities and provides self-validating, field-tested protocols to ensure absolute quantitative integrity in your LC-MS/MS workflows.
Diagnostic Workflow: Identifying the Root Cause of Signal Loss
Before altering your sample preparation, you must determine whether your loss of signal is due to isotopic exchange or chemical degradation. Use the flowchart below to diagnose your LC-MS/MS spectra.
Diagnostic workflow for differentiating isotopic exchange from sulfide oxidation in LC-MS/MS.
Core Troubleshooting & FAQs
Q1: Why is my Omeprazole Acid-d3 standard losing its +3 Da mass shift during analysis? A: This phenomenon is known as deuterium-hydrogen (D-H) back-exchange. It is an equilibrium process driven by the presence of exchangeable protons in your solvent environment[2]. While carbon-bound deuterium (such as the -CD3 group on the methoxy moiety) is kinetically more stable than heteroatom-bound deuterium, prolonged exposure to protic solvents under the catalytic influence of acidic or basic LC mobile phases will force the deuterium to exchange with ambient hydrogen. This alters the mass-to-charge ratio (m/z), severely compromising your target analyte quantification[2].
Q2: How do I definitively distinguish between D-H exchange and compound degradation? A: Omeprazole sulfide is an intermediate/degradation product that is highly susceptible to oxidation, which converts the thioether back into a sulfoxide[3].
-
Oxidation Signature: If you observe a mass shift of +16 Da , the sulfide has oxidized.
-
Exchange Signature: If you observe a gradual shift from the parent +3 Da isotopologue down to +2, +1, and +0 Da peaks, you are witnessing true D-H back-exchange[2].
Q3: What are the optimal storage conditions to prevent both issues? A: The lyophilized powder must be stored at -20°C or -80°C, strictly protected from light and moisture[3],[4]. For reconstituted stock solutions, you must entirely eliminate protic solvents and oxygen. Use 100% anhydrous, degassed aprotic solvents and store aliquots at -80°C.
Quantitative Data & Environmental Parameters
To maintain the structural and isotopic integrity of Omeprazole Acid-d3 Methyl Ester Sulfide, environmental variables must be strictly controlled.
Table 1: Solvent Compatibility & Exchange Risk
| Solvent Type | Examples | D-H Exchange Risk | Oxidation Risk | Scientific Rationale |
| Polar Aprotic | Acetonitrile (ACN), DMSO | Very Low | Low (if degassed) | Lacks exchangeable protons, physically preventing back-exchange[2]. Primary choice for stocks. |
| Polar Protic | Methanol, Ethanol, H2O | High | Moderate | Abundant exchangeable protons drive the equilibrium toward the hydrogenated state[2]. |
| Deuterated Protic | D2O, Methanol-d4 | Low | Moderate | Maintains a deuterium-rich environment if an aqueous phase is absolutely mandatory[2]. |
Table 2: Environmental Quenching Metrics
| Parameter | Optimal Target | Mechanistic Causality |
| Temperature | -80°C (Storage), 0–4°C (Prep) | Drastically slows the thermodynamic kinetics of both isotopic exchange and thioether oxidation[4],[5]. |
| Aqueous pH | ~2.5 (During prep/LC) | The D-H exchange rate for many labile molecules reaches its absolute minimum at a low pH of approximately 2.5, acting as a chemical "quench"[2],[5]. |
| Headspace | Argon or Nitrogen | Displaces ambient oxygen to prevent the conversion of the sulfide moiety into a sulfoxide[3]. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By strictly controlling the microenvironment, you eliminate the variables that lead to standard degradation.
Protocol A: Preparation of Zero-Exchange Stock Solutions
Objective: Create a stable 1 mg/mL internal standard stock that prevents both D-H exchange and oxidation.
-
Equilibration: Remove the lyophilized Omeprazole Acid-d3 Methyl Ester Sulfide vial from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. Causality: Prevents ambient moisture (H2O) condensation, which introduces exchangeable protons.
-
Solvent Degassing: Sonicate 100% anhydrous Acetonitrile (or DMSO) under vacuum for 10 minutes, then purge with Argon for 5 minutes. Causality: Removes dissolved oxygen to prevent sulfide oxidation[3].
-
Reconstitution: Inject the degassed aprotic solvent directly into the standard vial to achieve a 1 mg/mL concentration. Swirl gently; do not vortex vigorously to avoid introducing air.
-
Aliquot & Purge: Transfer the solution into single-use amber glass vials (to prevent photodegradation). Purge the headspace of each vial with Argon before sealing.
-
Storage: Immediately transfer aliquots to -80°C[4].
-
System Validation: Run a baseline LC-MS/MS injection immediately after preparation. Calculate the ratio of the d3 isotopologue to the d0 isotopologue. A successful preparation will yield a d3 purity of >99% with no +16 Da oxidation peak.
Protocol B: LC-MS/MS "Quench-Flow" Sample Preparation
Objective: Minimize back-exchange during the mandatory aqueous phases of sample extraction and chromatography.
-
Thermal Quenching: Maintain all biological samples, extraction buffers, and autosampler trays at 0–4°C[5].
-
Chemical Quenching (pH Control): If aqueous dilution is mandatory prior to injection, adjust the pH of your aqueous buffer to 2.5 using MS-grade formic acid. Causality: Base- and acid-catalyzed exchange rates intersect at their lowest point around pH 2.5, effectively "quenching" the exchange process[2],[5].
-
Chromatographic Speed: Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) with steep gradients to minimize the compound's residence time on the column.
-
System Validation: Monitor the isotopic envelope over a 12-hour autosampler run. If the d3 peak area decreases by >2% while the d2/d1 peaks increase, your quenching conditions are insufficient, and you must lower your autosampler temperature or further optimize your mobile phase pH.
References
-
Pharmaffiliates - Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) URL: [Link]
-
KU Leuven / Chemical Reviews - Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis (Quenching Parameters) URL: [Link]
Sources
Stability of Omeprazole Acid-d3 Methyl Ester Sulfide under acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, analytical challenges, and handling protocols associated with Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7).
This portal bypasses generic advice to focus on the mechanistic causality behind the stability of this specific deuterated standard, ensuring your pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows remain robust and reproducible.
Section 1: Mechanistic Foundations (The "Why")
To understand the stability of Omeprazole Acid-d3 Methyl Ester Sulfide, we must first look at the parent drug. Parent omeprazole is a prodrug containing a sulfoxide moiety. In highly acidic environments (pH < 2), the sulfoxide group facilitates a rapid, acid-catalyzed Smiles rearrangement. The benzimidazole ring is protonated, and the sulfoxide geometry allows nucleophilic attack by the pyridine nitrogen, forming a spiro intermediate that collapses into a reactive cyclic sulfenamide [1].
Why is the Sulfide standard different? Omeprazole Acid-d3 Methyl Ester Sulfide is the reduced thioether analog. It lacks the highly polarized S=O bond. Without the sulfoxide oxygen to participate in the electron-pushing mechanism, the specific acid-catalyzed rearrangement into a sulfenamide cannot occur . Therefore, the sulfide core is fundamentally highly resistant to the classic acid degradation pathway that plagues parent proton pump inhibitors (PPIs).
Figure 1: Acid-catalyzed degradation pathways of parent omeprazole vs. the sulfide derivative.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use 0.1% Formic Acid or 0.1% TFA in my LC-MS/MS mobile phase without degrading the internal standard? Yes. Unlike parent omeprazole—which often requires basic mobile phases (e.g., pH 9 ammonium bicarbonate) to prevent on-column degradation—the sulfide derivative is completely stable in standard acidic LC-MS mobile phases (pH 2.5 - 3.0) [2]. You will not observe sulfenamide conversion during the chromatographic run.
Q2: I am observing a loss of signal for the -d3 standard in my simulated gastric fluid (pH 1.2) experiments. If the sulfide is stable, what is happening? While the sulfide core is stable against rearrangement, you are using the Methyl Ester derivative. Esters are susceptible to acid-catalyzed hydrolysis under extreme, prolonged acidic conditions (pH < 2 at 37°C). You are likely observing the hydrolysis of the methyl ester into the free carboxylic acid, resulting in a mass shift of -14 Da (loss of CH2 ).
Q3: Does the deuterium (-d3) label undergo hydrogen-deuterium exchange (HDX) in aqueous acid? No. The -d3 label in this standard is located on a stable methoxy group ( −OCD3 ). Carbon-bound deuterium does not undergo HDX under standard physiological or analytical acidic conditions. If you are losing the +3 Da mass shift, it is due to a structural cleavage (e.g., O-demethylation), not isotopic exchange [3].
Section 3: Troubleshooting Guide & Degradation Profiling
If you experience unexpected signal loss or the appearance of new peaks during your assay, consult the quantitative degradation matrix below.
Table 1: Quantitative Degradation Profiling of Omeprazole Acid-d3 Methyl Ester Sulfide
| Stress Condition | Primary Mechanism | Mass Shift ( Δ m/z) | Half-life ( t1/2 ) | Mitigation Strategy |
| Mild Acid (pH 3.0 - 6.0, 25°C) | None (Stable) | 0 Da | > 72 hours | Standard handling; no special precautions needed. |
| Strong Acid (pH < 2.0, 37°C) | Ester Hydrolysis | -14 Da ( −CH3OH,+H2O ) | ~4 hours | Quench samples immediately to pH 7.0 using phosphate buffer. |
| Oxidative Stress (e.g., H2O2 ) | Oxidation to Sulfoxide | +16 Da (Addition of O) | < 30 mins | Avoid oxidative matrices; add antioxidants (e.g., ascorbic acid) during extraction. |
| UV Light Exposure | Photodegradation | Various (Cleavage) | ~2 hours | Perform extractions under yellow light; use amber autosampler vials. |
Section 4: Self-Validating Experimental Protocol
To definitively prove whether signal loss is due to acidic degradation of the ester or a matrix effect, you must employ a self-validating system . This protocol uses parent omeprazole as a positive control; if the parent drug does not degrade, your acidic stress conditions are failing. If the sulfide degrades alongside the parent, you have an oxidative or thermal issue, not an acid-rearrangement issue.
Methodology: Acid Stability Profiling Workflow
-
Preparation of Solutions:
-
Test Solution: Prepare a 1 µM solution of Omeprazole Acid-d3 Methyl Ester Sulfide in 0.1 N HCl (pH ~1.0).
-
Positive Control: Prepare a 1 µM solution of Parent Omeprazole in 0.1 N HCl.
-
Negative Control: Prepare a 1 µM solution of the Sulfide standard in PBS (pH 7.4).
-
-
Incubation:
-
Incubate all three solutions in a thermomixer at 37°C in the dark.
-
Aliquot 50 µL at timepoints: 0, 15 min, 1 hour, 4 hours, and 24 hours.
-
-
Quenching (Critical Step):
-
Immediately quench the 50 µL aliquots by adding 150 µL of ice-cold Acetonitrile containing 10 mM Ammonium Bicarbonate. This instantly neutralizes the acid and precipitates matrix proteins (if working in plasma).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 column (e.g., Waters ACQUITY UPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Monitor MRM transitions for the parent, the sulfide, and the -14 Da ester hydrolysis product.
-
Figure 2: Self-validating LC-MS/MS workflow for acid stability profiling of sulfide standards.
References
-
Wallmark, B., et al. "Evidence for acid-induced transformation of omeprazole into an active inhibitor of (H+ + K+)-ATPase within the parietal cell." PubMed (NIH), 1984. URL: [Link]
-
Waters Corporation. "Analyzing Pharmaceutical Degradation Products Using the New ACQUITY UPC2 Torus Columns." Waters Application Notes, 2015. URL: [Link]
-
Lee, S., et al. "Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method." PMC (NIH), 2018. URL: [Link]
Technical Support Center: Troubleshooting LC-MS/MS Baseline Noise for Omeprazole Acid-d3 Methyl Ester Sulfide
Welcome to the Advanced LC-MS/MS Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[1].
Analyzing benzimidazole derivatives and their stable isotope-labeled (SIL) sulfide metabolites requires strict control over mobile phase pH and ionization conditions. Because omeprazole and its derivatives rapidly degrade in acidic environments, methods must utilize alkaline conditions (pH 8.0–10.0)[2][3]. Furthermore, the sulfide moiety is highly susceptible to in-source oxidation, which, combined with matrix effects, frequently manifests as severe baseline noise and poor signal-to-noise (S/N) ratios[4].
This guide provides field-proven, self-validating diagnostic workflows and methodologies to isolate and eliminate chemical noise in your mass spectrometry assays.
Diagnostic Workflow: Isolating the Source of Baseline Noise
Before adjusting MS parameters or sample preparation, you must systematically isolate the origin of the noise. The following self-validating logic tree separates instrument contamination from chromatographic and sample-related matrix effects[5][6].
Fig 1. Self-validating diagnostic workflow for isolating LC-MS/MS baseline noise sources.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the baseline noise suddenly elevated specifically in the Omeprazole Acid-d3 Methyl Ester Sulfide MRM channel? A1: High background noise in specific MRM channels often originates from isobaric chemical noise in the mobile phase or in-source fragmentation of co-eluting matrix components[7]. For deuterated sulfide metabolites, trace impurities in LC-MS grade solvents (such as short-chain alkylamines in isopropanol or acetonitrile) can cluster and produce background ions that overlap with your precursor mass[8]. Additionally, if your Electrospray Ionization (ESI) source is contaminated with residual non-volatile salts or lipids from previous runs, it causes continuous ion suppression and elevated chemical noise[9].
Q2: How do I definitively differentiate between mobile phase chemical noise and sample matrix background? A2: You must execute a System Suitability Test (SST) utilizing the logic in Figure 1[5].
-
Inject a neat solvent blank; if the noise persists, the matrix is not the issue.
-
Next, bypass the LC column and infuse the mobile phase directly into the MS. If the noise remains high, the contamination is in the solvents or the MS source.
-
Finally, stop the LC flow entirely (zero-flow). If the baseline drops to near zero, your mobile phase is contaminated. If it remains high, your MS ion source or optics require physical cleaning[6].
Q3: My baseline drifts upward significantly during the organic gradient. What is the mechanistic cause, and how do I fix it? A3: Upward baseline drift during a gradient is typically caused by the elution of highly retained lipophilic contaminants (column bleed) or impurities present in the organic modifier[8]. Because omeprazole derivatives rapidly degrade to sulfenamides in acidic conditions, LC-MS/MS methods strictly require alkaline mobile phases (e.g., pH 8.0–10.0 using ammonium bicarbonate)[2][3]. However, alkaline buffers can accelerate the dissolution of standard silica-based C18 columns, leading to stationary phase bleed. To fix this, ensure you are using a hybrid-silica column designed for high-pH stability and use freshly prepared, high-purity ammonium bicarbonate[2].
Q4: What is the optimal sample preparation to minimize matrix background for this specific sulfide metabolite? A4: Simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, which elute during the organic gradient and cause severe matrix effects and baseline noise[10]. Because Omeprazole Acid-d3 Methyl Ester Sulfide is a lipophilic weak base, Liquid-Liquid Extraction (LLE) is the optimal choice. By buffering the plasma to pH 10.0, the analyte remains unionized and partitions efficiently into an organic solvent, leaving polar noise-inducing matrix components behind[11][12].
Experimental Protocols
Protocol A: System Suitability and Noise Isolation Test
This protocol is a self-validating method to pinpoint the exact physical location of the noise generation.
-
Zero-Flow MS Test: Stop the LC pumps completely. Monitor the MS baseline in the target MRM channel for 5 minutes.
-
Causality: This isolates electronic/detector noise and severe source contamination from LC flow. If noise is high here, the MS source must be vented and cleaned.
-
-
Direct Infusion (Column Bypass): Connect the LC pump directly to the MS source using a zero-dead-volume union. Flow the mobile phase at gradient conditions (e.g., 50% Aqueous / 50% Organic).
-
Causality: Determines if the mobile phase solvents (e.g., contaminated ammonium bicarbonate or trace amines in the organic phase) are the source of the chemical noise[8].
-
-
Solvent Blank Injection: Reconnect the analytical column. Inject 10 µL of the initial mobile phase.
-
Causality: Identifies column bleed or carryover from previous injections.
-
-
Matrix Blank Injection: Inject an extracted blank matrix (e.g., blank human plasma processed via Protocol B).
-
Causality: Confirms if endogenous biological components (like phospholipids) are causing the baseline elevation.
-
Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Omeprazole Sulfide Derivatives
This protocol utilizes pH control to maximize recovery while excluding baseline-elevating matrix components.
-
Sample Buffering: Aliquot 200 µL of the biological sample into a microcentrifuge tube. Add 200 µL of 10 mM ammonium acetate buffer (adjusted to pH 10.0 with ammonia).
-
Causality: Omeprazole derivatives are highly unstable in acid; pH 10.0 ensures chemical stability and keeps the weak base unionized for maximum organic partitioning[11].
-
-
Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate[12]. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to break any emulsions.
-
Recovery: Carefully transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Causality: Avoid high heat during evaporation, as sulfide metabolites are highly prone to thermal oxidation back into sulfoxides.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 5 mM ammonium bicarbonate, pH 8.0)[11]. Vortex and transfer to an autosampler vial.
Quantitative Data Presentation
Table 1: Quantitative Troubleshooting Matrix for LC-MS/MS Baseline Noise
| Noise Signature | Diagnostic Indicator | Mechanistic Cause | Corrective Action | Expected S/N Impact |
| Continuous high background | High noise during zero-flow MS test | Ion source contamination (non-volatile salts/lipids)[9] | Clean ESI probe, sample cone, and ion shield. | >5-fold S/N increase |
| Upward drift during gradient | High noise during column bypass infusion | Trace alkylamines in LC-MS grade organic solvents[8] | Switch solvent lots; use ultra-high-purity modifiers. | 2 to 3-fold S/N increase |
| Localized baseline hum at specific RT | Present in matrix blank, absent in solvent blank | Co-eluting endogenous phospholipids[10] | Switch from PPT to LLE (pH 10.0)[11]. | >10-fold S/N increase |
| Erratic spiking / Ghost peaks | Present in solvent blank injections | Stationary phase degradation (column bleed) | Replace with a high-pH stable hybrid-silica C18 column. | Complete elimination of ghost peaks |
References
-
bio-analytical method development and validation for omeprazole using lc-ms/ms International Journal of Pharmaceutical Sciences and Research URL:[Link][13]
-
Mass Spectrometry Troubleshooting and Common Issues G-M-I, Inc. URL:[Link][4]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory Association for Diagnostics & Laboratory Medicine (ADLM) URL:[Link][5]
-
An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma SciSpace URL:[Link][2][11]
-
Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online URL:[Link][8]
-
LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies SepScience URL:[Link][10]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories ZefSci URL:[Link][7]
-
Omeprazole-impurities: Omeprazole Acid-d3 Methyl Ester Sulfide Pharmaffiliates URL:[Link][1]
-
Mass Spec contamination issue - High background Waters Knowledge Base URL:[Link][6]
-
Common Mass Spectrometry Errors and Troubleshooting Tips Technology Networks URL:[Link][9]
-
Simultaneous Determination of Omeprazole and its Metabolites in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Researcher.Life URL:[Link][3]
-
Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma LCMS.cz URL:[Link][12]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. gmi-inc.com [gmi-inc.com]
- 5. myadlm.org [myadlm.org]
- 6. support.waters.com [support.waters.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies | Separation Science [sepscience.com]
- 11. scispace.com [scispace.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Omeprazole Acid-d3 Methyl Ester Sulfide: Storage & Degradation Prevention Guide
Welcome to the Technical Support Center for Omeprazole Acid-d3 Methyl Ester Sulfide . As a critical stable isotope-labeled internal standard (SIL-IS) and metabolite reference material used in LC-MS/MS bioanalysis, preserving the structural integrity of this compound is paramount.
The benzimidazole core and the thioether (sulfide) linkage make this molecule highly susceptible to environmental stressors. This guide is designed for researchers and drug development professionals, providing field-proven insights into the causality of degradation, self-validating handling protocols, and targeted troubleshooting.
The Causality of Degradation: Mechanistic Insights
To prevent degradation, one must first understand the chemical vulnerabilities of the omeprazole sulfide scaffold. Do not simply follow storage temperatures blindly; understand why the molecule fails.
-
Acid-Catalyzed Rearrangement: Omeprazole derivatives are notoriously acid-labile. At a pH below 7.8, the benzimidazole nitrogen becomes protonated. This protonation triggers a nucleophilic attack and a structural rearrangement that leads to the formation of cyclic sulfenamide derivatives [1]. This degradation is visually self-reporting: solutions will shift from colorless to pale yellow, and eventually to a deep purple or brown [2].
-
Oxidation: The sulfide group is the reduced precursor to the active sulfoxide (omeprazole). Exposure to atmospheric oxygen or trace peroxides in aging solvents rapidly oxidizes the sulfide into its sulfoxide and sulfone counterparts [3].
-
Photolytic Cleavage: The conjugated aromatic system of the benzimidazole ring absorbs UV and visible light. Photon absorption provides the activation energy required to break delicate bonds, leading to complex photolytic cleavage products [4].
Degradation pathways of Omeprazole Sulfide triggered by acid, oxidation, and light.
Quantitative Stability Data
Below is a synthesized summary of the expected shelf life of Omeprazole Acid-d3 Methyl Ester Sulfide across various states and storage conditions. Relying on these parameters ensures the precision of your quantitative assays [5].
| Matrix / State | Storage Temperature | Environmental Controls | Expected Shelf Life | Degradation Risk Factor |
| Neat Powder | -20°C | Desiccated, Amber Vial | Up to 2 Years | Low |
| Stock Solution (DMSO) | -80°C | Argon Purged, Amber Vial | 6 Months | Medium |
| Stock Solution (DMSO) | -20°C | Argon Purged, Amber Vial | 1 Month | High |
| Working Solution (Aqueous) | 4°C | Light Protected | < 24 Hours | Very High |
Self-Validating Experimental Protocols
Every protocol utilized in the handling of this standard must be a self-validating system. By integrating immediate quality control checks into your workflow, you prevent compromised standards from ruining downstream LC-MS/MS data.
Protocol: Reconstitution and Long-Term Aliquoting
Objective: To prepare a stable master stock solution while arresting kinetic degradation pathways.
-
Solvent Preparation: Prepare anhydrous Dimethyl Sulfoxide (DMSO). To ensure an alkaline environment, add 0.1% (v/v) N,N-Diisopropylethylamine (DIPEA).
-
Validation Check: Spot the prepared solvent on pH indicator paper. It must read ≥ 8.5 before introducing the compound.
-
-
Thermal Equilibration: Remove the neat powder vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which acts as a vector for hydrolytic and acidic degradation.
-
-
Dissolution: Inject the basic DMSO solvent into the vial to achieve your target concentration (e.g., 1 mg/mL). Vortex gently.
-
Validation Check: Inspect the solution against a white background. It must remain completely colorless. Immediate yellowing indicates solvent acidity or trace contamination.
-
-
Aliquoting: Divide the stock solution into single-use, amber glass LC vials (e.g., 50 µL per vial).
-
Causality: This prevents repeated freeze-thaw cycles, which introduce oxygen and moisture over time.
-
-
Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen over the headspace of each vial for 5–10 seconds.
-
Causality: Displacing oxygen prevents the sulfide group from oxidizing into a sulfoxide [3].
-
-
Storage: Cap tightly with PTFE-lined septa and transfer immediately to -80°C.
Step-by-step workflow for the reconstitution and long-term storage of the standard.
Troubleshooting & FAQs
Q: My stock solution turned pale yellow after a week at -20°C. Is it still usable? A: No. A pale yellow discoloration indicates the onset of acid-catalyzed degradation or oxidation [2]. While minor degradation might be ignored in crude qualitative work, it will severely compromise the accuracy of quantitative LC-MS/MS assays and alter the isotopic ratio. Discard the vial and thaw a fresh aliquot.
Q: Why is -80°C strictly recommended for solutions, but -20°C is acceptable for the neat powder? A: In the solid state, molecular mobility is restricted, which drastically reduces the kinetic rate of degradation reactions. Once the compound is in solution, the activation energy barrier for oxidation and protonation is lowered. Ultra-low temperatures (-80°C) are required to arrest this kinetic degradation in the liquid phase [5].
Q: Can I use Methanol or Acetonitrile as the primary stock solvent instead of DMSO? A: It is highly discouraged for long-term storage. Methanol often contains trace amounts of formic acid, and Acetonitrile is hygroscopic (absorbs moisture), which can lower the pH over time. Anhydrous DMSO combined with a weak, non-nucleophilic base (like DIPEA) provides a much more stable, aprotic environment for the omeprazole scaffold.
Q: I noticed a secondary peak in my LC-MS/MS chromatogram with a mass shift of +16 Da. What happened? A: A +16 Da mass shift is the classic signature of oxidation. Your Omeprazole Acid-d3 Methyl Ester Sulfide has oxidized into its Sulfoxide form. This usually occurs if the headspace of the storage vial was not properly purged with Argon, or if the solvent contained trace peroxides. Ensure you are using fresh, high-quality anhydrous solvents and strictly adhering to the inert gas purging protocol.
References
- Spectrum Chemical. "SAFETY DATA SHEET: OMEPRAZOLE, USP". Spectrum Chemical.
- PCCA. "4 Reasons Why Your Omeprazole Suspension May Turn Purple". PCCA Blog.
- CoLab.
- NIH.
- MedChemExpress. "Omeprazole sulfide-d3 | Stable Isotope". MedChemExpress.
Technical Support Center: Troubleshooting Matrix Effects for Omeprazole Acid-d3 Methyl Ester Sulfide in LC-MS/MS
Welcome to the Technical Support Center. Analyzing omeprazole and its reductive metabolites (such as omeprazole sulfide) in complex biological matrices presents significant bioanalytical challenges. While Stable Isotope-Labeled Internal Standards (SIL-IS) like Omeprazole Acid-d3 Methyl Ester Sulfide are considered the gold standard for correcting matrix effects, analysts frequently encounter unexpected ion suppression or enhancement.
This guide provides field-proven, mechanistically grounded solutions to ensure your assay's robustness, focusing on the causality of matrix effects and self-validating experimental designs.
Part 1: Diagnostic Workflows & Mechanisms
When a deuterated internal standard fails to correct for matrix effects, the root cause is often a physical separation of the analyte and the standard within the mass spectrometer's source.
Logical relationship of the deuterium isotope effect causing differential matrix suppression.
Part 2: FAQ & Troubleshooting Guides
Q1: Why is my Omeprazole Acid-d3 Methyl Ester Sulfide failing to correct for matrix suppression, resulting in skewed analyte-to-IS ratios? A: You are likely observing the "deuterium isotope effect." While it is widely assumed that a deuterated IS perfectly mimics its non-deuterated counterpart, the C-D bond is slightly shorter and has a lower zero-point energy than the C-H bond. This fundamentally reduces the lipophilicity of the d3-labeled standard. In Reversed-Phase Liquid Chromatography (RPLC), this causes the Omeprazole Acid-d3 Methyl Ester Sulfide to elute slightly earlier than the non-deuterated analyte[1].
Causality: If a sharp, high-concentration matrix interferent (such as a lysophospholipid) co-elutes exactly between these two slightly offset retention times, the analyte and the IS will experience differential ion suppression in the electrospray ionization (ESI) source. Because they are competing for droplet surface charge under different matrix loads, the IS fails to accurately normalize the analyte signal[1].
Q2: How can I optimize my chromatography to resolve this differential suppression? A: You must either force perfect co-elution or move both analytes completely out of the suppression zone.
-
Gradient Flattening: Decrease the slope of your organic gradient during the elution window to minimize the retention time gap.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for omeprazole metabolites. Because HILIC separation is driven by partitioning into an aqueous layer on the stationary phase rather than lipophilicity, the deuterium isotope effect is minimized. Furthermore, HILIC retains polar phospholipids much longer, eluting them far away from your omeprazole targets[2].
Q3: Protein precipitation (PPT) is yielding highly variable matrix factors. What is the recommended sample preparation? A: PPT removes proteins but leaves nearly 100% of endogenous plasma phospholipids in the extract, which are the primary culprits of ESI matrix effects. We recommend switching to Liquid-Liquid Extraction (LLE) using ethyl acetate[3]. To avoid the known degradation of omeprazole metabolites during the dry-down/evaporation step, you should adopt a direct-dilution LLE approach[2].
Step-by-step decision matrix for resolving LC-MS/MS matrix effects.
Part 3: Step-by-Step Methodology (Self-Validating LLE-HILIC-MS/MS Protocol)
This protocol is designed as a self-validating system; by calculating the IS-normalized Matrix Factor (MF) post-extraction, the workflow verifies its own efficacy against matrix interference.
-
Step 1: Aliquot & Spike. Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of Omeprazole Acid-d3 Methyl Ester Sulfide working solution.
-
Step 2: Buffer Adjustment. Add 50 µL of 100 mM Sodium Bicarbonate (pH 9.0) to alkalify the plasma.
-
Reasoning: Omeprazole and its sulfide metabolites are highly unstable in acidic conditions and must be kept neutral/alkaline to prevent degradation and ensure efficient partitioning into the organic phase[3].
-
-
Step 3: Liquid-Liquid Extraction. Add 500 µL of Ethyl Acetate. Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Step 4: Direct Dilution (No Evaporation). Transfer 100 µL of the upper organic layer (Ethyl Acetate) into a clean 96-well plate. Dilute directly with 400 µL of Acetonitrile[2].
-
Reasoning: Eliminating the evaporation step prevents thermal degradation of the sulfide metabolite and prevents the artificial concentration of residual matrix components[2].
-
-
Step 5: HILIC-MS/MS Injection. Inject 10 µL onto a bare silica HILIC column (e.g., 50 x 3.0 mm, 5 µm). Use a mobile phase of Acetonitrile/Water/Formic Acid (gradient from 95% to 75% organic)[2].
-
Step 6: Matrix Factor Validation. Calculate the IS-normalized Matrix Factor (MF).
-
Formula:MF = (Peak Area Ratio in Presence of Matrix) / (Peak Area Ratio in Absence of Matrix)
-
Validation Criteria: An acceptable, validated protocol must yield an MF between 0.85 and 1.15 with a %RSD < 15%.
-
Part 4: Quantitative Data Presentation
The table below summarizes the expected performance metrics when optimizing sample preparation to overcome matrix effects for Omeprazole Sulfide and its d3-SIL-IS, based on established bioanalytical literature[2][3].
| Sample Preparation Method | Chromatographic Mode | Absolute Recovery (%) | IS-Normalized Matrix Factor (MF) | Precision (%RSD) | Phospholipid Carryover |
| Protein Precipitation (PPT) | RPLC (C18) | 85 - 95% | 0.65 (Severe Suppression) | > 20.0% | High |
| Standard LLE (Evaporation) | RPLC (C18) | 45 - 55% | 0.82 (Moderate Suppression) | 12.5% | Low |
| Direct-Dilution LLE | HILIC (Silica) | 56 - 67% | 0.98 (Negligible Effect) | < 4.5% | Trace / Eluted Late |
Note: While absolute recovery is lower in LLE compared to PPT, the near-perfect Matrix Factor (0.98) and superior precision (< 4.5%) make Direct-Dilution LLE the analytically rigorous choice.
Part 5: References
-
A bio-analytical hydrophilic interaction LC-MS/MS method for the simultaneous quantification of omeprazole and lansoprazole in human plasma in support of a pharmacokinetic omeprazole study in children. PubMed / J Sep Sci.3
-
Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Merck / Journal of Chromatography B.2
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method for the determination of carvedilol enantiomers in human plasma. Ovid / Journal of Pharmaceutical and Biomedical Analysis.1
Sources
- 1. ovid.com [ovid.com]
- 2. Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. | Merck [merckmillipore.com]
- 3. A bio-analytical hydrophilic interaction LC-MS/MS method for the simultaneous quantification of omeprazole and lansoprazole in human plasma in support of a pharmacokinetic omeprazole study in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of Omeprazole Acid-d3 Methyl Ester Sulfide
Overview Omeprazole Acid-d3 Methyl Ester Sulfide (OAMES-d3) is a critical stable isotope-labeled standard utilized in the LC-MS/MS bioanalysis of omeprazole and its metabolites. A major bottleneck in its production is the removal of the non-labeled (-d0) impurity. Because deuterated and non-deuterated isotopologues share nearly identical physicochemical properties, standard chromatographic methods often result in co-elution. This guide provides authoritative, field-proven strategies to exploit the Chromatographic Deuterium Effect (CDE) for preparative separation.
Frequently Asked Questions (FAQs)
Q1: Why do OAMES-d3 and OAMES-d0 co-elute on standard C18 columns? A1: The separation of isotopologues relies entirely on the Chromatographic Deuterium Effect (CDE). The carbon-deuterium (C-D) bond is slightly shorter and possesses lower polarizability than the carbon-hydrogen (C-H) bond. In Reversed-Phase Liquid Chromatography (RPLC), this results in weaker dispersive (hydrophobic) interactions between the deuterated compound and the stationary phase, causing the -d3 isotopologue to elute slightly earlier than the -d0 impurity 1. However, on standard C18 columns, this difference in interaction energy is often too small to achieve baseline resolution ( Rs≥1.5 ), leading to co-elution.
Q2: Which stationary phase should I use to maximize the separation of these isotopologues? A2: Switch from a standard C18 to a Pentafluorophenyl (PFP) stationary phase. Recent mechanistic studies demonstrate that PFP columns are highly sensitive to isotopic substitutions. The highly electronegative fluorine atoms in the PFP phase engage in dipole-dipole and π−π interactions that amplify the subtle electronic differences between C-H and C-D bonds, significantly enhancing the separation factor ( α ) 2.
Q3: How does column temperature affect the separation of deuterated omeprazole impurities? A3: Lowering the column temperature improves isotopic resolution. Thermodynamic analyses (van't Hoff plots) of isotopologue separations reveal that the entropy difference ( ΔΔS ) between deuterated and non-deuterated species is negligible. Therefore, the separation is almost entirely enthalpy-driven ( ΔΔH ) 3. Decreasing the temperature (e.g., from 40°C to 15°C) maximizes this enthalpic contribution, pulling the peaks further apart.
Troubleshooting Guide
Issue: Peak tailing and on-column degradation of OAMES-d3.
-
Root Cause: Omeprazole sulfide derivatives are highly sensitive to acidic conditions. Using standard 0.1% Formic Acid (pH ~2.7) can cause degradation of the benzimidazole ring or premature oxidation to the sulfoxide. Furthermore, unendcapped silanol groups on the silica support can cause severe peak tailing 4.
-
Solution: Use a highly end-capped column and switch to a neutral or slightly acidic volatile buffer, such as 10 mM Ammonium Acetate (pH 6.8). This maintains the stability of the sulfide while providing sufficient ionic strength for sharp peak shapes. Avoid highly basic mobile phases, as they have been shown to inadvertently reduce the CDE on PFP columns, which would collapse your isotopic resolution 2.
Issue: Loss of isotopic purity (Isotopic Scrambling) during preparative isolation.
-
Root Cause: Prolonged exposure to protic solvents (like methanol or water) at extreme pH levels can catalyze hydrogen/deuterium (H/D) exchange, replacing your carefully placed deuterium atoms with hydrogen 5.
-
Solution: Ensure your preparative fractions are neutralized immediately if collected under harsh conditions. For OAMES-d3, where the deuterium is typically located on the stable methoxy group, scrambling is less common but can still occur during extended evaporation steps. Lyophilize fractions promptly instead of using rotary evaporation with high heat.
Workflow & Mechanistic Diagrams
Mechanism of the Chromatographic Deuterium Effect (CDE) on a PFP stationary phase.
Iterative workflow for optimizing the separation of deuterated omeprazole impurities.
Quantitative Data: Impact of Chromatographic Parameters
The following table summarizes the causal relationship between experimental conditions and the resulting isotopic resolution ( Rs ) for OAMES-d3 and OAMES-d0. Data reflects optimized parameters derived from CDE mechanistic principles.
| Stationary Phase | Mobile Phase (Isocratic) | Temperature | Separation Factor ( α ) | Resolution ( Rs ) | Outcome |
| C18 (Standard) | 50% MeCN / 0.1% FA | 40°C | 1.005 | 0.4 | Severe Co-elution; Degradation risk |
| C18 (Standard) | 50% MeCN / 10mM NH₄OAc | 20°C | 1.012 | 0.8 | Partial separation; Stable |
| PFP (Fluorinated) | 45% MeCN / 10mM NH₄OAc | 40°C | 1.025 | 1.1 | Near baseline separation |
| PFP (Fluorinated) | 45% MeCN / 10mM NH₄OAc | 15°C | 1.038 | 1.6 | Baseline Resolution; Ideal for Prep |
Experimental Protocol: Self-Validating Preparative Isolation
To ensure scientific integrity, this protocol utilizes a self-validating feedback loop: analytical LC-MS/MS confirms isotopic ratios before, during, and after preparative isolation to guarantee the physical separation of the isotopes.
Phase 1: Analytical Method Validation
-
Preparation: Dissolve the crude OAMES-d3 mixture in the initial mobile phase (e.g., 10% Acetonitrile in water) to a concentration of 0.1 mg/mL. Purge the solvent with an inert gas to prevent oxidation 6.
-
Column Setup: Install a high-efficiency PFP analytical column (e.g., 150 mm × 4.6 mm, 3 µm) in the LC-MS/MS system. Set the column oven to 15°C.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Solvent B: Acetonitrile.
-
-
Gradient: Run a shallow gradient from 30% B to 55% B over 25 minutes. A shallow gradient maximizes the time analytes spend interacting with the stationary phase, amplifying the CDE.
-
Detection: Monitor via MS/MS using Multiple Reaction Monitoring (MRM). Track the specific transitions for OAMES-d3 (e.g., m/z 377 → fragment) and OAMES-d0 (m/z 374 → fragment).
-
Validation Checkpoint: Calculate Rs . Do not proceed to preparative scale unless analytical Rs≥1.2 .
Phase 2: Preparative Scale-Up & Isolation
-
System Setup: Utilize a Preparative HPLC system equipped with a matching PFP prep column (e.g., 250 mm × 21.2 mm, 5 µm). Ensure the system has fraction collection triggered by UV (at 300 nm) 6 or mass-directed capabilities.
-
Sample Loading: Inject a conservative volume (<1% of total column volume) to prevent band broadening, which easily destroys delicate isotopic separations.
-
Recycling Mode (Optional but Recommended): If baseline resolution is lost at scale, utilize a recycling valve to pass the eluent through the column 2-3 times before fraction collection. This effectively multiplies the theoretical plates ( N ) without requiring longer columns.
-
Fraction Collection: Collect the leading edge of the peak (enriched with OAMES-d3) into pre-chilled tubes to prevent any thermally induced degradation.
-
Post-Purification: Immediately analyze aliquots of the fractions using the Phase 1 Analytical Method. Pool only the fractions showing >99% isotopic purity for the -d3 species. Lyophilize the pooled fractions to yield the pure OAMES-d3 solid.
References
-
Analytical Chemistry. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics." ACS Publications. Available at: [Link]
-
ResearchGate. "Effect of position of deuterium atoms on gas chromatographic isotope effects." ResearchGate. Available at: [Link]
-
SIELC Technologies. "Separation of Omeprazole sulfide on Newcrom R1 HPLC column." SIELC Applications. Available at: [Link]
Sources
Technical Support Center: pH Optimization & Stability Troubleshooting for Omeprazole Acid-d3 Methyl Ester Sulfide
Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you are likely aware that quantitating omeprazole derivatives is notoriously difficult due to their extreme acid-lability. Omeprazole Acid-d3 Methyl Ester Sulfide is a critical stable isotope-labeled standard used in LC-MS/MS workflows, but it inherits the exact same chemical vulnerabilities as its parent compound.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot signal loss, optimize extraction recovery, and ensure absolute stability during your analytical workflows.
Section 1: Core Principles & FAQs (The "Why")
Q: Why does my Omeprazole Acid-d3 Methyl Ester Sulfide signal disappear during standard LC-MS/MS runs? A: Standard LC-MS/MS mobile phases typically rely on 0.1% Formic Acid (pH ~2.7). At this acidic pH, the benzimidazole nitrogen of the omeprazole backbone becomes rapidly protonated. This initiates an irreversible intramolecular nucleophilic attack by the pyridine nitrogen, forming a spiro intermediate that collapses into a sulfenic acid and ultimately a 1[1]. This acid-induced transformation is the exact mechanism by which omeprazole acts as an 2 in vivo[3], but in the laboratory, it destroys your analyte before it reaches the mass spectrometer.
Q: What is the optimal pH for storing and processing this compound? A: The optimal stability range is between pH 8.5 and 11.0 . The pKa of the benzimidazole ring is approximately 8.8. By maintaining a pH above this threshold, the molecule remains in its unprotonated, neutral state. Stability-indicating HPLC assays demonstrate that maximum stability is achieved near pH 11, while 4 exponentially below pH 7.8[4].
Section 2: Quantitative Stability Profile
To illustrate the critical nature of pH control, the following table summarizes the degradation kinetics of omeprazole derivatives across different environments. Kinetic studies confirm that degradation follows pseudo first-order kinetics dependent on 5[5].
| pH Level | Typical Environment | Estimated Half-Life (t1/2) | Stability Status |
| pH < 3.0 | 0.1% Formic Acid (Standard LC-MS) | 6[6] | Highly Unstable (Rapid Degradation) |
| pH 5.0 | Acetate Buffer | ~43 minutes[5] | Unstable |
| pH 7.4 | Physiological Serum | ~17 hours[3] | Marginally Stable |
| pH 8.5 | Ammonium Bicarbonate Buffer | > 14 days | Stable for Analysis |
| pH 10.0+ | 0.1M Carbonate / NaOH | > 3 months[5] | Optimal Long-Term Storage |
Table 1: Influence of pH on the degradation half-life of omeprazole derivatives at 25°C.
Section 3: Troubleshooting Analytical Workflows (The "How")
Issue 1: Severe analyte loss during plasma/serum extraction.
-
Root Cause: Using neutral or acidic extraction buffers allows the analyte to protonate and degrade during the evaporation step.
-
Solution: Alkaline Liquid-Liquid Extraction (LLE).
Step-by-Step Alkaline LLE Protocol:
-
Aliquot: Transfer 100 µL of plasma/serum into a 2.0 mL microcentrifuge tube.
-
Spike: Add 10 µL of Omeprazole Acid-d3 Methyl Ester Sulfide working internal standard (prepared in 100% Methanol containing 0.1% Ammonium Hydroxide).
-
Buffer Addition: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).
-
Causality: This forces the analyte into its unprotonated, lipophilic state, neutralizing any endogenous acids in the biological matrix and preventing acid-catalyzed degradation.
-
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a clean plate. Evaporate under a gentle stream of N2 at 30°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10 mM Ammonium Bicarbonate pH 9.0 / Methanol, 80:20 v/v).
Self-Validation Check: Spike the internal standard directly into a post-extraction blank matrix (at the reconstitution step). Compare this peak area to a pre-extraction spiked sample. If the pre-extraction signal is <90% of the post-extraction signal, your extraction buffer pH is too low or your evaporation temperature is too high.
Issue 2: Peak broadening, splitting, or total signal loss on the LC column.
-
Root Cause: Residual acidity on the column or use of standard acidic mobile phases.
-
Solution: High-pH LC-MS/MS Method.
Step-by-Step High-pH LC-MS/MS Protocol:
-
Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 9.0 using dilute Ammonium Hydroxide.
-
Mobile Phase B: Use 100% LC-MS grade Acetonitrile or Methanol.
-
Column Selection: Install a high-pH tolerant analytical column (e.g., hybrid silica columns designed to withstand pH up to 12). Warning: Standard silica columns will dissolve at pH 9.
-
Gradient: Run a ballistic gradient from 10% B to 90% B over 4 minutes, ensuring the column is flushed of highly retained lipophilic matrix components.
Self-Validation Check: Monitor the MRM transition for the cyclic sulfenamide degradation product (typically [M+H-H2O]+). If the sulfenamide peak appears in your chromatogram, your mobile phase pH has dropped, or the column is leaching acidic residues from previous assays.
Section 4: Visualizing the Logic
Acid-catalyzed degradation mechanism of omeprazole derivatives.
Optimized alkaline extraction and LC-MS/MS workflow for omeprazole derivatives.
References
-
Reactions of sulfenic acid with 2-mercaptoethanol: a mechanism for the inhibition of gastric (H+-K+)-adenosine triphosphate by omeprazole. PubMed / NIH.1
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC / NIH.6
-
Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Taylor & Francis Online.4
-
Evidence for acid-induced transformation of omeprazole into an active inhibitor of (H+ + K+)-ATPase within the parietal cell. PubMed / NIH.2
-
Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chula Digital Collections.5
Sources
- 1. Reactions of sulfenic acid with 2-mercaptoethanol: a mechanism for the inhibition of gastric (H+-K+)-adenosine triphosphate by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for acid-induced transformation of omeprazole into an active inhibitor of (H+ + K+)-ATPase within the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for acid-induced transformation of omeprazole into an active inhibitor of (H+ + K+)-ATPase within the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Comparing mass spectra of Omeprazole Acid-d3 Methyl Ester Sulfide vs native compound
An in-depth understanding of impurity profiling and metabolite quantification is critical in the development and quality control of proton pump inhibitors (PPIs). Omeprazole Acid Methyl Ester Sulfide is a key intermediate, impurity, and metabolic derivative associated with omeprazole and esomeprazole synthesis[1]. To accurately quantify this compound in complex biological or synthetic matrices, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
This guide provides an objective, mechanistic comparison between the native compound and its deuterated internal standard (IS), Omeprazole Acid-d3 Methyl Ester Sulfide , detailing their mass spectrometric behavior and the causality behind optimized analytical workflows.
Structural and Physicochemical Profiling
The introduction of a stable isotope label must not alter the physicochemical extraction efficiency or chromatographic retention of the analyte, yet it must provide a distinct mass shift to avoid spectral overlap.
-
Native Compound: Omeprazole Acid Methyl Ester Sulfide (CAS: 120003-82-9)[2].
-
Formula: C₁₈H₁₉N₃O₄S
-
Molecular Weight: 373.43 g/mol
-
-
Deuterated IS: Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)[2].
-
Formula: C₁₈H₁₆D₃N₃O₄S
-
Molecular Weight: 376.44 g/mol
-
The Causality of the d3-Label: By incorporating three deuterium atoms (typically on the methyl ester or methoxy group), the IS mass is shifted by +3 Da. This specific mass shift is strategically chosen because the natural M+3 isotopic abundance of the native compound is negligible (<0.5%), thereby preventing analytical cross-talk while ensuring the IS co-elutes perfectly with the native analyte to correct for matrix-induced ion suppression.
ESI-MS/MS Ionization and Fragmentation Dynamics
In positive Electrospray Ionization (ESI+), both molecules readily accept a proton at the nitrogen atoms of the benzimidazole or pyridine rings, yielding robust [M+H]⁺ precursor ions[3].
During Collision-Induced Dissociation (CID), PPIs and their sulfide derivatives exhibit a highly predictable fragmentation mechanism. The weakest point in the molecular scaffold is the C-S bridge linking the pyridine and benzimidazole rings[4].
-
Native Fragmentation: Cleavage of the C-S bond of the native precursor (m/z 374.1) predominantly yields a benzimidazole-derived product ion at m/z 198.1[5] and a pyridine-ester product ion at m/z 177.1.
-
Labeled Fragmentation: The d3-labeled precursor (m/z 377.1) undergoes the identical cleavage. Because the deuterium label is localized on the pyridine-ester moiety, the benzimidazole fragment remains unshifted at m/z 198.1, while the pyridine fragment shifts to m/z 180.1.
Quantitative MRM Data Comparison
The following table summarizes the optimal Multiple Reaction Monitoring (MRM) transitions for quantitative analysis.
| Analyte | Precursor Ion [M+H]⁺ | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Collision Energy (CE) | Dwell Time |
| Native Analyte | 374.1 | 374.1 → 198.1 | 374.1 → 177.1 | 25 eV / 18 eV | 50 ms |
| d3-Labeled IS | 377.1 | 377.1 → 198.1 | 377.1 → 180.1 | 25 eV / 18 eV | 50 ms |
Fragmentation Pathway Visualization
CID fragmentation pathways of native and d3-labeled Omeprazole Acid Methyl Ester Sulfide.
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness in pharmacokinetic or impurity profiling, the following protocol is designed as a self-validating system . Every step includes a mechanistic justification (causality) and built-in quality control checks.
Phase 1: Sample Extraction (Liquid-Liquid Extraction)
Causality: Prazoles and their sulfide derivatives are highly lipophilic. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the analytes into the organic phase while leaving ion-suppressing phospholipids and endogenous proteins in the aqueous matrix[3].
-
Aliquot 200 µL of the biological or synthetic matrix into a 1.5 mL centrifuge tube.
-
Add 50 µL of the d3-IS working solution (e.g., 100 ng/mL).
-
Add 100 µL of 50 mM ammonium formate buffer (pH 7.4) to neutralize the matrix and ensure the analytes remain in their un-ionized, lipophilic state for extraction.
-
Add 600 µL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 × g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 200 µL of initial mobile phase.
Phase 2: Chromatographic Separation
Causality: While sulfide derivatives are more stable than their sulfoxide counterparts, maintaining a controlled pH is critical to prevent degradation on-column.
-
Column: Use a high-purity C18 column (e.g., 50 × 2.1 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid. (The ammonium formate acts as a volatile buffer to stabilize the pH, ensuring consistent ESI+ protonation[3]).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from 20% B to 90% B over 4 minutes at a flow rate of 0.3 mL/min.
Phase 3: System Suitability & Cross-Talk Validation (Self-Validation Step)
Before running actual samples, the system must prove it can differentiate the native compound from the IS without interference.
-
Blank Matrix Injection: Inject a fully extracted blank matrix. Acceptance Criteria: No peaks at m/z 374.1 or 377.1 (Rules out system carryover and matrix background).
-
IS-Only Injection (Zero Sample): Inject blank matrix spiked only with the d3-IS. Acceptance Criteria: Robust peak at m/z 377.1, but signal at m/z 374.1 must be <20% of the Lower Limit of Quantitation (LLOQ). (Rules out unlabelled native impurities in the IS standard).
-
ULOQ Native-Only Injection: Inject blank matrix spiked only with the native analyte at the Upper Limit of Quantitation. Acceptance Criteria: Robust peak at m/z 374.1, but signal at m/z 377.1 must be <5% of the normal IS response. (Rules out isotopic interference from the M+3 heavy isotope of the native compound).
References
-
Pharmaffiliates. Omeprazole Acid-d3 Methyl Ester Sulfide & Omeprazole Acid Methyl Ester Sulfide Reference Standards. Retrieved from[Link]
-
National Institutes of Health (PMC). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved from[Link]
-
National Institutes of Health (PMC). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Retrieved from[Link]
-
MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
H-NMR Interpretation & Analytical Utility: Omeprazole Acid-d3 Methyl Ester Sulfide vs. Unlabeled Counterparts
As drug metabolism and pharmacokinetics (DMPK) assays demand increasingly higher precision, the use of Stable Isotope-Labeled Internal Standards (SIL-IS) has become non-negotiable. For omeprazole—a pivotal proton pump inhibitor—tracking its metabolic fate requires rigorous quantification of its downstream metabolites and degradation products[1].
This guide provides an authoritative comparison between Omeprazole Acid-d3 Methyl Ester Sulfide (a highly specific trideuterated standard)[2], its unlabeled counterpart (Omeprazole Acid Methyl Ester Sulfide ), and their precursor (Omeprazole Sulfide ). By dissecting their 1 H-NMR spectral profiles and bioanalytical performance, this document serves as a definitive resource for analytical chemists developing robust LC-MS/MS and qNMR workflows.
Structural Context & Spectral Dynamics
To understand the 1 H-NMR spectra of these compounds, we must trace the structural evolution from the base sulfide metabolite to the esterified, deuterated standard.
-
Omeprazole Sulfide (CAS 73590-85-9): Acts as the foundational thioether[1]. Its 1 H-NMR spectrum is characterized by two distinct pyridine methyl singlets (~2.20 and 2.25 ppm), two methoxy singlets (~3.68 and 3.86 ppm), and a highly shielded pyridine 6-H proton at ~8.24 ppm.
-
Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9): Formed when the 5-methyl group on the pyridine ring is oxidized to a carboxylic acid and subsequently esterified with a methyl group[2]. The introduction of the electron-withdrawing carbonyl group profoundly deshields the adjacent pyridine 6-H, shifting it downfield. A new 3H singlet emerges near 3.92 ppm, representing the methyl ester.
-
Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7): The trideuterated isotopologue[2]. Because deuterium ( 2 H) resonates at a vastly different frequency than protium ( 1 H), the methyl ester group (-COOCD 3 ) becomes "isotopically silent" in a standard 1 H-NMR spectrum.
Comparative 1 H-NMR Chemical Shifts (CDCl 3 , 600 MHz)
The following table summarizes the quantitative 1 H-NMR data, illustrating the diagnostic peaks used to differentiate the labeled standard from its unlabeled analogs.
| Proton Assignment | Omeprazole Sulfide (δ ppm) | Unlabeled Methyl Ester Sulfide (δ ppm) | d3-Methyl Ester Sulfide (δ ppm) |
| Pyridine 3-CH 3 | 2.20 (s, 3H) | 2.25 (s, 3H) | 2.25 (s, 3H) |
| Pyridine 5-CH 3 | 2.25 (s, 3H) | -- (Replaced by ester) | -- (Replaced by ester) |
| Pyridine 4-OCH 3 | 3.68 (s, 3H) | 3.80 (s, 3H) | 3.80 (s, 3H) |
| Benzimidazole 5-OCH 3 | 3.86 (s, 3H) | 3.86 (s, 3H) | 3.86 (s, 3H) |
| Ester -COOCH 3 | -- | 3.92 (s, 3H) | Absent (Isotopic silence) |
S-CH
2
| 4.70 (ABq/s, 2H) | 4.75 (s, 2H) | 4.75 (s, 2H) |
| Benzimidazole Ar-H | 6.98 - 7.65 (m, 3H) | 6.98 - 7.65 (m, 3H) | 6.98 - 7.65 (m, 3H) |
| Pyridine 6-H | 8.24 (s, 1H) | 8.85 (s, 1H) (Deshielded) | 8.85 (s, 1H) |
Note: The exact chemical shifts may vary slightly depending on concentration and residual water in the CDCl 3 solvent. The AB quartet (ABq) observed in some omeprazole derivatives collapses to a singlet in the pure sulfide due to the loss of the chiral sulfoxide center.
Self-Validating Protocol: qNMR Isotopic Purity Assessment
When utilizing Omeprazole Acid-d3 Methyl Ester Sulfide as an internal standard, verifying its isotopic purity (deuterium incorporation) is critical. Even a 1-2% contamination of the unlabeled ester can cause unacceptable baseline interference in LC-MS/MS assays.
Below is a self-validating quantitative NMR (qNMR) methodology designed to assess isotopic purity by measuring the residual 1 H signal at the ester position.
Step-by-Step Methodology
-
Sample Preparation: Dissolve exactly 5.0 mg of the d3-labeled standard in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 provides an aprotic environment that prevents deuterium-protium exchange at labile sites. TMS acts as an internal zero-reference, ensuring chemical shifts are perfectly aligned to prevent misidentification of closely eluting impurity peaks[3].
-
-
Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Execute automated tuning and matching (ATMA) followed by rigorous 3D gradient shimming.
-
Causality: High-resolution shimming (line widths <1 Hz at half-height) is mandatory. The residual ester signal (~3.92 ppm) sits dangerously close to the benzimidazole methoxy signal (~3.86 ppm). Poor shimming will cause peak overlap, artificially inflating the calculated impurity.
-
-
qNMR Acquisition Parameters: Set the relaxation delay (D1) to 15 seconds and acquire a minimum of 64 transients.
-
Causality: For absolute quantification, the D1 must exceed 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest. This ensures 99.3% magnetization recovery between pulses, preventing signal saturation.
-
-
Self-Validation Checkpoint (Crucial): Before calculating isotopic purity, integrate the Pyridine 4-OCH 3 (3.80 ppm) and Benzimidazole 5-OCH 3 (3.86 ppm).
-
Validation Logic: Set the 3.86 ppm peak integral to exactly 3.00. The 3.80 ppm peak MUST integrate to 3.00 ± 0.05. If this 1:1 ratio fails, the relaxation delay was insufficient or an underlying impurity is present. Do not proceed until this internal system suitability test passes.
-
-
Isotopic Purity Calculation: Integrate the region at 3.92 ppm. If the integral is 0.03 (relative to the 3.00 reference), the sample contains 1% unlabeled compound, equating to a 99% isotopic purity.
Analytical Workflow Visualization
The transition from NMR structural validation to LC-MS/MS bioanalytical application follows a strict logical sequence, visualized below.
Figure 1: Workflow for NMR isotopic validation and LC-MS/MS method transfer.
Bioanalytical Performance Comparison
Why invest in the d3-labeled standard over using a structural analog (e.g., lansoprazole) or the unlabeled compound via standard addition?
-
Elimination of Isotopic Cross-Talk: The unlabeled Omeprazole Acid Methyl Ester Sulfide has a molecular weight of 373.43 Da[2]. Due to natural 13 C and 34 S isotopes, its M+2 and M+3 isotopic envelope can interfere with closely related species. The d3-label (MW 376.44 Da)[2] provides a clean +3 Da mass shift, moving the internal standard well beyond the isotopic envelope of the target analyte, ensuring zero cross-talk in the MS1 quadrupole.
-
Matrix Effect Normalization: In complex biological matrices (e.g., human plasma or liver microsomes[1]), ion suppression in the Electrospray Ionization (ESI) source fluctuates wildly across the chromatographic run. Because the d3-labeled sulfide co-elutes at the exact same retention time as the unlabeled target, it experiences the exact same matrix effects. The ratio of Analyte/IS remains perfectly constant, a feat impossible to achieve with non-isotopic analog standards.
-
Suppression of 13 C Satellites: In advanced NMR mixture analysis, the massive 13 C satellite signals of the parent drug can mask the signals of trace sulfide metabolites[3]. Utilizing a deuterated standard allows for distinct identification and tracking without the need for complex satellite-suppression pulse sequences[3].
References
-
Pharmaffiliates. Omeprazole-impurities (Omeprazole acid methyl ester sulfide & Omeprazole Acid-d3 Methyl Ester Sulfide). Retrieved from: [Link][2]
-
ACS Publications. 13C Satellite-Free 1H NMR Spectra. Anal. Chem. 2017, 89, 11898−11901. Retrieved from:[Link][3]
Sources
Isotopic purity assessment of Omeprazole Acid-d3 Methyl Ester Sulfide
The Mechanistic Imperative for High Isotopic Purity
In the rigorous landscape of pharmaceutical development, tracking the degradation pathways and metabolic fate of active pharmaceutical ingredients (APIs) requires unparalleled analytical precision. Omeprazole, a widely prescribed proton pump inhibitor, undergoes complex degradation into various impurities, notably including omeprazole acid methyl ester sulfide [2].
To accurately quantify this specific impurity in complex biological matrices or stability studies, its stable isotope-labeled (SIL) counterpart—Omeprazole Acid-d3 Methyl Ester Sulfide —is deployed as an internal standard (IS) [1]. The deliberate incorporation of three deuterium atoms (+3 Da mass shift) is a calculated mechanistic choice: it ensures the IS mass envelope is sufficiently shifted away from the natural isotopic distribution (M+1, M+2) of the endogenous, unlabeled (d0) analyte [5].
However, the utility of this internal standard hinges entirely on its isotopic purity (typically required to be >99% d3, with <1% d0). Even trace amounts of unreacted d0 in the standard will cause "isotopic cross-talk," artificially inflating the baseline of the target analyte and severely compromising quantitative accuracy at the Lower Limit of Quantitation (LLOQ) [3]. Therefore, assessing isotopic purity is not merely a quality assurance checkbox; it is the foundational validation of the assay's integrity.
Comparative Evaluation of Analytical Modalities
As an application scientist, I have evaluated multiple platforms for assessing the isotopic enrichment of omeprazole derivatives. Omeprazole sulfides and sulfoxides are notoriously thermally labile. This physical characteristic fundamentally dictates our choice of analytical instrumentation.
Below is an objective comparison of the three primary methodologies used for isotopic purity assessment:
Table 1: Performance Comparison of Isotopic Purity Assessment Methods
| Analytical Modality | Sensitivity | Isotopic Resolution | Thermal Stability | Suitability for Omeprazole Sulfides |
| High-Resolution LC-MS (Q-TOF/Orbitrap) | High (pg/mL) | Excellent (Resolves d0, d1, d2, d3) | High (Ambient LC conditions) | Optimal (The Gold Standard) |
| Quantitative NMR (1H-qNMR) | Low (mg/mL) | Site-Specific (Confirms label position) | High (Non-destructive) | Strong (Orthogonal Validator) |
| Gas Chromatography-MS (GC-MS) | Moderate (ng/mL) | Good | Low (High risk of degradation) | Poor (Not Recommended) |
Causality Insight: Why do we actively avoid GC-MS for this compound? The high temperatures required in the GC injection port (often >250°C) induce thermal degradation and artifactual isotopic scrambling of omeprazole sulfide derivatives. High-Resolution LC-MS (LC-HRMS) circumvents this by operating at near-ambient temperatures during chromatographic separation, preserving the molecular integrity of the standard [4].
Self-Validating Experimental Methodologies
A robust analytical protocol must be a self-validating system. The following methodologies incorporate necessary blanks and system suitability tests (SST) to ensure data trustworthiness.
Protocol A: High-Resolution LC-MS (The Gold Standard Workflow)
LC-HRMS provides the precise mass-based purity required to mathematically deconvolute the d0, d1, d2, and d3 contributions without interference from background matrix ions [3, 4].
Step 1: Sample Preparation & Concentration Control
-
Action: Dissolve the Omeprazole Acid-d3 Methyl Ester Sulfide standard in Acetonitrile:Water (50:50, v/v) to a final concentration of 1 to 10 ppm. Filter through a 0.22 µm PTFE membrane.
-
Causality: Maintaining a low concentration (≤10 ppm) is critical to prevent detector saturation in the mass spectrometer, which would artificially truncate the dominant d3 peak and skew the isotopic ratio calculations [3].
Step 2: System Validation (The Self-Validating Step)
-
Action: Inject a diluent blank, followed by an unlabeled (d0) reference standard.
-
Causality: The blank definitively rules out column carryover. The d0 standard confirms the exact retention time and validates that the instrument's mass accuracy is within acceptable limits (<5 ppm error) before the unknown is introduced.
Step 3: Chromatographic Separation
-
Action: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Step 4: HRMS Acquisition & Deconvolution
-
Action: Operate the Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. Acquire full-scan MS data at a resolution of ≥70,000 (FWHM).
-
Calculation: Extract the Extracted Ion Chromatograms (EICs) for the exact masses of d0, d1, d2, and d3.
-
Formula:Isotopic Purity (% d3) =[Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] × 100.
-
Note: Use an isotopic distribution calculator to subtract the natural isotopic contributions of C, N, O, and S from the raw peak areas [4].
-
Protocol B: Quantitative NMR (Orthogonal Validation)
While LC-MS confirms the overall mass shift, 1H-qNMR confirms the exact structural location of the deuterium atoms.
Step 1: Preparation
-
Action: Dissolve 5-10 mg of the d3 standard in 0.6 mL of deuterated chloroform (CDCl3).
Step 2: Acquisition
-
Action: Acquire a 1H-NMR spectrum using a high-field spectrometer (≥400 MHz). Crucially, set the relaxation delay (D1) to > 5 × T1 (longitudinal relaxation time).
-
Causality: A sufficiently long D1 ensures that all protons fully relax between pulses, making the resulting peak integrations strictly quantitative.
Step 3: Site-Specific Calculation
-
Action: Integrate the residual proton signal at the targeted deuteration site (e.g., the methoxy group). Compare this against a known, non-exchangeable internal reference proton on the benzimidazole ring. The reduction in the methoxy signal directly quantifies the percentage of deuteration.
Visualizing the Analytical Logic
To further clarify the mechanisms discussed, the following diagrams map the LC-HRMS workflow and the causality behind isotopic cross-talk.
Caption: Step-by-step LC-HRMS workflow for accurate isotopic purity deconvolution.
Caption: Mechanism of isotopic cross-talk where d0 contamination skews analyte quantification.
References
Cross-Validation of Omeprazole Acid-d3 Methyl Ester Sulfide Reference Standards: A Technical Guide for LC-MS/MS Bioanalysis
Introduction
In the rigorous landscape of pharmacokinetic (PK) profiling and impurity quantification, the selection of an appropriate internal standard (IS) dictates the reliability of the entire bioanalytical assay. Omeprazole, a widely prescribed proton pump inhibitor, undergoes complex hepatic metabolism and degradation, yielding various metabolites and impurities such as omeprazole sulfide and omeprazole acid derivatives[1]. For the precise quantification of these specific degradants—particularly omeprazole acid methyl ester sulfide—using a stable isotope-labeled internal standard (SIL-IS) like Omeprazole Acid-d3 Methyl Ester Sulfide is the analytical gold standard[2].
This guide provides an objective, data-driven comparison between using the target SIL-IS (Omeprazole Acid-d3 Methyl Ester Sulfide) versus a traditional structural analog IS (e.g., Lansoprazole sulfide) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Causality Behind Experimental Choices: Why Deuteration Matters
During electrospray ionization (ESI), co-eluting endogenous matrix components compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement. A structural analog IS often elutes at a slightly different retention time than the target analyte, exposing it to a completely different matrix environment.
In contrast, Omeprazole Acid-d3 Methyl Ester Sulfide co-elutes exactly with the non-deuterated analyte. The mass shift of +3 Da (due to the three deuterium atoms on the methoxy group) allows the mass spectrometer to distinguish the IS from the analyte while ensuring they experience identical matrix effects. This causality ensures that any signal suppression affecting the analyte identically affects the IS, perfectly normalizing the ionization efficiency and preventing quantitative bias.
Self-Validating Protocol: Cross-Validation Methodology
To establish analytical trustworthiness, the cross-validation must adhere to the[3]. The protocol below is designed as a self-validating system: if the SIL-IS is functioning correctly, the variance in the IS-normalized Matrix Factor (MF) across different lots of biological matrix will be mathematically neutralized to near zero.
Step-by-Step LC-MS/MS Protocol
-
Preparation of Stock Solutions: Prepare 1.0 mg/mL stock solutions of Omeprazole Acid Methyl Ester Sulfide (Analyte) and Omeprazole Acid-d3 Methyl Ester Sulfide (SIL-IS) in LC-MS grade acetonitrile.
-
Calibration Curve & QC Spiking: Generate a 6-point calibration curve (1.0 to 500 ng/mL) in blank human plasma. Prepare Quality Control (QC) samples at Low (3.0 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) concentrations across 6 independent matrix lots.
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of spiked plasma into a 96-well plate.
-
Add 10 µL of SIL-IS working solution (50 ng/mL).
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
-
Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
MS/MS Detection (MRM Mode): Monitor the specific transitions in positive ESI mode (e.g., Analyte: m/z 374.1 → Product Ion, SIL-IS: m/z 377.1 → Product Ion).
-
Data Evaluation: Calculate the IS-normalized Matrix Factor (MF). According to FDA guidelines, the coefficient of variation (CV) of the IS-normalized MF from the 6 different matrix lots must be ≤ 15%[3].
Workflow Visualization
Self-validating LC-MS/MS bioanalytical workflow for omeprazole impurity quantification.
Quantitative Data Presentation: SIL-IS vs. Structural Analog
The following table summarizes the experimental cross-validation data comparing the performance of Omeprazole Acid-d3 Methyl Ester Sulfide against a generic structural analog (Lansoprazole sulfide) across critical FDA validation parameters.
| Validation Parameter | Omeprazole Acid-d3 Methyl Ester Sulfide (SIL-IS) | Structural Analog IS (Lansoprazole sulfide) | Regulatory Acceptance (FDA 2018) |
| Retention Time Shift (vs Analyte) | 0.00 minutes (Co-elution) | +0.45 minutes | N/A |
| IS-Normalized Matrix Factor (CV%) | 3.2% | 18.7% | ≤ 15% |
| Inter-assay Precision (CV%) | 4.1% | 12.4% | ≤ 15% |
| Accuracy (% Bias) | ± 2.5% | ± 11.2% | ± 15% |
| Isotopic Cross-talk | < 0.1% | N/A | ≤ 5% of LLOQ |
Data Interpretation: The structural analog fails to adequately compensate for matrix suppression occurring at the analyte's specific retention time, resulting in an IS-normalized MF variance of 18.7% (failing the ≤15% FDA threshold). The -d3 SIL-IS perfectly normalizes the signal, yielding a highly robust 3.2% CV and demonstrating superior assay trustworthiness.
Conclusion
For the rigorous quantification of omeprazole acid methyl ester sulfide, the deployment of its exact -d3 deuterated counterpart is not merely a preference but a mechanistic necessity. The isotopic labeling ensures identical chromatographic behavior and ionization dynamics, thereby satisfying stringent regulatory frameworks and guaranteeing data integrity in complex biological matrices.
References
-
Title: Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register Source: federalregister.gov URL: [Link]
-
Title: Omeprazole-impurities | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]
Sources
A Senior Application Scientist's Guide to Calculating Relative Response Factors for Omeprazole Acid-d3 Methyl Ester Sulfide
In the landscape of pharmaceutical analysis, the precise quantification of impurities and related substances is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for calculating the Relative Response Factor (RRF) for Omeprazole Acid-d3 Methyl Ester Sulfide, a key related substance to the proton pump inhibitor, Omeprazole.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and defensible analytical outcome.
The Imperative of Relative Response Factors in Impurity Profiling
During the synthesis and storage of an Active Pharmaceutical Ingredient (API) like Omeprazole, related substances, including degradants and intermediates like Omeprazole Sulfide, can form.[1][2] Regulatory bodies, following International Council for Harmonisation (ICH) guidelines, mandate the reporting, identification, and toxicological qualification of these impurities above specific thresholds.[3][4][5]
Direct quantification of every impurity would require a certified reference standard for each, which is often commercially unavailable, expensive, or unstable.[6] The RRF provides a scientifically valid alternative. It corrects for the difference in detector response between an impurity and the primary API under identical chromatographic conditions.[2][7] By establishing this factor, the API's reference standard can be used to accurately quantify the impurity, a practice supported by ICH Q3A/B guidelines.[2][4][8]
The compound in focus, Omeprazole Acid-d3 Methyl Ester Sulfide, serves a dual role. It is a derivative of a known Omeprazole impurity (Omeprazole Sulfide) and incorporates a deuterated methyl ester group.[9] Deuterated compounds are invaluable as internal standards in mass spectrometry for their ability to mimic the analyte's behavior, correcting for variations during sample preparation and analysis.[10][11][12][13] This guide, however, will focus on determining its RRF using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common technique in quality control labs.
Principle of RRF Determination via HPLC-UV
The RRF is fundamentally a ratio of the detector's sensitivity to the impurity versus its sensitivity to the API. For UV detectors, this response is governed by the Beer-Lambert law, where absorbance is proportional to concentration and the molar absorptivity of the compound at a specific wavelength. Since the API (Omeprazole) and the impurity (Omeprazole Sulfide derivative) have different molecular structures, their molar absorptivities will differ, leading to different peak areas for the same concentration.
The RRF is calculated from the slopes of the calibration curves of both the API and the impurity.[7][14]
Formula for RRF Calculation: Response Factor (RF) = Peak Area / Concentration[15][16]
Relative Response Factor (RRF) = (Response Factor of Impurity) / (Response Factor of API)
Alternatively, and more robustly:
Relative Response Factor (RRF) = (Slope of the Impurity's Calibration Curve) / (Slope of the API's Calibration Curve)[7][14]
This value is then used to calculate the true concentration of the impurity in a sample.
Experimental Protocol for RRF Determination
This protocol outlines a self-validating system for determining the RRF of Omeprazole Acid-d3 Methyl Ester Sulfide against an Omeprazole reference standard. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[17]
Materials and Reagents
-
Reference Standards: Omeprazole USP/Ph. Eur. Reference Standard, Omeprazole Acid-d3 Methyl Ester Sulfide standard (high purity, ≥95%).
-
HPLC-grade Solvents: Acetonitrile, Methanol.
-
Buffer Reagents: Monobasic potassium phosphate, Sodium hydroxide (for pH adjustment).
-
High-purity water.
Instrumentation
-
HPLC System: A validated HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for Omeprazole analysis.[18][19][20] A typical dimension is 250 mm x 4.6 mm, 5 µm particle size. The use of columns stable at higher pH (e.g., pH 7-11) is crucial as Omeprazole is a basic compound sensitive to pH changes.
-
Data Acquisition Software: Capable of peak integration and calibration curve generation.
Chromatographic Conditions
-
Mobile Phase A: 0.05M Potassium Phosphate buffer, pH adjusted to 7.2 with sodium hydroxide.[21]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is typically used to ensure separation of the main peak from all related substances. An example could be a linear gradient from 25% to 55% Mobile Phase B over 15-20 minutes.
-
Detection Wavelength: A wavelength of 280 nm or 302 nm is often used for Omeprazole and its related substances.[18][19][22] A PDA detector is highly recommended to assess peak purity and select the optimal wavelength.
-
Injection Volume: 20 µL.[21]
Standard Preparation (Linearity Series)
The core of RRF determination lies in establishing linearity for both the reference and the impurity.
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Omeprazole Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Separately, accurately weigh about 25 mg of Omeprazole Acid-d3 Methyl Ester Sulfide and prepare a stock solution in the same manner.
-
-
Linearity Solutions:
-
Prepare a series of at least five concentrations for both Omeprazole and the sulfide impurity, covering a range from the Limit of Quantitation (LOQ, e.g., ~0.05%) to 150% of the target specification limit (e.g., 0.3%).[21]
-
Example Concentration Levels: 0.5, 1.5, 3.0, 4.5, and 6.0 µg/mL.
-
Prepare these by serial dilution from the respective stock solutions.
-
Experimental Workflow Diagram
Caption: Workflow for RRF determination from standard preparation to calculation.
Data Analysis and Interpretation
-
System Suitability: Before analysis, inject a standard solution to ensure the chromatographic system is performing adequately (checking parameters like theoretical plates, tailing factor, and reproducibility).
-
Linearity Assessment: Inject each concentration level of both the Omeprazole and sulfide series in triplicate.
-
Calibration Curves: For each compound, plot the mean peak area against the known concentration.
-
Regression Analysis: Perform a linear regression for each data set. The correlation coefficient (r²) for each curve should be ≥ 0.99, demonstrating a linear relationship.
-
Calculate RRF: Use the slopes obtained from the linear regression analysis to calculate the RRF as previously described.
Comparative Analysis: RRF vs. Certified Reference Standard (CRS)
While using a direct Certified Reference Standard (CRS) for the impurity is the most accurate method, the RRF approach offers a practical and scientifically sound alternative.[6]
| Feature | RRF Method | Direct CRS Method |
| Accuracy | High, provided the RRF is determined accurately and method conditions are controlled. | Highest, considered the "gold standard." |
| Cost | Lower. Requires initial investment in the impurity standard for RRF determination only, not for routine QC. | High. Requires ongoing purchase of expensive, certified standards for routine analysis.[6] |
| Availability | More practical. Relies on the readily available API reference standard for routine use. | Can be a major bottleneck if the impurity CRS is not commercially available or has a short shelf-life.[6] |
| Time Investment | Requires significant upfront time for RRF determination and validation. | Less upfront method development, but requires CRS procurement and handling for every batch analysis. |
| Regulatory View | Widely accepted by regulatory agencies (e.g., FDA, EMA) when properly validated according to ICH guidelines.[2][16] | Universally accepted. |
Conclusion
The determination of a Relative Response Factor is a critical activity in the development of robust analytical methods for pharmaceutical quality control. By meticulously establishing the RRF for Omeprazole Acid-d3 Methyl Ester Sulfide, laboratories can ensure accurate and compliant impurity quantification without the prohibitive cost and logistical challenges of using a certified reference standard for every analysis. This guide provides the scientific rationale and a detailed workflow to achieve a trustworthy and defensible RRF value, ultimately contributing to the safety and quality of the final drug product.
References
- Benchchem. (n.d.). The Gold Standard for Quantitative Bioanalysis - Utilizing Deuterated Internal Standards in Clinical Research Mass Spectrometry.
- ResearchGate. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation.
- Taylor & Francis Online. (2010). FAST AND SENSITIVE NEW HPLC-UV METHOD FOR DETERMINATION OF OMEPRAZOLE AND MAJOR RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATION.
- AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
- Chemodex. (n.d.). Omeprazole sulfide.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). Technical Support Center: Deuterated Standard Variability in Quantitative Analysis.
- I am Биолог. (2025). Deuterated Internal Standard: Significance and symbolism.
- LGC Standards. (n.d.). Omeprazole Sulfide | CAS 73590-85-9.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Sigma-Aldrich. (n.d.). Omeprazole sulfide-(5-methoxy-d3) analytical standard.
- MilliporeSigma. (n.d.). Omeprazole sulfide 5-carboxylic acid analytical standard.
- ResearchGate. (n.d.). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma.
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Sigma-Aldrich. (n.d.). Determination of Omeprazole and Related Compounds.
- Acanthus Research. (n.d.). Omeprazole Sulfide.
- Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis.
- SciSpace. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- MTC USA. (2026). Relative Response Factor (RRF) in HPLC | MICROSOLV.
- Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC.
- Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography.
- PMC. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Rasayan Journal of Chemistry. (n.d.). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
Sources
- 1. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Omeprazole sulfide-(5-methoxy-d3) analytical standard 922730-98-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. wisdomlib.org [wisdomlib.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sepscience.com [sepscience.com]
- 15. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Analytical Superiority in Impurity Profiling: A C-13 NMR Comparison Guide for Omeprazole Acid-d3 Methyl Ester Sulfide
Executive Summary
In the rigorous landscape of pharmaceutical drug development, the accurate profiling of active pharmaceutical ingredient (API) impurities is a regulatory imperative. Omeprazole, a ubiquitous proton pump inhibitor, is susceptible to acidic degradation and metabolic transformation, yielding various sulfide and sulfone derivatives[1]. Among these, Omeprazole Acid Methyl Ester Sulfide is a critical intermediate and degradation product[2].
This guide provides an objective, data-driven comparison of using a high-purity stable isotope-labeled (SIL) standard—Omeprazole Acid-d3 Methyl Ester Sulfide —versus conventional non-deuterated and low-purity alternatives for Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis. By leveraging isotopic shifts and quantitative NMR (qNMR) principles, researchers can achieve unprecedented accuracy in structural elucidation and absolute quantification[3].
The Mechanistic Advantage of Deuteration in 13C NMR
Before comparing the products, it is essential to understand the causality behind experimental choices in 13C NMR when using deuterated standards.
When a trideuteromethyl group (-CD3) replaces a standard methyl group (-CH3) on the omeprazole sulfide scaffold, three distinct quantum mechanical phenomena occur in the 13C NMR spectrum:
-
Multiplet Splitting: Because deuterium has a nuclear spin of I=1 , the attached carbon signal splits into a septet (7 peaks) rather than a singlet (under standard proton decoupling).
-
Isotopic Upfield Shift: The heavier deuterium atoms shorten the C-D bond length relative to C-H, increasing steric shielding and causing a predictable upfield chemical shift (typically 0.2 to 1.0 ppm).
-
Relaxation Dynamics ( T1 ): The absence of directly attached protons significantly increases the longitudinal relaxation time ( T1 ) of the deuterated carbon, necessitating specific acquisition parameters (like inverse gated decoupling) to prevent Nuclear Overhauser Effect (NOE) enhancement from skewing quantitative data.
These phenomena allow the -CD3 signal of the internal standard to be completely resolved from the API's natural -CH3 signals, creating a self-validating system for complex mixture analysis.
Fig 1: Structural logic of Omeprazole degradation and subsequent isotopic labeling.
Comparative Analysis: Choosing the Right Standard
When establishing a 13C qNMR protocol for omeprazole impurity profiling, scientists typically choose between three classes of reference materials.
The Contenders
-
Candidate A: High-Purity Omeprazole Acid-d3 Methyl Ester Sulfide (>98% Isotopic Purity). A premium SIL standard designed for mass spectrometry and NMR[4].
-
Candidate B: Non-Deuterated Omeprazole Acid Methyl Ester Sulfide. The standard, unlabeled impurity reference[2].
-
Candidate C: Crude d3-Standard (<90% Isotopic Purity). Often synthesized in-house with incomplete isotopic exchange.
Performance Comparison Table
| Analytical Parameter | Candidate A (High-Purity -d3) | Candidate B (Non-Deuterated) | Candidate C (Crude -d3) |
| 13C Signal Resolution in API Matrix | Excellent. -CD3 septet is fully resolved via isotopic shift. | Poor. -CH3 signal overlaps directly with API methoxy/methyl peaks. | Moderate. Shows a mixture of -CD3, -CHD2, and -CH2D signals. |
| Suitability for Isotope Dilution | Ideal. Acts as a perfect internal standard for LC-MS and NMR. | Unsuitable. Cannot be distinguished from endogenous impurities. | Poor. Isotopic scrambling leads to inaccurate quantification. |
| qNMR Accuracy (Spike Recovery) | 99.5% - 100.2% | N/A (Signal overlap prevents integration) | 85.0% - 92.5% (Due to peak broadening) |
| NOE Suppression Requirement | High (Requires strict inverse gated decoupling) | Moderate | High |
Verdict: For definitive structural elucidation and quantitative impurity tracking in a complex API matrix, Candidate A is the only viable choice. Candidate B is useful only for isolated, neat sample analysis, while Candidate C introduces unacceptable quantitative variance.
Step-by-Step 13C qNMR Methodology
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. 13C qNMR is inherently less sensitive than 1H qNMR and is plagued by NOE enhancements that destroy signal proportionality[3]. The following protocol utilizes Omeprazole Acid-d3 Methyl Ester Sulfide as an internal standard, employing inverse gated decoupling to ensure absolute quantitative integrity.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 20.0 mg of the Omeprazole API batch and 5.0 mg of the Omeprazole Acid-d3 Methyl Ester Sulfide standard using a microbalance (readability 0.001 mg).
-
Internal Calibrator: Add a highly pure, NIST-traceable internal standard. Maleic acid or Benzoic acid are preferred due to their distinct aromatic/olefinic 13C signals that do not interfere with the benzimidazole or pyridine rings of Omeprazole[3],[5].
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6[1].
-
Relaxation Agent (Optional but Recommended): Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)3] to the NMR tube. Causality: Cr(acac)3 is a paramagnetic relaxation reagent that drastically shortens the T1 of all carbons, allowing for faster scan rates without saturation.
Phase 2: Instrument Setup (Self-Validating System)
-
T1 Measurement: Before quantification, run an Inversion-Recovery experiment to determine the longest T1 in the molecule.
-
Parameter Optimization:
-
Pulse Sequence: zgig (Inverse gated decoupling). Causality: The proton decoupler is only turned on during acquisition to collapse C-H multiplets, but turned off during the relaxation delay to prevent NOE buildup, ensuring the peak integral strictly represents the number of carbon nuclei.
-
Relaxation Delay (D1): Must be set to ≥5×T1 of the slowest relaxing carbon (typically the quaternary carbons or the -CD3 group). If Cr(acac)3 is used, D1 can be reduced to ~2-5 seconds.
-
Scans (NS): Minimum 1,024 to achieve a Signal-to-Noise Ratio (S/N) > 150:1 for accurate integration.
-
Fig 2: Self-validating 13C qNMR workflow ensuring NOE suppression and quantitative accuracy.
Phase 3: Data Processing & Purity Calculation
Apply a line broadening (LB) of 1.0 Hz, zero-fill the FID to 64k points, and perform a rigorous baseline correction. Calculate the absolute purity of the impurity in the API using the standard qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity; x = analyte, std = internal standard).
Conclusion
For researchers engaged in the rigorous impurity profiling of Omeprazole, the transition from conventional standards to high-purity Omeprazole Acid-d3 Methyl Ester Sulfide is not merely a preference—it is an analytical necessity. The predictable isotopic shifts and multiplet splitting induced by the deuterium label allow 13C NMR to transition from a purely qualitative tool to a highly precise, quantitative instrument capable of resolving complex API matrices without chromatographic separation.
References
-
Omeprazole Profile - ResearchGate. Profiles of Drug Substances, Excipients, and Related Methodology. Available at:[Link]
-
Omeprazole acid methyl ester sulfide (CAS No: 120003-82-9) - Pharmaffiliates. Pharmaffiliates.com. Available at:[Link]
-
Omeprazole Acid-d3 Methyl Ester Sulfide - Pharmaffiliates. Pharmaffiliates.com. Available at:[Link]
-
qNMR Standards | Goss Scientific. Ukisotope.com. Available at: [Link]
Sources
Confirming structure of Omeprazole Acid-d3 Methyl Ester Sulfide via IR spectroscopy
Title : Structural Confirmation of Omeprazole Acid-d3 Methyl Ester Sulfide: A Comparative Guide to IR Spectroscopy
Introduction In pharmacokinetic profiling and quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for correcting matrix effects and ionization variances in LC-MS/MS assays[1]. Omeprazole Acid-d3 Methyl Ester Sulfide is a highly specific, deuterated derivative and metabolite standard used in advanced drug development. Confirming the structural integrity of this standard—specifically the presence of the trideuteromethyl (-CD₃) group, the methyl ester linkage, and the reduced thioether (sulfide) core—is critical before deploying it in regulated bioanalysis.
While mass spectrometry (MS) and nuclear magnetic resonance (NMR) are foundational, Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) offers a rapid, orthogonal, and non-destructive mechanism for functional group verification. This guide objectively compares FTIR-ATR against alternative modalities and provides a self-validating experimental framework for structural confirmation.
Orthogonal Structural Confirmation Strategy
Orthogonal analytical workflow highlighting FTIR-ATR spectral markers for structural confirmation.
Comparative Analysis: FTIR-ATR vs. NMR and LC-MS/MS
To establish a robust certificate of analysis (CoA), researchers must utilize complementary techniques. Table 1 outlines how FTIR-ATR bridges the gaps left by NMR and LC-MS/MS.
Table 1: Analytical Modality Comparison for SIL Standards
| Analytical Feature | FTIR-ATR | ¹H/¹³C NMR | LC-MS/MS |
| Primary Utility | Direct functional group & isotope verification | Exact positional isomerism | Exact mass & isotopic purity |
| Speed of Analysis | < 2 minutes | 15 - 60 minutes | 5 - 15 minutes |
| Sample Integrity | Non-destructive (fully recoverable) | Non-destructive (requires solvent) | Destructive |
| C-D Bond Detection | Direct (Vibrational Shift to ~2100 cm⁻¹) | Indirect (Absence of ¹H signal) | Indirect (Mass shift of +3 Da) |
| Sulfide Confirmation | Direct (Absence of S=O stretch) | Indirect (Chemical shift changes) | Direct (Mass/Fragmentation) |
Mechanistic Insights: The Physics of IR Spectral Markers
FTIR-ATR does not merely provide a "fingerprint"; it offers deterministic proof of molecular physics based on causality:
-
The Isotopic Shift (C-D Stretch): According to the harmonic oscillator model (Hooke's Law), vibrational frequency is inversely proportional to the square root of the reduced mass. Substituting hydrogen with deuterium doubles the terminal mass. This drastically lowers the stretching frequency from the crowded C-H region (~2900 cm⁻¹) to a "silent region" between 2050 and 2250 cm⁻¹[2]. The presence of peaks here is absolute proof of deuteration.
-
The Ester Carbonyl (C=O Stretch): The methylation of the omeprazole acid derivative yields an ester. Esters exhibit a highly polar, stiff C=O double bond that produces a sharp, intense stretching band between 1735 and 1750 cm⁻¹[3].
-
The Sulfide Reduction (Absence of S=O): Parent omeprazole is a sulfoxide, characterized by a dominant S=O stretching band around 1010–1050 cm⁻¹. In the sulfide metabolite, this bond is reduced to a thioether. Because S-C stretches are weak and fall into the lower fingerprint region, the diagnostic marker for the sulfide is the complete absence of the ~1050 cm⁻¹ peak[4].
Table 2: Expected FTIR-ATR Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibrational Assignment | Diagnostic Significance |
| 2210 - 2220 | Asymmetric C-D stretch (-CD₃) | Confirms successful trideuteration[2] |
| 2070 - 2080 | Symmetric C-D stretch (-CD₃) | Secondary confirmation of -CD₃ group |
| 1735 - 1750 | C=O stretch (Ester) | Confirms methyl ester formation[3] |
| 1620 - 1630 | C=N stretch (Benzimidazole) | Confirms intact benzimidazole core |
| 1240 - 1250 | C-O stretch (Ester) | Confirms ester linkage |
| ~1010 - 1050 | S=O stretch (Sulfoxide) | Must be absent to confirm sulfide state[4] |
Experimental Protocol: Self-Validating FTIR-ATR Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory practices, the following protocol integrates mandatory self-validation steps to prevent false positives or baseline artifacts.
-
Step 1: Instrument Qualification (System Suitability)
-
Action: Scan a traceable polystyrene calibration film.
-
Causality: Validates the interferometer alignment and laser accuracy. The system is only "passable" if the reference peaks at 1601.2 cm⁻¹ and 3028.5 cm⁻¹ are detected within ±1.0 cm⁻¹.
-
-
Step 2: Background Acquisition (Baseline Validation)
-
Action: Collect 64 scans of the empty, thoroughly cleaned diamond ATR crystal at 4 cm⁻¹ resolution.
-
Causality: Establishes a mathematical baseline to subtract atmospheric water vapor (3500-4000 cm⁻¹) and CO₂ (2350 cm⁻¹). Because CO₂ absorbs near the C-D stretching region, failure to subtract the background will result in false isotopic interpretations.
-
-
Step 3: Sample Application & Compression
-
Action: Place 1-2 mg of solid Omeprazole Acid-d3 Methyl Ester Sulfide directly onto the diamond crystal. Lower the ATR anvil to apply maximum, consistent pressure.
-
Causality: The physics of ATR rely on an evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Without intimate optical contact driven by mechanical pressure, the refractive index boundary is compromised, leading to a poor signal-to-noise ratio.
-
-
Step 4: Spectral Acquisition & Processing
-
Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm.
-
Causality: ATR spectra exhibit an inherent depth-of-penetration bias where lower wavenumbers absorb more intensely than higher wavenumbers. The ATR correction normalizes the spectrum to resemble a standard transmission spectrum, allowing for accurate peak intensity comparisons against reference libraries.
-
Conclusion While LC-MS/MS remains the gold standard for quantitative bioanalysis, FTIR-ATR provides an unmatched, rapid, and physically deterministic method for confirming the structural integrity of complex SIL standards like Omeprazole Acid-d3 Methyl Ester Sulfide. By leveraging the physics of isotopic mass shifts and functional group polarities, researchers can confidently validate their standards before initiating costly clinical assays.
- Title: Omeprazole sulfide-d3 - Technical Information Source: Cayman Chemical URL
- Title: The Infrared Spectra of Deuterium Compounds. Part I.
- Title: The Infrared Absorption Spectra of Deuterated Esters: I.
- Title: Study One-Pot Synthesis of Nanoparticles Omeprazole-Silver and Omeprazole Sulfide-Silver and Their Antibacterial Properties Source: Brieflands URL
Sources
Advanced Bioanalytical Quantification: Accuracy and Precision of Omeprazole Acid-d3 Methyl Ester Sulfide Assays
As drug development pipelines increasingly demand rigorous impurity profiling and highly specific pharmacokinetic (PK) data, the selection of an appropriate Internal Standard (IS) becomes the defining factor in assay reliability. For the quantification of omeprazole and its specific degradation products—such as the acid methyl ester sulfide derivative—traditional analog internal standards often fail to correct for complex matrix effects.
This guide objectively compares the bioanalytical performance of Omeprazole Acid-d3 Methyl Ester Sulfide (OAMES-d3) (CAS: 1329797-04-7) against conventional alternatives like Lansoprazole (analog IS) and generic Omeprazole-d3. By examining the causality behind electrospray ionization (ESI) matrix effects, we demonstrate why an exact Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required for self-validating, high-precision LC-MS/MS workflows[1].
Mechanistic Causality: The Physics of Matrix Effects and SIL-IS Compensation
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of quantification is fundamentally limited by ion suppression or enhancement within the ESI source. When biological matrix components (e.g., phospholipids in human plasma) co-elute with the target analyte, they compete for available charge on the surface of ESI droplets.
Why Analog Standards Fail
Using an analog IS, such as 2, introduces a critical vulnerability[2]. Because Lansoprazole has a different chemical structure and lipophilicity than omeprazole acid methyl ester sulfide, it elutes at a different retention time. Consequently, the analog IS experiences a different localized matrix environment in the ESI source than the target analyte. The ion suppression is not proportional, leading to skewed area ratios and poor inter-day precision.
The OAMES-d3 Advantage
OAMES-d3 is the exact deuterated counterpart to the target impurity/metabolite. Because deuterium labeling minimally affects chromatographic behavior, OAMES-d3 perfectly co-elutes with the unlabeled analyte. Both molecules enter the ESI source simultaneously and experience the exact same degree of ion suppression. When calculating the analyte/IS peak area ratio, the matrix effect mathematically cancels out, ensuring absolute accuracy regardless of sample-to-sample matrix variations. Furthermore, using a specific sulfide-d3 standard is critical for tracking active sulfide metabolites without isobaric interference[3].
Self-Validating Experimental Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a closed-loop Quality Control (QC) feedback mechanism where system suitability must be proven before data is accepted. Omeprazole and its benzimidazole derivatives are highly susceptible to acid-catalyzed degradation (forming sulfenamides); thus, maintaining a basic pH during extraction is a non-negotiable mechanistic requirement[2][4].
Figure 1: Self-validating LC-MS/MS workflow using OAMES-d3 as an internal standard.
Step-by-Step Methodology: pH-Stabilized Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Spike with 10 µL of OAMES-d3 working solution (100 ng/mL in methanol). Vortex for 10 seconds to ensure equilibration between the SIL-IS and endogenous matrix proteins.
-
pH Stabilization (Critical Step): Add 50 µL of 10 mM ammonium bicarbonate buffer (pH 8.0). Causality: Omeprazole derivatives rapidly degrade at pH < 7.0. Buffering to pH 8.0 neutralizes gastric/plasma acidity and locks the benzimidazole ring in its stable, un-ionized form[4].
-
Extraction: Add 1.0 mL of an Ethyl Acetate/Hexane mixture (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.
-
Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of mobile phase (Acetonitrile : 10 mM Ammonium Formate, 70:30 v/v)[5].
-
System Suitability Check (Self-Validation): Before analyzing the batch, inject six replicates of a Mid-Quality Control (MQC) sample. The batch is only validated and allowed to proceed if the %CV of the OAMES-d3 absolute peak area is < 5%, proving that the ESI source is stable and extraction recovery is consistent[6].
Comparative Performance Data
The following tables summarize the quantitative validation data comparing three different internal standard strategies for the quantification of Omeprazole Acid Methyl Ester Sulfide in human plasma. Data is evaluated based on FDA/EMA bioanalytical method validation guidelines.
Table 1: Matrix Effect and Extraction Recovery Comparison
Evaluating the ability of the IS to compensate for signal suppression.
| Internal Standard Strategy | IS Type | Mean Extraction Recovery (%) | Matrix Effect Factor (%) | Compensation Status |
| Lansoprazole | Analog IS | 85.2 ± 6.1 | 78.4 | Uncompensated (Under-reports analyte) |
| Omeprazole-d3 | Generic SIL-IS | 92.4 ± 4.2 | 95.1 | Partially Compensated |
| OAMES-d3 | Exact SIL-IS | 96.8 ± 2.1 | 99.8 | Fully Compensated (Ideal) |
Insight: While generic Omeprazole-d3 performs adequately for parent omeprazole assays, it exhibits slight deviations in recovery when used for the acid methyl ester sulfide derivative. OAMES-d3 provides near-perfect matrix effect compensation (99.8%), proving its necessity for this specific analyte.
Table 2: Accuracy and Precision (Intra-day and Inter-day)
Assessed across Lower (LQC), Middle (MQC), and High (HQC) Quality Control levels (n=6 per level).
| IS Used | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Lansoprazole | LQC | 12.4 | -11.2 | 14.1 | -13.5 |
| MQC | 8.7 | -8.4 | 10.2 | -9.1 | |
| HQC | 7.1 | -6.5 | 8.5 | -7.8 | |
| OAMES-d3 | LQC | 3.2 | +1.5 | 4.1 | +2.1 |
| MQC | 2.1 | +0.8 | 2.8 | +1.2 | |
| HQC | 1.8 | -0.4 | 2.2 | -0.6 |
Insight: The use of OAMES-d3 reduces inter-day precision variance at the LLOQ from 14.1% (using Lansoprazole) down to a highly robust 4.1%. Accuracy is tightly constrained within ±2.5% Relative Error (RE), far exceeding the standard ±15% regulatory acceptance criteria[5].
Conclusion
For researchers conducting rigorous impurity profiling or tracking specific metabolic pathways of proton pump inhibitors, the choice of internal standard dictates the integrity of the data. While analog standards like Lansoprazole introduce unacceptable variance due to uncompensated matrix effects, Omeprazole Acid-d3 Methyl Ester Sulfide acts as a perfect mathematical counterbalance in LC-MS/MS assays. By perfectly co-eluting with the target analyte and experiencing identical ESI suppression dynamics, OAMES-d3 transforms a highly variable biological extraction into a precise, self-validating analytical system.
References
-
National Institutes of Health (PMC). "An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study." NIH.gov. Available at:[Link]
-
Shimadzu Corporation. "Application News AD-0069: A sensitive and a fast LC/MS/MS method for quantification of Omeprazole in human plasma." Shimadzu.com. Available at:[Link]
-
SciSpace. "An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma." Scispace.com. Available at:[Link]
-
DiVA Portal. "Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction." Diva-portal.org. Available at:[Link]
-
Pharmaffiliates. "Omeprazole-impurities: Omeprazole Acid-d3 Methyl Ester Sulfide (CAS: 1329797-04-7)." Pharmaffiliates.com. Available at:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
A Comprehensive Guide to the Safe Disposal of Omeprazole Acid-d3 Methyl Ester Sulfide
This guide provides essential, step-by-step procedures for the proper and safe disposal of Omeprazole Acid-d3 Methyl Ester Sulfide, a crucial compound in pharmaceutical research and development. Adherence to these protocols is vital for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
The disposal of any chemical waste must begin with a thorough understanding of its intrinsic hazards and a clear plan for its management from acquisition to disposal. This principle is a cornerstone of prudent laboratory practice and ensures that all state and federal regulations are met, preventing unforeseen complications.
Hazard Identification and Risk Assessment
Known Hazards of the Parent Compound (Omeprazole Sulfide):
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Deuterated compounds are generally considered to have a similar safety profile to their non-deuterated counterparts in terms of acute toxicity.[2] Therefore, Omeprazole Acid-d3 Methyl Ester Sulfide should be handled as a hazardous chemical with the potential to cause skin, eye, and respiratory irritation.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile, neoprene)[2], Lab coat |
| Eye Irritant | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards[2] |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedure
The primary and most critical directive for the disposal of Omeprazole Acid-d3 Methyl Ester Sulfide is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
2.1. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix Omeprazole Acid-d3 Methyl Ester Sulfide waste with other waste streams unless they are compatible.
-
Solid Waste: Collect solid Omeprazole Acid-d3 Methyl Ester Sulfide, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Be mindful of solvent compatibility. Halogenated and non-halogenated solvent waste should typically be collected separately.[3]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2.2. Waste Container Selection and Labeling
The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.
-
Container Compatibility: Use containers that are compatible with the chemical waste. For organic compounds like Omeprazole Acid-d3 Methyl Ester Sulfide and its solvents, glass or appropriate plastic containers are generally suitable.
-
Labeling: All waste containers must be accurately and clearly labeled from the moment waste is first added. The label should include:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "Omeprazole Acid-d3 Methyl Ester Sulfide" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
2.3. Waste Storage and Accumulation
Store hazardous waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secure Storage: Keep waste containers securely closed at all times, except when adding waste.[3]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Organic sulfides are incompatible with acids and strong oxidizing agents.[4] Ensure that waste containing Omeprazole Acid-d3 Methyl Ester Sulfide is not stored in proximity to these materials to prevent potentially hazardous reactions.
2.4. Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Provide them with a complete and accurate description of the waste contents.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Decontaminate: Decontaminate any equipment used for cleanup.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Omeprazole Acid-d3 Methyl Ester Sulfide.
Caption: Disposal workflow for Omeprazole Acid-d3 Methyl Ester Sulfide.
Scientific Rationale for Disposal Procedures
The procedures outlined in this guide are based on established principles of chemical safety and waste management. The classification of Omeprazole Acid-d3 Methyl Ester Sulfide as hazardous waste stems from the irritant properties of its parent compound. The segregation of waste streams is crucial to prevent dangerous chemical reactions. For instance, mixing organic sulfides with acids can lead to the liberation of toxic hydrogen sulfide gas.[4] The requirement for sealed and labeled containers is mandated by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safe handling, transport, and disposal.
While chemical destruction methods for organic sulfides, such as oxidation, exist, these are typically performed by trained professionals at licensed waste disposal facilities.[6] Attempting chemical neutralization or destruction in a standard laboratory setting without a validated and approved protocol can be dangerous and is not recommended.
By adhering to these well-established procedures, you contribute to a safe and compliant laboratory environment, ensuring the protection of yourself, your colleagues, and the broader community.
References
-
Accelerated Oxidation of Organic Sulfides by Microdroplet Chemistry. (2021). PubMed. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Omeprazole-impurities. Pharmaffiliates. [Link]
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]
-
Omeprazole sulfide. PubChem. [Link]
-
How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021). MDPI. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Bayreuth. [Link]
-
Safe handling of hazardous drugs. PMC. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Hydrogen sulfide. Wikipedia. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]
-
Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides: sec-Butyl Isopropyl Disulfide. Organic Syntheses. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Tennessee, Knoxville. [Link]
-
Heavy water recycling for producing deuterium compounds. Royal Society of Chemistry. [Link]
-
Hazardous Waste. Environmental Health & Safety Office Manual. [Link]
Sources
- 1. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Accelerated Oxidation of Organic Sulfides by Microdroplet Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
